Uridine 5'-Diphosphate Sodium Salt
Description
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Properties
CAS No. |
21931-53-3 |
|---|---|
Molecular Formula |
C9H13N2NaO12P2 |
Molecular Weight |
426.14 g/mol |
IUPAC Name |
sodium [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
OCSYTSDILWGALR-IAIGYFSYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Uridine 5'-Diphosphate Sodium Salt: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine 5'-diphosphate (UDP) sodium salt is a pivotal endogenous nucleotide that exerts a wide array of biological effects primarily through its potent and selective agonism of the P2Y6 purinergic receptor, a G-protein coupled receptor (GPCR). This technical guide elucidates the core mechanism of action of UDP, detailing the intricate signaling cascades it initiates upon binding to the P2Y6 receptor. The canonical pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a plethora of cellular responses. Furthermore, this guide explores alternative signaling pathways involving Gα12/13 and Gαi/o, which regulate cellular processes such as cytoskeletal rearrangement and adenylyl cyclase activity. We present a comprehensive overview of the physiological and pathological implications of UDP-P2Y6 receptor signaling, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction
Uridine 5'-diphosphate is a fundamental building block for RNA synthesis and plays a crucial role in glycobiology as a precursor for activated sugars. Beyond its intracellular metabolic functions, extracellular UDP has emerged as a significant signaling molecule, primarily by activating the P2Y6 receptor. The P2Y6 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ATP, ADP, UTP, and UDP. UDP is the most potent and selective endogenous agonist for the P2Y6 receptor, making the UDP/P2Y6 signaling axis a critical pathway in various physiological and pathophysiological processes, including inflammation, immune responses, phagocytosis, and cell migration. This guide provides a detailed examination of the molecular mechanisms underpinning the action of UDP sodium salt.
Primary Mechanism of Action: The Gq/PLC/Ca2+ Pathway
The predominant signaling pathway initiated by the binding of UDP to the P2Y6 receptor is mediated by the heterotrimeric G-protein Gq/11. This activation sets off a well-characterized cascade of intracellular events:
-
G-protein Activation: Upon UDP binding, the P2Y6 receptor undergoes a conformational change, which facilitates its interaction with and activation of the Gq/11 protein. This activation leads to the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Stimulation: The activated Gαq-GTP subunit dissociates from the Gβγ dimer and binds to and activates phospholipase C-β (PLCβ).
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER) membrane.[1][2] This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, along with the elevated intracellular Ca2+, activates members of the protein kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and eliciting a variety of cellular responses.
References
Uridine 5'-Diphosphate Sodium Salt: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) 5'-diphosphate (UDP) sodium salt is a pivotal endogenous nucleotide with multifaceted roles in cellular physiology. It functions as a critical signaling molecule by activating specific cell surface receptors and serves as a key intermediate in fundamental metabolic pathways. This technical guide provides an in-depth exploration of the core biological functions of UDP, with a focus on its involvement in P2Y receptor signaling and glycogen (B147801) metabolism. Detailed experimental protocols, quantitative data on receptor binding and enzyme kinetics, and visual representations of key pathways are presented to support researchers and professionals in the fields of pharmacology and drug development.
Introduction
Uridine 5'-diphosphate (UDP) is a nucleotide composed of a pyrophosphate group, the pentose (B10789219) sugar ribose, and the nucleobase uracil.[1] While its intracellular roles have been long appreciated, the discovery of its extracellular signaling capabilities has opened new avenues for therapeutic intervention in a variety of pathological conditions. This guide will elucidate the primary biological functions of UDP, detailing its interactions with purinergic receptors and its central role in the synthesis of glycogen.
Role in Cellular Signaling: P2Y Receptor Modulation
Extracellular UDP is a key signaling molecule that exerts its effects through the activation of P2Y receptors, a family of G protein-coupled receptors (GPCRs).[2][3] UDP is a potent and selective agonist for the P2Y6 receptor and has been shown to be a competitive antagonist at the human P2Y14 receptor.[4][5][6]
Agonism at the P2Y6 Receptor
Activation of the P2Y6 receptor by UDP initiates a signaling cascade that is primarily coupled through the Gq/11 family of G proteins.[7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a diverse range of physiological and pathophysiological processes, including:
-
Inflammation: P2Y6 receptor activation on immune cells such as macrophages can modulate the secretion of pro-inflammatory cytokines.[7]
-
Phagocytosis: UDP has been shown to facilitate microglial phagocytosis through P2Y6 receptor activation.
-
Cell Proliferation: UDP can act as a growth factor for vascular smooth muscle cells by activating P2Y6 receptors.[8]
Antagonism at the P2Y14 Receptor
In humans, UDP acts as a competitive antagonist at the P2Y14 receptor, which is activated by UDP-sugars like UDP-glucose.[1][7][9] This antagonistic action can modulate the physiological responses mediated by P2Y14 receptor activation, which are often involved in immune and inflammatory responses.[3] Interestingly, this effect is species-dependent, as UDP acts as a potent agonist at the rat P2Y14 receptor.[1][9]
Role in Metabolism: Glycogen Synthesis
UDP plays a central role in carbohydrate metabolism as the immediate precursor for the synthesis of UDP-glucose, the activated form of glucose required for glycogen synthesis.[1][10][11]
The synthesis of UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase, which combines glucose-1-phosphate with uridine triphosphate (UTP), releasing pyrophosphate.[1][10] UDP-glucose then serves as the donor of glucosyl units for the elongation of glycogen chains, a reaction catalyzed by glycogen synthase.[10][12] The UDP molecule is released during this process and can be subsequently re-phosphorylated to UTP to continue the cycle.[1]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of UDP with its target receptors and enzymes.
Table 1: Receptor Binding and Activation Data for Uridine 5'-Diphosphate (UDP)
| Receptor | Species | Assay Type | Parameter | Value |
| P2Y6 | Human | Calcium Mobilization | EC50 | 300 nM[4] |
| P2Y6 | Human | [35S]GTPγS Binding | pEC50 | 6.52[4] |
| P2Y14 | Human | Functional Antagonism (Schild Analysis) | pKB | 7.28[1][7][9] |
| P2Y14 | Rat | Calcium Mobilization | EC50 | 0.35 µM[1][9] |
Table 2: Enzyme Inhibition Data for Uridine 5'-Diphosphate (UDP)
| Enzyme | Substrate | Inhibition Type | Parameter | Value |
| UGT1A1 | Estradiol | Competitive | Ki | 7 µM[4] |
| UGT1A4 | Imipramine | Competitive | Ki | 47 µM[4] |
Signaling Pathways and Experimental Workflows
P2Y6 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of UDP to the P2Y6 receptor.
Caption: P2Y6 receptor signaling cascade initiated by UDP.
Glycogen Synthesis Pathway
This diagram outlines the key steps in the synthesis of glycogen, highlighting the role of UDP-glucose.
Caption: Role of UDP-glucose in glycogen synthesis.
Experimental Workflow: Investigating UDP-mediated Cellular Responses
The following diagram provides a generalized workflow for studying the effects of UDP on cellular signaling.
Caption: General workflow for studying UDP signaling.
Experimental Protocols
Radioligand Binding Assay for P2Y Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of UDP for a P2Y receptor.
Objective: To determine the inhibition constant (Ki) of UDP for a specific P2Y receptor.
Materials:
-
Cell membranes expressing the P2Y receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-MRS2500 for P2Y6).
-
Uridine 5'-diphosphate sodium salt (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2Y receptor. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled UDP.
-
Cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the UDP concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration in response to UDP-mediated P2Y6 receptor activation.
Objective: To determine the potency (EC50) of UDP in stimulating calcium release.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
HEPES-buffered saline or other suitable buffer.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and grow to near confluence.
-
Dye Loading: Wash the cells with buffer and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: After incubation, wash the cells with buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject varying concentrations of UDP into the wells while continuously measuring the fluorescence.
-
Data Recording: Record the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each UDP concentration. Plot the response against the logarithm of the UDP concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8][15][16]
Enzyme Activity Assay for Glycogen Synthase
This protocol describes a method to measure the activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.
Objective: To determine the kinetic parameters (e.g., Km for UDP-glucose) of glycogen synthase.
Materials:
-
Purified glycogen synthase or cell/tissue lysate containing the enzyme.
-
UDP-[¹⁴C]glucose (radiolabeled substrate).
-
Glycogen (primer).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8, containing EDTA and KF).
-
Glucose-6-phosphate (allosteric activator).
-
Filter paper discs.
-
Scintillation counter.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, glycogen, glucose-6-phosphate, and varying concentrations of UDP-[¹⁴C]glucose.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in ice-cold ethanol. The ethanol precipitates the glycogen containing the incorporated [¹⁴C]glucose, while the unreacted UDP-[¹⁴C]glucose remains in solution.
-
Washing: Wash the filter papers several times with ethanol to remove all the unreacted substrate.
-
Scintillation Counting: Dry the filter papers, place them in scintillation vials with scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the rate of glucose incorporation into glycogen. Plot the reaction velocity against the UDP-glucose concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for UDP-glucose.[2][10][17][18]
Therapeutic Potential and Future Directions
The dual role of UDP as a signaling molecule and a metabolic intermediate makes it and its associated pathways attractive targets for drug development.
-
P2Y6 Receptor Agonists: Selective P2Y6 receptor agonists could have therapeutic potential in inflammatory diseases by modulating immune responses.[7]
-
P2Y14 Receptor Antagonists: Development of potent and selective P2Y14 receptor antagonists could be beneficial in treating inflammatory conditions where UDP-sugar signaling is dysregulated.[3]
-
Modulation of Glycogen Metabolism: Targeting enzymes involved in UDP-glucose metabolism could be a strategy for managing metabolic disorders such as diabetes.
Future research should focus on further elucidating the downstream effects of UDP-mediated signaling in various cell types and disease models. The development of more specific pharmacological tools will be crucial for dissecting the precise roles of UDP and its receptors in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product inhibition of UDP-glucuronosyltransferase (UGT) enzymes by UDP obfuscates the inhibitory effects of UGT substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human UDP-glucuronosyltransferase (UGT) enzymes by kinase inhibitors: Effects of dabrafenib, ibrutinib, nintedanib, trametinib and BIBF 1202 [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Signaling and Cross-talk by C5a and UDP in Macrophages Selectively Use PLCβ3 to Regulate Intracellular Free Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of glycogen synthase activity in crude extracts by CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
Uridine 5'-Diphosphate Sodium Salt in purinergic signaling
An In-depth Technical Guide to Uridine 5'-Diphosphate Sodium Salt in Purinergic Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Uridine 5'-diphosphate (UDP) sodium salt is a pivotal extracellular signaling molecule that exerts a wide range of biological effects through the activation of purinergic P2Y receptors. As an endogenous nucleotide released from cells under physiological stress or during cell death, UDP acts as a critical damage-associated molecular pattern (DAMP). Its primary target, the Gq-coupled P2Y6 receptor, initiates signaling cascades that are central to processes such as inflammation, immune cell phagocytosis, and vascular tone regulation. This technical guide provides a comprehensive overview of UDP's role in purinergic signaling, detailing its receptor interactions, downstream pathways, key experimental protocols for its study, and its implications in various physiological and pathological conditions.
Core Concepts in UDP Purinergic Signaling
Purinergic signaling involves the release of purine (B94841) and pyrimidine (B1678525) nucleotides like ATP and UDP into the extracellular space, where they activate specific cell surface receptors.[1] UDP is a particularly important pyrimidine nucleotide in this system.
Uridine 5'-Diphosphate (UDP) Receptors
UDP's effects are mediated primarily by the P2Y family of G protein-coupled receptors (GPCRs). While several P2Y receptors exist, UDP shows distinct selectivity.
-
P2Y6 Receptor: This is the canonical and most selective receptor for UDP.[2][3] Activation of the P2Y6 receptor by UDP is a key signaling event in immune cells like microglia and macrophages, where it potently triggers phagocytosis.[4][5][6][7] The EC50 for UDP at the human P2Y6 receptor is approximately 300 nM.[8][9]
-
P2Y14 Receptor: This receptor is primarily activated by UDP-sugars, such as UDP-glucose.[10][11][12] However, UDP itself can act on the P2Y14 receptor, but its effect is species-dependent. It is a potent agonist at the rat P2Y14 receptor but acts as a competitive antagonist at the human P2Y14 receptor.[13]
-
Other P2Y Receptors: UDP does not significantly activate other P2Y receptors like P2Y1, P2Y2, P2Y4, or P2Y12.[3][8]
Downstream Signaling Pathways
The specific intracellular cascade initiated by UDP depends on the G protein coupled to its receptor.
-
P2Y6 (Gq-coupled) Pathway: The P2Y6 receptor is coupled to the Gq/11 family of G proteins.[2][14] Upon UDP binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][14] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC), leading to downstream cellular responses like phagocytosis and cytokine release.[4][5]
Caption: Canonical P2Y6 receptor signaling cascade initiated by UDP.
-
P2Y14 (Gi-coupled) Pathway: In species where UDP is an agonist (e.g., rat), the P2Y14 receptor couples to Gi proteins.[10][15] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Data Presentation: Quantitative Receptor Activity
The potency of UDP and related compounds is essential for pharmacological studies. The following table summarizes key quantitative data from the literature.
| Compound | Receptor | Species | Assay Type | Potency (EC50 / pEC50 / pKB) |
| Uridine 5'-diphosphate (UDP) | P2Y6 | Human | Calcium Mobilization | EC50: 300 nM[8][9] |
| Uridine 5'-diphosphate (UDP) | P2Y6 | Human | Unknown | pEC50: 6.52[9] |
| Uridine 5'-diphosphate (UDP) | P2Y14 | Human | Phosphoinositide Hydrolysis | pKB: 7.28 (Antagonist)[13] |
| Uridine 5'-diphosphate (UDP) | P2Y14 | Rat | Phosphoinositide Hydrolysis | EC50: 0.35 µM (Agonist)[13] |
| UDP-β-S (UDP analog) | P2Y6 | Human | Calcium Mobilization | EC50: 47 nM[8] |
| 5-OMe-UDP(α-B) (Rp isomer) | P2Y6 | Human | Unknown | EC50: 0.008 µM[16] |
| MRS2578 (Antagonist) | P2Y6 | Human | Unknown | Selective Antagonist[17] |
Experimental Protocols
Investigating UDP's role in purinergic signaling requires robust and specific assays to measure receptor activation and downstream effects.
Calcium Mobilization Assay
This is the primary functional assay for characterizing agonists and antagonists of Gq-coupled receptors like P2Y6. It measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the P2Y6 receptor (either endogenously or through transfection) in a 96- or 384-well microplate and allow them to adhere.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage. Remove the culture medium and add the dye loading solution to the cells. Incubate at 37°C for approximately 1 hour in the dark.[18]
-
Compound Preparation: Prepare serial dilutions of UDP sodium salt (agonist) or a test compound (antagonist) in an appropriate assay buffer.
-
Fluorescence Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR). Record a stable baseline fluorescence reading.[18]
-
Compound Addition & Signal Reading: The instrument adds the UDP or test compound to the wells while continuously recording the fluorescence signal. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time is measured. For agonists, concentration-response curves are generated to calculate EC50 values. For antagonists, the assay is run in the presence of a fixed concentration of UDP to determine IC50 values.
Caption: Experimental workflow for a calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.
Methodology:
-
Cell Seeding: Plate cells expressing the P2Y6 receptor in a suitable microplate.
-
Stimulation: Treat the cells with varying concentrations of UDP in a stimulation buffer that contains lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[19][20]
-
Lysis and Detection: Lyse the cells and add detection reagents. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[19][20][21] In this competitive immunoassay, IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.
-
Signal Reading: Read the plate on an HTRF-compatible reader. The resulting signal is inversely proportional to the concentration of IP1 produced by the cells.
-
Data Analysis: Generate a standard curve to convert the raw signal into IP1 concentrations and plot dose-response curves to determine agonist potency (EC50).
Physiological and Pathophysiological Roles
UDP signaling via the P2Y6 receptor is implicated in a host of biological processes, particularly those related to tissue injury and inflammation.
-
Inflammation and Immunity: UDP released from damaged or dying cells acts as a "find-me" signal that recruits phagocytic cells like macrophages and microglia.[5] Activation of P2Y6 on these cells stimulates the engulfment of cellular debris and apoptotic cells, a process crucial for tissue homeostasis and the resolution of inflammation.[2][4][7][17] P2Y6 activation also induces the production of pro-inflammatory chemokines such as IL-8 and CCL2.[2][22]
-
Neurobiology: In the central nervous system, the UDP/P2Y6 axis is a key regulator of microglial function. Following neuronal injury, microglia upregulate P2Y6 receptors.[4][7] Leaked UDP from damaged neurons then triggers the microglia to phagocytose these stressed but potentially viable neurons, a process termed "phagoptosis," which can contribute to neurodegeneration.[2][17] This pathway is an emerging therapeutic target in CNS diseases.[5]
-
Cancer: The role of purinergic signaling in cancer is multifaceted. Extracellular nucleotides are abundant in the tumor microenvironment.[23] While some studies suggest P2Y6 activation can inhibit cell proliferation, others indicate that purinergic signaling can promote migration and invasion.[24] Therefore, the impact of UDP signaling is likely context-dependent on the specific cancer type and the repertoire of receptors expressed.
-
Cardiovascular System: In resistance arteries, P2Y6 activation contributes to the contractile response of smooth muscle to stretch (myogenic tone), which is vital for blood flow autoregulation.[14] This receptor is also implicated in propagating vascular inflammation.[2]
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. mdpi.com [mdpi.com]
- 23. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 24. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
The Central Role of Uridine Diphosphate (UDP) in Nucleotide Metabolism: A Technical Guide
Abstract: Uridine Diphosphate (UDP), as its sodium salt, is a pivotal nucleotide at the crossroads of multiple essential metabolic and signaling pathways. It serves as a direct precursor for the synthesis of other pyrimidine (B1678525) nucleotides, a substrate for the production of deoxyribonucleotides required for DNA synthesis, and the foundation for UDP-sugars that are indispensable for glycosylation and energy storage. Furthermore, extracellular UDP and its derivatives have emerged as critical signaling molecules, modulating cellular functions through specific purinergic receptors. This technical guide provides an in-depth exploration of the multifaceted roles of UDP in nucleotide metabolism, offering detailed pathway diagrams, summaries of quantitative data, and methodologies for relevant experimental analysis, tailored for researchers and professionals in drug development.
The Biosynthesis of Uridine Diphosphate
Uridine Diphosphate is an intermediate in the biosynthesis of pyrimidine nucleotides, formed through both de novo synthesis and salvage pathways.
De Novo Pyrimidine Synthesis
The de novo pathway constructs the pyrimidine ring from basic precursors like bicarbonate, aspartate, and glutamine.[1] The process culminates in the formation of Uridine Monophosphate (UMP), the first pyrimidine nucleotide produced.[1][] UMP is then sequentially phosphorylated to generate UDP and subsequently Uridine Triphosphate (UTP).
The key steps leading to UDP are:
-
Formation of Carbamoyl Phosphate (B84403): Catalyzed by Carbamoyl Phosphate Synthetase II (CPS II), this is a critical rate-limiting step in animals.[1][3]
-
Synthesis of Orotic Acid: Through a series of reactions involving aspartate transcarbamoylase, dihydroorotase, and the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase, the pyrimidine ring (orotate) is formed.[3][4]
-
Formation of UMP: Orotate phosphoribosyltransferase adds a ribose-5-phosphate (B1218738) group to orotate, forming orotidine (B106555) monophosphate (OMP). OMP decarboxylase then converts OMP to UMP.[1][5]
-
Phosphorylation to UDP: UMP is phosphorylated to UDP by the enzyme UMP kinase (also known as UMP/CMP kinase), utilizing ATP as the phosphate donor.[5][6]
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Uridine 5'-Diphosphate (UDP) Sodium Salt as a P2Y6 Receptor Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine (B1682114) 5'-diphosphate (UDP) is the principal endogenous agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. The activation of the P2Y6 receptor by UDP initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway, leading to significant physiological responses. This technical guide provides a comprehensive overview of the pharmacology of UDP at the P2Y6 receptor, details its signaling pathways, outlines key experimental protocols for its study, and presents quantitative data on its activity. This document serves as a resource for researchers utilizing UDP sodium salt as a tool to investigate P2Y6 receptor function in various physiological and pathological contexts, including inflammation, immune modulation, and cell migration.[1][2][3]
Pharmacology of UDP at the P2Y6 Receptor
The P2Y6 receptor is preferentially activated by the pyrimidine (B1678525) nucleotide uridine diphosphate (B83284) (UDP).[1] Its interaction is characterized by a specific pharmacological profile that distinguishes it from other P2Y receptors, many of which are activated by adenosine (B11128) nucleotides or uridine triphosphate (UTP).[4]
Mechanism of Action
Upon binding of UDP, the P2Y6 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily Gq.[4][5] This initiates the canonical phospholipase C (PLC) signaling cascade:
-
Gq Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-β (PLCβ).[5][6]
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7]
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family, which then phosphorylate downstream target proteins to elicit cellular responses.[5][7]
Beyond the canonical Gq pathway, P2Y6 activation has also been shown to couple to other G proteins, such as Gα13, activating Rho/ROCK pathways involved in cell migration, and to stimulate the mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory responses.[5][8]
Quantitative Pharmacological Data
The potency of UDP and its analogues at the P2Y6 receptor has been quantified in various functional assays. The half-maximal effective concentration (EC50) is a common measure of agonist potency. A summary of key quantitative data is presented below.
| Compound | Parameter | Value | Species/Cell System | Reference |
| Uridine 5'-diphosphate (UDP) | EC50 | 300 nM | Human P2Y6 | [9] |
| Uridine 5'-diphosphate (UDP) | pD2 | 6.31 | Murine Aorta Endothelial Cells | [10] |
| UDPβS (stable analogue) | EC50 | 16 - 32 nM | Mouse Pancreatic Islets | [11] |
| 5-Iodo-UDP | EC50 | 150 nM | Human P2Y6 | [12] |
| 4-Ethylthio-UDP | EC50 | 280 nM | Human P2Y6 | [12] |
| 5-OMe-UDP(α-B) [Rp isomer] | EC50 | 8 nM | Human P2Y6 | [13] |
P2Y6 Receptor Signaling Pathways
The primary signaling cascade initiated by UDP at the P2Y6 receptor is the Gq pathway, which is fundamental to many of the receptor's functions, such as neurotransmission, inflammation, and phagocytosis.[3][14]
Caption: Canonical P2Y6 Receptor Gq Signaling Pathway.
Experimental Protocols
Studying the effects of UDP on the P2Y6 receptor requires robust and validated in vitro assays. The most common methods focus on measuring the direct consequences of Gq activation: intracellular calcium mobilization and inositol phosphate (B84403) accumulation.
Protocol: In Vitro Calcium Mobilization Assay
This assay is a widely used functional readout for Gq-coupled GPCRs. It measures the increase in intracellular calcium concentration following receptor activation by an agonist like UDP.[15][16]
1. Cell Culture and Seeding:
-
Culture cells endogenously expressing P2Y6 or a host cell line (e.g., HEK293T, 1321N1 astrocytoma) transiently or stably transfected with the P2Y6 receptor.[4][16]
-
Seed the cells (e.g., 2 x 10⁴ cells/well) into black, clear-bottom 96-well or 384-well microplates.[17]
-
Incubate for 24-48 hours to allow for cell adherence.[17]
2. Dye Loading:
-
Aspirate the growth medium from the wells.
-
Wash the cell monolayer gently with a buffered salt solution (e.g., HBSS or a solution containing 130 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 8 mM glucose, 10 mM HEPES, pH 7.4).[17]
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-4 µM Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage).[16][17]
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.[17]
3. Agonist Stimulation and Measurement:
-
After incubation, wash the cells to remove excess dye.
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument with integrated liquid handling.[15][16]
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument automatically injects a prepared solution of UDP sodium salt (at various concentrations for dose-response curves) into each well.
-
Immediately begin recording the fluorescence intensity kinetically for 1-3 minutes. The excitation/emission wavelengths for Fluo-4 are typically ~488 nm/525 nm.[16]
4. Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
Plot the response magnitude against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximum response (Emax).[16]
Caption: Workflow for a P2Y6R Calcium Mobilization Assay.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct and endpoint-based measurement of PLC activation. It quantifies the accumulation of IP1, a stable downstream metabolite of IP3.[18]
1. Cell Stimulation:
-
Seed P2Y6-expressing cells in a suitable microplate and incubate as described above.
-
Aspirate the culture medium and replace it with a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, the enzyme that degrades IP1, allowing it to accumulate.[18]
-
Add various concentrations of UDP sodium salt and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
2. Cell Lysis and Detection:
-
Lyse the cells by adding the detection reagents supplied with a commercial kit (e.g., IP-One HTRF® kit).[19]
-
These kits typically employ a competitive immunoassay format. Cellular IP1 competes with a labeled IP1 tracer for binding to a specific anti-IP1 antibody.[20]
3. Signal Measurement and Analysis:
-
In HTRF-based assays, the signal is read on a compatible plate reader measuring fluorescence at two wavelengths.[19]
-
The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Calculate the IP1 concentration based on a standard curve and plot against the UDP concentration to determine the EC50 value.[20]
Conclusion
Uridine 5'-diphosphate sodium salt is an indispensable pharmacological tool for the investigation of the P2Y6 receptor. As its primary endogenous agonist, it reliably activates the Gq/PLC/Ca2+ signaling pathway, enabling detailed study of the receptor's role in diverse biological processes. The well-characterized pharmacology of UDP, combined with robust experimental protocols such as calcium mobilization and IP1 accumulation assays, provides researchers with a solid foundation for exploring the therapeutic potential of targeting the P2Y6 receptor in disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological characterization of nucleotide P2Y receptors on endothelial cells of the mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uridine diphosphate (UDP) stimulates insulin secretion by activation of P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
Unveiling the Role of UDP Sodium Salt as a P2Y14 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Uridine 5'-diphosphate (UDP) sodium salt as a competitive antagonist of the human P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target implicated in inflammatory and immune responses. Understanding its modulation by antagonists like UDP is pivotal for the development of novel therapeutics. This document details the receptor's signaling pathways, presents quantitative data for key antagonists, and provides comprehensive experimental protocols for receptor analysis.
Core Concepts: P2Y14 Receptor Signaling and Antagonism
The P2Y14 receptor is primarily coupled to the Gαi/o family of G proteins.[1][2] Upon activation by its endogenous agonists, such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of cAMP levels influences a variety of downstream cellular processes. Furthermore, P2Y14 receptor activation can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways and the mobilization of intracellular calcium.[3][5]
UDP sodium salt has been identified as a competitive antagonist at the human P2Y14 receptor.[6][7] This means that UDP binds to the same site as the endogenous agonist (orthosteric site) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating a cellular response. It is crucial to note that this antagonistic effect is species-specific; UDP acts as a potent agonist at the rat P2Y14 receptor ortholog.[6][7]
Quantitative Analysis of P2Y14 Receptor Antagonists
The affinity and potency of UDP sodium salt and other notable P2Y14 receptor antagonists have been quantified using various in vitro assays. The data presented below allows for a comparative analysis of these compounds.
| Compound | Antagonist Type | Assay Type | Cell Line | Measured Parameter | Value | Reference |
| UDP sodium salt | Competitive | Phosphoinositide Hydrolysis (Schild Analysis) | COS-7 cells expressing human P2Y14-R and Gαq/i | pKB | 7.28 ± 0.04 | [6][7] |
| PPTN | Competitive | Adenylyl Cyclase Inhibition (Schild Analysis) | C6 glioma cells expressing human P2Y14-R | KB | 434 pM | [8][9][10] |
| PPTN | Competitive | Chemotaxis Inhibition | Differentiated HL-60 cells | IC50 | ~1 nM (in the presence of 10 µM UDP-glucose) | [8] |
| PPTN | Competitive | Chemotaxis Inhibition | Differentiated HL-60 cells | IC50 | ~4 nM (in the presence of 100 µM UDP-glucose) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y14 receptor antagonists. The following sections outline key experimental protocols.
Phosphoinositide Hydrolysis Assay for Schild Analysis
This assay is used to determine the competitive nature of an antagonist and to calculate its equilibrium dissociation constant (KB). The principle involves measuring the antagonist's ability to shift the concentration-response curve of an agonist to the right without affecting the maximum response.
Materials:
-
COS-7 cells
-
Expression vectors for human P2Y14 receptor and a chimeric Gαq/i protein
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipofectamine 2000 or similar transfection reagent
-
myo-[3H]inositol
-
Krebs-Henseleit buffer (supplemented with 10 mM LiCl)
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
P2Y14 receptor antagonist (e.g., UDP sodium salt)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells in DMEM supplemented with 10% FBS. Co-transfect the cells with the human P2Y14 receptor and Gαq/i expression vectors using a suitable transfection reagent.
-
Radiolabeling: 24 hours post-transfection, label the cells by incubating them for 18-24 hours in a medium containing myo-[3H]inositol.
-
Antagonist and Agonist Treatment: Wash the cells and pre-incubate with various concentrations of the antagonist (UDP sodium salt) in Krebs-Henseleit buffer containing LiCl for a specified time.
-
Agonist Stimulation: Add increasing concentrations of the agonist (UDP-glucose) to the wells and incubate for an appropriate time to stimulate inositol (B14025) phosphate (B84403) production.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold formic acid. Collect the cell lysates.
-
Chromatographic Separation: Neutralize the lysates and apply them to Dowex AG1-X8 columns to separate the [3H]inositol phosphates from free [3H]inositol.
-
Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of different antagonist concentrations. Perform a Schild regression analysis to determine the pKB value.[6][7]
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a downstream effect of P2Y14 receptor activation in certain cell types.[11][12]
Materials:
-
Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g., human platelets, HEK293-P2Y14)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Krebs buffer)
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
P2Y14 receptor antagonist (e.g., UDP sodium salt, PPTN)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye at 37°C in the dark.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and pre-incubate with various concentrations of the antagonist for a specified time.
-
Fluorescence Measurement and Agonist Injection: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the agonist (UDP-glucose) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the agonist concentration-response curves in the presence and absence of the antagonist to determine the antagonist's inhibitory effect.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used in a competitive format to determine the affinity (Ki) of an unlabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing the P2Y14 receptor
-
Radiolabeled P2Y14 receptor ligand (e.g., [3H]UDP)
-
Unlabeled P2Y14 receptor antagonist (e.g., UDP sodium salt)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Filtration manifold
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the P2Y14 receptor in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand ([3H]UDP) and varying concentrations of the unlabeled antagonist (UDP sodium salt) in binding buffer.[13]
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizing the Core Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: P2Y14 Receptor Signaling Pathway
Caption: Experimental Workflow for P2Y14 Antagonist Assay
Caption: Logical Relationship of P2Y14 Receptor Antagonism
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Intracellular Pathways Activated by UDP Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uridine diphosphate (B83284) (UDP), an extracellular nucleotide often released from damaged or stressed cells, functions as a critical signaling molecule that orchestrates a variety of cellular responses.[1][2] It interacts with specific cell surface receptors to initiate intracellular signaling cascades that are pivotal in processes such as inflammation, immune response, and tissue repair.[2][3] This technical guide provides a comprehensive overview of the core intracellular pathways activated by UDP sodium salt, with a focus on its primary receptor, P2Y6. It details the molecular mechanisms, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the signaling networks.
Core Signaling Pathways Activated by UDP
UDP primarily exerts its effects by activating the P2Y6 receptor, a G protein-coupled receptor (GPCR).[2][4] Upon UDP binding, the P2Y6 receptor undergoes a conformational change, allowing it to couple with and activate specific heterotrimeric G proteins, predominantly from the Gq and Gα13 families.[5][6][7] This dual coupling initiates distinct downstream signaling cascades.
The Canonical Gαq/Phospholipase C (PLC) Pathway
The most well-characterized pathway initiated by UDP-P2Y6 receptor activation involves the Gαq protein.[4][7] Activation of Gαq leads to the stimulation of phospholipase C (PLCβ).[1][3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][3][4] This rapid increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of P2Y6 activation.[3][8]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates members of the protein kinase C (PKC) family.[4][5] Activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity and influencing cellular processes like inflammation and cell migration.[3][5]
The Gα13/Rho Kinase (ROCK) Pathway
In addition to Gαq, the P2Y6 receptor can couple to Gα13, initiating a pathway crucial for regulating the actin cytoskeleton and cell migration.[5] Gα13 activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK).[7] The ROCK pathway is instrumental in processes such as the formation of focal adhesions and filopodia, which are essential for cell motility.[5] This pathway also contributes to the phosphorylation of myosin light chain, promoting smooth muscle contraction.[7]
Mitogen-Activated Protein Kinase (MAPK) Cascades
Activation of P2Y6 receptors also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly the extracellular signal-regulated kinases (ERK1/2).[6][9] This activation can be triggered by upstream signals originating from both the Gαq/PKC and Gα13/Rho pathways.[6] The MAPK/ERK cascade is a critical regulator of gene expression, cell proliferation, and survival.[9][10] Upon activation, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors, thereby modulating the expression of genes involved in inflammation and cell growth.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with UDP-mediated signaling, derived from various experimental systems.
| Ligand | Receptor | Cell Type | Parameter | Value | Reference |
| UDP | P2Y6 | Sympathetic Neurons | logEC50 (Ca2+ response) | -5.9 ± 0.06 | [11] |
| UDP | P2Y6 | SCG Neurons | EC50 (Ca2+ response) | >90 µM | [12] |
| UDP | P2Y6 | SCG Glial Cells | EC50 (Ca2+ response) | >200 µM | [12] |
| UDP | P2Y6 | 1321N1 Astrocytoma Cells | EC50 (PLC activation) | 13 nM | [13] |
| UDP | P2Y6 | Rat Aorta Smooth Muscle | pEC50 (Thymidine incorp.) | 5.96 | [9] |
Key Cellular Responses to UDP Activation
The integration of these signaling pathways results in diverse and significant cellular functions:
-
Phagocytosis: In microglia, the brain's immune cells, UDP acts as an "eat-me" signal.[1] P2Y6 receptor activation is a primary trigger for phagocytosis, a crucial process for clearing cellular debris and pathogens.[1][3] This response is dependent on the PLC-mediated Ca2+ and PKC pathway.[3]
-
Inflammation: UDP/P2Y6 signaling plays a pro-inflammatory role in various tissues. It can induce the expression and release of inflammatory mediators like interleukin-6 (IL-6) and IL-8.[2][6] This is often mediated through the activation of MAPK and NF-κB pathways.[6]
-
Cell Migration and Proliferation: As detailed in the Gα13/ROCK and MAPK pathways, UDP can stimulate cell migration and proliferation, particularly in vascular smooth muscle cells.[5][9] This has implications for tissue repair and pathological conditions like atherosclerosis.[2][9]
Experimental Protocols
Studying the intracellular effects of UDP requires specific biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in cytosolic calcium concentration following UDP stimulation.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., 1321N1 astrocytoma cells, primary microglia) onto glass-bottom dishes and culture until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).[14][15][16] A typical concentration is 2-5 µM.
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the dye-containing loading buffer for 30-45 minutes at 37°C. Probenecid may be included to prevent dye extrusion.[13]
-
-
Washing: Gently wash the cells two to three times with the salt solution to remove extracellular dye.
-
Stimulation and Measurement:
-
Mount the dish on a fluorescence microscope or a plate reader equipped with an injection system.[15][16]
-
Begin recording baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.[8][14] For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Inject UDP sodium salt to achieve the desired final concentration and continue recording the fluorescence signal to capture the transient calcium peak and any sustained response.[8][17]
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in [Ca2+]i.[8]
-
For Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).
-
Plot the fluorescence ratio over time to visualize the calcium transient.
-
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol allows for the semi-quantitative detection of ERK activation by measuring its phosphorylation state.
Methodology:
-
Cell Culture and Treatment:
-
Sample Preparation (Lysis):
-
After treatment, place the culture dish on ice and wash cells with ice-cold PBS.[20]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][20]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[20]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[20]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, mix with Laemmli sample buffer, and heat at 95°C for 5 minutes.[19]
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[20][21]
-
Secondary Antibody: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.[20]
-
-
Re-probing for Total ERK:
-
Data Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Express ERK activation as the ratio of p-ERK to total ERK.[21]
Conclusion
UDP sodium salt is a potent signaling molecule that activates a complex network of intracellular pathways, primarily through the P2Y6 receptor. The canonical Gαq/PLC/Ca2+ pathway, along with the Gα13/ROCK and MAPK/ERK cascades, forms the core of its signaling mechanism. These pathways converge to regulate fundamental cellular processes including phagocytosis, inflammation, and cell migration. A thorough understanding of these mechanisms, supported by robust quantitative data and precise experimental protocols, is essential for researchers in cell biology and for professionals developing therapeutic agents that target purinergic signaling pathways.
References
- 1. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. UDP acts as a growth factor for vascular smooth muscle cells by activation of P2Y(6) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. berthold.com [berthold.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Uridine 5'-Diphosphate Sodium Salt and RNA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) 5'-diphosphate (UDP) sodium salt is a pivotal nucleotide with a dual role in cellular metabolism and signaling, significantly impacting RNA biosynthesis. Intracellularly, UDP serves as a direct precursor to Uridine 5'-triphosphate (UTP), an essential substrate for RNA polymerases during transcription. Extracellularly, UDP functions as a potent signaling molecule by activating P2Y purinergic receptors, particularly P2Y6, which initiates signaling cascades that modulate the expression of specific genes. This technical guide provides an in-depth exploration of these two pathways, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular mechanisms.
Introduction: The Dual Roles of Uridine 5'-Diphosphate
Uridine 5'-diphosphate (UDP) is a pyrimidine (B1678525) nucleotide that occupies a central position in cellular physiology. Its significance in RNA biosynthesis stems from two distinct, yet interconnected, functions:
-
Intracellular Precursor: Within the cell, UDP is a key intermediate in the pyrimidine salvage pathway. It is readily phosphorylated to form Uridine 5'-triphosphate (UTP), one of the four essential ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA.[1] Supplementing cells with uridine has been shown to increase the intracellular pool of UTP, thereby providing the necessary building blocks for RNA synthesis.[2]
-
Extracellular Signaling Molecule: When released into the extracellular space, often as a result of cellular stress or damage, UDP acts as a signaling agonist for G protein-coupled receptors (GPCRs), most notably the P2Y6 receptor.[3][4] Activation of this receptor triggers downstream intracellular signaling pathways that can lead to changes in gene expression, influencing processes such as inflammation, cell proliferation, and tissue remodeling.[5][6]
This guide will dissect these two roles, providing a comprehensive overview for researchers investigating RNA metabolism, nucleotide signaling, and therapeutic development.
Intracellular Pathway: UDP as a Fuel for RNA Synthesis
The fundamental role of UDP in RNA biosynthesis is its conversion to UTP. This process is crucial for maintaining the cellular nucleotide pool required for transcription.
The Conversion of UDP to UTP
The phosphorylation of UDP to UTP is catalyzed by the ubiquitous enzyme Nucleoside Diphosphate (B83284) Kinase (NDPK) .[7] NDPKs are not highly specific and facilitate the transfer of a terminal phosphate (B84403) group from a donor nucleoside triphosphate, most commonly Adenosine 5'-triphosphate (ATP), to an acceptor nucleoside diphosphate (like UDP).[7]
The reaction proceeds via a "ping-pong" mechanism, involving a transiently phosphorylated histidine residue in the enzyme's active site.[7]
Reaction: UDP + ATP ⇌ UTP + ADP (Catalyzed by NDPK)
This reaction is reversible and essential for balancing the pools of various nucleoside triphosphates within the cell.[7]
Impact on Global RNA Synthesis
By fueling the UTP pool, the administration of UDP or its precursors can enhance the overall rate of cellular biosynthesis. This is particularly relevant in states of high metabolic demand or when pyrimidine synthesis is limited. While direct quantification of global RNA synthesis rates following UDP administration is not extensively documented, downstream effects such as increased cell proliferation serve as an indirect indicator of enhanced biosynthetic activity.
Extracellular Pathway: UDP as a Signaling Molecule
Extracellular UDP primarily signals through the P2Y6 receptor, a Gq protein-coupled receptor. This interaction does not directly provide substrate for RNA synthesis but rather modulates the transcriptional program of the cell to respond to environmental cues.
The P2Y6 Receptor Signaling Cascade
Upon binding of UDP, the P2Y6 receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG and the elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).
Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK.[3] This cascade ultimately leads to the activation of transcription factors like NF-κB, which translocate to the nucleus and regulate the expression of specific target genes, often those involved in inflammatory and proliferative responses.[5][6]
Quantitative Data Presentation
The following tables summarize quantitative findings from studies investigating the effects of UDP and its precursors.
Table 1: Effect of Uridine and Uridine Nucleotides on Cell Proliferation
This table presents data on the proliferation of L929 murine fibroblast cells after 72 hours of incubation with uridine, UMP, UDP, or UTP, as measured by an MTT assay. Increased proliferation is an indirect indicator of enhanced overall biosynthesis, including RNA synthesis.
| Compound | Concentration (µM) | % Proliferation vs. Control (Mean ± SEM) | Significance (p-value) |
| Uridine | 10 | 125 ± 5.1 | p < 0.01 |
| 100 | 135 ± 6.2 | p < 0.001 | |
| UMP | 100 | 118 ± 4.5 | p < 0.01 |
| UDP | 100 | 122 ± 4.8 | p < 0.001 |
| UTP | 1 | 130 ± 5.5 | p < 0.001 |
| 10 | 133 ± 5.8 | p < 0.01 | |
| 100 | 140 ± 6.5 | p < 0.001 | |
| Data adapted from a study on L929 murine fibroblast cells.[4] The results indicate that 100 µM UDP significantly enhances cell proliferation.[4] |
Table 2: P2Y6-Mediated Changes in Gene Expression
This table summarizes representative data on the change in specific mRNA levels following the activation of P2Y6 receptors in different experimental models. Data is often presented as fold change relative to an untreated control.
| Model System | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |
| Murine Lung Fibroblasts | UDP | IL-6 | ~3.5-fold increase | [5] |
| Df-treated p2ry6-/- mice | Allergen Challenge | IL-5 | ~2.5-fold increase vs WT | [6] |
| Df-treated p2ry6-/- mice | Allergen Challenge | IL-13 | ~3.0-fold increase vs WT | [6] |
| HFD WB-P2Y6Δ/Δ mice | High-Fat Diet | Mcp1 (in adipose) | Significantly reduced vs WT | [8] |
| HFD WB-P2Y6Δ/Δ mice | High-Fat Diet | Il6 (in adipose) | Significantly reduced vs WT | [8] |
| Df: Dermatophagoides farinae (dust mite extract); HFD: High-Fat Diet; WT: Wild-Type. These studies show that P2Y6 signaling modulates specific, often pro-inflammatory, gene transcripts rather than global RNA levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of UDP's role in RNA biosynthesis.
Protocol: In Vitro RNA Transcription Fueled by a UDP-to-UTP Conversion System
This protocol describes a hypothetical coupled enzyme assay to measure RNA synthesis in vitro where UDP is the starting uridine nucleotide.
Objective: To quantify RNA synthesis from a DNA template using UDP sodium salt as the precursor for UTP.
Materials:
-
Linearized DNA template with a T7 promoter (e.g., 1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)
-
Ribonucleotide Solution Mix (10 mM each of ATP, CTP, GTP)
-
Uridine 5'-diphosphate (UDP) sodium salt solution (10 mM)
-
Recombinant Nucleoside Diphosphate Kinase (NDPK)
-
[α-³²P]CTP or [α-³²P]GTP for radiolabeling
-
DNase I (RNase-free)
-
RNA loading buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, assemble the reaction mix in a nuclease-free tube.
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, GTP mix (10 mM): 2 µL each
-
UDP solution (10 mM): 2 µL
-
Linearized DNA template (0.5 µg/µL): 2 µL
-
NDPK (1 unit/µL): 1 µL
-
[α-³²P]CTP (10 µCi/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 18 µL
-
-
Initiation: Add 2 µL of T7 RNA Polymerase. Mix gently.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. The NDPK will convert UDP to UTP, which is then incorporated by the T7 RNA Polymerase.
-
Template Removal: Add 1 µL of DNase I and incubate for 15 minutes at 37°C.
-
Quenching: Stop the reaction by adding 20 µL of RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 5 mM EDTA).
-
Analysis: Denature the samples at 95°C for 5 minutes. Analyze the radiolabeled RNA products via denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
-
Quantification: Excise the bands corresponding to the RNA transcript and quantify the incorporated radioactivity using a scintillation counter.
Protocol: Quantification of Nascent RNA Synthesis in Cells using 5-Bromouridine (BrU) Labeling
Objective: To measure the rate of new RNA synthesis in cultured cells after treatment with extracellular UDP.
Materials:
-
Cultured cells (e.g., HeLa, fibroblasts)
-
Cell culture medium and supplements
-
Uridine 5'-diphosphate (UDP) sodium salt
-
5-Bromouridine (BrU)
-
TRIzol or other RNA extraction reagent
-
Anti-BrU antibody
-
Protein A/G magnetic beads
-
Wash buffers (containing RNase inhibitors)
-
RNA purification kit
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with desired concentrations of UDP (e.g., 100 µM) or vehicle control for a specified time (e.g., 24-72 hours).
-
Nascent RNA Labeling: To measure RNA synthesis, add 2 mM BrU to the cell culture medium and incubate for 1 hour.
-
RNA Extraction: Immediately after labeling, wash cells with PBS and lyse them using TRIzol. Extract total RNA according to the manufacturer's protocol.
-
Immunoprecipitation (IP):
-
Fragment the total RNA by sonication or chemical fragmentation.
-
Incubate the fragmented RNA with an anti-BrU antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-RNA complexes.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.
-
-
Elution and Purification: Elute the BrU-labeled RNA from the beads and purify it using an RNA cleanup kit.
-
Analysis by RT-qPCR:
-
Reverse transcribe the immunoprecipitated RNA (and a corresponding input control) into cDNA.
-
Perform qPCR using primers for specific genes of interest (e.g., housekeeping genes, genes identified from P2Y6 signaling).
-
Analyze the data using the ΔΔCt method to determine the relative amount of newly synthesized RNA for each gene in UDP-treated vs. control cells.
-
Conclusion
Uridine 5'-diphosphate sodium salt holds a dualistic and critical influence over RNA biosynthesis. Its intracellular conversion to UTP provides the essential building blocks for transcription, a role that can be leveraged in cell culture and potentially in therapeutic contexts to boost cellular biosynthetic capacity. Concurrently, its extracellular signaling function through the P2Y6 receptor provides a mechanism for cells to respond to their environment by modulating specific transcriptional programs, often related to inflammation and cell growth. A thorough understanding of both pathways is essential for researchers in molecular biology and drug development aiming to manipulate RNA synthesis and gene expression for experimental or therapeutic purposes.
References
- 1. Potential signalling roles for UTP and UDP: sources, regulation and release of uracil nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of uridine on cellular UTP and glycogen synthesis in skeletal muscle: stimulation of UTP formation by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. P2Y6 Receptor Activation Promotes Inflammation and Tissue Remodeling in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y6 Receptor Inhibits Effector T Cell Activation in Allergic Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Central Role of Uridine Diphosphate (UDP) in Glycosylation and Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) (UDP)-activated monosaccharides are the primary glycosyl donors for the vast majority of glycosylation reactions in mammals and other eukaryotes. These high-energy intermediates are indispensable for the biosynthesis of a diverse array of glycoconjugates, including glycoproteins, proteoglycans, and glycolipids. The availability and flux of UDP-sugars through various metabolic pathways are tightly regulated, and dysregulation of these processes is implicated in numerous diseases, from congenital disorders of glycosylation to cancer. This technical guide provides an in-depth exploration of the pivotal role of UDP in glycobiology, detailing the biosynthesis of UDP-sugars, their utilization by glycosyltransferases, and their broader implications in cellular signaling and disease. Furthermore, this guide furnishes researchers with detailed experimental protocols for the quantitative analysis of UDP-sugars and the assessment of glycosyltransferase activity, alongside a compilation of relevant quantitative data to facilitate experimental design and interpretation.
Introduction: UDP as the Cornerstone of Glycosylation
Glycosylation, the enzymatic addition of carbohydrates (glycans) to other molecules, is a fundamental post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The sheer diversity of glycan structures underpins a vast range of biological processes, from cell-cell recognition and adhesion to immune responses. The construction of these intricate glycan chains is orchestrated by a large family of enzymes known as glycosyltransferases.
The vast majority of these enzymes, termed Leloir glycosyltransferases, utilize nucleotide sugars as activated donors for the monosaccharide unit to be transferred.[1] Among the various nucleotide sugars, those derived from uridine diphosphate (UDP) are the most prevalent in mammalian cells. Mammals utilize a specific set of nine sugar nucleotide donors, with the majority being UDP-sugars: UDP-glucose (UDP-Glc), UDP-galactose (UDP-Gal), UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-N-acetylgalactosamine (UDP-GalNAc), UDP-xylose (UDP-Xyl), and UDP-glucuronic acid (UDP-GlcA).[1]
The central role of UDP lies in its ability to "activate" the sugar molecule, rendering the anomeric carbon susceptible to nucleophilic attack by an acceptor molecule, which can be a growing oligosaccharide chain on a protein or lipid. This transfer is catalyzed by a specific glycosyltransferase, and the release of UDP provides the thermodynamic driving force for the reaction.[2]
The UDP-Sugar Network: Biosynthesis and Interconversion
The cellular pool of UDP-sugars is maintained through a complex network of biosynthetic and interconversion pathways that are tightly integrated with central carbon metabolism.
De Novo Synthesis of UDP-Glucose
The primary entry point for glucose into the UDP-sugar pool is through the synthesis of UDP-glucose. This process is primarily catalyzed by UDP-glucose pyrophosphorylase (UGP2 in mammals), which facilitates the reversible reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate.[3][4]
The Hexosamine Biosynthesis Pathway (HBP)
The hexosamine biosynthesis pathway (HBP) is a critical route that shunts a small percentage of glucose from glycolysis to produce UDP-GlcNAc, a vital building block for N-glycans, O-glycans, and the O-GlcNAc modification of intracellular proteins.[5][6] The end-product of this pathway, UDP-GlcNAc, is a key indicator of cellular nutrient status.[7][8]
References
- 1. General methods for detection of enzyme reaction products of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTDB - Database Commons [ngdc.cncb.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Methods for the Glycosyltransferases Involved in Synthesis of Bacterial Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Uridine 5'-Diphosphate Sodium Salt in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) 5'-diphosphate (UDP) sodium salt is emerging as a critical signaling molecule in the complex landscape of neuroinflammation. Primarily acting as an agonist for the P2Y6 purinergic receptor, UDP plays a pivotal role in modulating microglial and, to some extent, astrocytic functions. This technical guide provides an in-depth overview of the mechanisms of action of UDP in neuroinflammation, focusing on its role in microglial activation, phagocytosis, and cytokine signaling. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.
Introduction
Neuroinflammation is a key contributor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are the primary drivers of this inflammatory response. In response to neuronal injury or pathogenic insults, damaged cells release various molecules, including nucleotides like adenosine (B11128) triphosphate (ATP) and uridine triphosphate (UTP). UTP is rapidly metabolized to UDP in the extracellular space, which then acts as a specific "eat-me" signal for microglia.[1][2][3] This guide explores the multifaceted role of UDP sodium salt in neuroinflammatory processes, with a focus on its interaction with the P2Y6 receptor.
The P2Y6 Receptor: The Primary Target of UDP
The biological effects of UDP in the context of neuroinflammation are predominantly mediated by the P2Y6 receptor, a G protein-coupled receptor (GPCR).[4][5][6] Microglia express high levels of P2Y6 receptors, which are upregulated in response to neuronal damage.[1][7]
Signaling Pathway
Activation of the P2Y6 receptor by UDP initiates a well-defined signaling cascade. The receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins.[4][8] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses in microglia.[4][7] Downstream of this, transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB can be activated, leading to the expression of chemokines and other inflammatory mediators.[5]
Caption: P2Y6 Receptor Signaling Pathway in Microglia.
Functional Roles of UDP in Neuroinflammation
Microglial Phagocytosis
One of the most well-characterized roles of UDP is the induction of microglial phagocytosis.[1][3][6] UDP acts as a signal for microglia to engulf cellular debris and damaged neurons.[2][7] This process is crucial for clearing the CNS of potentially harmful material but can also be detrimental if viable neurons are targeted, a phenomenon termed "phagoptosis".[2]
Chemokine and Cytokine Production
UDP stimulation of microglia and astrocytes can induce the expression and release of various chemokines, including CCL2 (MCP-1) and CCL3 (MIP-1α).[5][9] This chemokine production can recruit other immune cells to the site of injury, amplifying the inflammatory response. In certain disease models, such as Sandhoff disease, UDP enhances the production of MIP-1α by microglia.[4] However, some studies suggest that UDP-induced P2Y6 activation does not modulate the release of key cytokines like IL-1β, IL-6, IL-10, and TNF-α in human microglia.[10]
Quantitative Data
The following tables summarize key quantitative data from studies investigating the effects of UDP and related compounds on neuroinflammatory processes.
Table 1: P2Y6 Receptor Antagonist Activity
| Compound | Receptor Target | Cell Type/System | IC50 | Reference |
| MRS2578 | Human P2Y6 | 1321N1 Astrocytoma Cells | 37 nM | [11] |
| MRS2578 | Rat P2Y6 | N/A | 98 nM |
Table 2: UDP-Induced Cellular Responses
| Response | Cell Type | UDP Concentration | Effect | Reference |
| Phagocytosis | Rat Microglia | 100 µM | Significant increase in uptake of fluorescent microspheres. | [1][7] |
| Neuronal Loss | Mixed Neuronal/Glial Cultures | 100 µM | Induces neuronal loss within 6 hours. | [9] |
| Chemokine Expression (CCL2, CCL3) | Rat Microglia & Astrocytes | 100 µM | Induction of mRNA and protein expression. | [5] |
| MIP-1α Production | Microglia from Sandhoff Disease Model Mice | Not specified | Enhanced production. | [4] |
| Intracellular Ca2+ Increase | Rat Microglia | 100 µM | Evokes a robust increase in intracellular calcium. | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used to study the effects of UDP in neuroinflammation.
In Vitro Microglial Phagocytosis Assay
This protocol assesses the ability of microglia to phagocytose particles in response to UDP stimulation.
Caption: Workflow for an in vitro microglial phagocytosis assay.
Detailed Steps:
-
Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) onto glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Bead Preparation: Opsonize 1 µm fluorescently labeled latex beads by incubating them in fetal bovine serum (FBS) for 1 hour at 37°C. Dilute the beads in the appropriate cell culture medium.[12]
-
Treatment: Pre-treat the microglial cells with UDP sodium salt at various concentrations (e.g., 1-100 µM) or a vehicle control for a specified time.
-
Phagocytosis Induction: Add the opsonized fluorescent beads to the microglia cultures.
-
Incubation: Incubate the cells with the beads for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any beads that have not been internalized.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with a marker for microglia (e.g., anti-Iba1 antibody) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The extent of phagocytosis can be quantified by counting the number of beads per cell or by measuring the total fluorescence intensity per cell. Alternatively, cells can be detached and analyzed by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.[1]
Cytokine/Chemokine Release Assay (ELISA)
This protocol measures the amount of specific cytokines or chemokines released by microglia or astrocytes following stimulation with UDP.
Caption: General workflow for a cytokine/chemokine ELISA.
Detailed Steps:
-
Cell Plating: Plate microglia or astrocytes in a 96-well plate at a suitable density.
-
Stimulation: Treat the cells with various concentrations of UDP sodium salt. Include a positive control, such as lipopolysaccharide (LPS), and a negative (vehicle) control.[13][14]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine or chemokine of interest (e.g., CCL2, CCL3, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine/chemokine standards. Calculate the concentration of the analyte in the samples based on the standard curve.
Kainic Acid-Induced Neuroinflammation Model
This in vivo model is used to study neuronal injury and subsequent microglial activation.[15][16]
Detailed Steps:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Kainic Acid Administration: Administer kainic acid (KA) systemically via intraperitoneal (i.p.) injection (e.g., 10 mg/kg in rats) or directly into a specific brain region (e.g., hippocampus or striatum) via stereotactic surgery.[15][17][18]
-
Monitoring: Observe the animals for seizure activity.
-
Tissue Collection: At various time points after KA administration (e.g., 24, 48, 72 hours), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Analysis:
-
Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining for markers of neuronal death (e.g., Fluoro-Jade), microglial activation (e.g., Iba1), and P2Y6 receptor expression.
-
Western Blot: Homogenize brain tissue to analyze the expression levels of P2Y6 receptors and inflammatory proteins.
-
RT-qPCR: Extract RNA from brain tissue to measure the mRNA levels of P2Y6 receptors and inflammatory cytokines/chemokines.
-
Conclusion and Future Directions
Uridine 5'-diphosphate sodium salt, acting through the P2Y6 receptor, is a key player in the neuroinflammatory response, particularly in mediating microglial phagocytosis and chemokine production. The detailed mechanisms and functional consequences of UDP-P2Y6 signaling are areas of active investigation. Future research should focus on further elucidating the downstream signaling pathways, identifying the full spectrum of genes regulated by UDP in microglia, and exploring the therapeutic potential of targeting the P2Y6 receptor in various neurodegenerative diseases. The development of more specific and potent P2Y6 receptor antagonists will be crucial for these endeavors.[2][19] This guide provides a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancement by Uridine Diphosphate of Macrophage Inflammatory Protein-1 Alpha Production in Microglia Derived from Sandhoff Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine 5'-diphosphate induces chemokine expression in microglia and astrocytes through activation of the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. UDP-Induced Phagocytosis and ATP-Stimulated Chemotactic Migration Are Impaired in STIM1−/− Microglia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pattern of neuronal injury following seizures induced by intranigral kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Physiological Concentration and Signaling of Extracellular Uridine Diphosphate (UDP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP), a pyrimidine (B1678525) nucleotide, has emerged as a critical extracellular signaling molecule, playing a pivotal role in a diverse range of physiological and pathophysiological processes. Beyond its well-established intracellular functions in metabolism and nucleic acid synthesis, extracellular UDP acts as a potent agonist for specific P2Y purinergic receptors, initiating intracellular signaling cascades that modulate cellular behavior. This technical guide provides a comprehensive overview of the physiological concentrations of extracellular UDP, detailed methodologies for its detection and quantification, and an in-depth exploration of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target UDP-mediated signaling.
Physiological Concentrations of Extracellular UDP
The precise physiological concentration of extracellular UDP is challenging to determine due to its rapid enzymatic degradation and the technical difficulties of sampling the immediate pericellular environment without causing cell damage and subsequent nucleotide release. However, available data from various experimental models provide estimations of its basal and stimulated levels in different biological contexts.
| Tissue/Cell Type | Condition | Extracellular UDP Concentration (nM) | Reference |
| Human Astrocytoma Cells | Basal | 2.4 ± 0.6 | [1] |
| Human Nasal Epithelial Cells | - | EC50 for P2Y6 receptor activation: 190 ± 27 | [2] |
| Rat Hippocampal Neurons | After Kainic Acid-Induced Injury | Qualitative increase (leaked from damaged neurons) | [3] |
Note: The EC50 value represents the concentration of a drug that gives half-maximal response. While not a direct measure of physiological concentration, it indicates the concentration range at which UDP is biologically active on its receptors. The scarcity of direct quantitative measurements highlights the need for further research in this area. It is also important to distinguish between UDP and UDP-sugars, such as UDP-glucose, which can be found at concentrations of 5-10 nM in the airway surface liquid and can reach up to 100 nM in certain inflammatory conditions, but act on different receptors.[4][5]
Signaling Pathways of Extracellular UDP
Extracellular UDP primarily exerts its effects through the activation of two G protein-coupled receptors (GPCRs): the P2Y6 receptor and the P2Y14 receptor.
P2Y6 Receptor Signaling
The P2Y6 receptor is predominantly coupled to Gq/11 and G13 proteins, leading to the activation of multiple downstream signaling cascades that regulate processes such as phagocytosis, cell migration, and inflammatory responses.[6][7]
References
- 1. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine Diphosphate Glucose (UDP-G) Activates Oxidative Stress and Respiratory Burst in Isolated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Uridine 5'-Diphosphate: A Technical Guide
Introduction
Uridine (B1682114) 5'-diphosphate (UDP) is a pivotal molecule in cellular metabolism, serving as a fundamental building block for nucleic acids and as an activated carrier of sugars for various biosynthetic pathways. Its discovery in the mid-20th century marked a significant milestone in biochemistry, unraveling the mechanisms of carbohydrate metabolism and the roles of nucleotide sugars. This technical guide provides an in-depth exploration of the discovery, initial isolation, chemical characterization, and early synthesis of UDP, with a focus on the seminal experimental work that laid the foundation for our current understanding.
The Dawn of a New Coenzyme: The Discovery of UDP-Glucose
The journey to the discovery of UDP began with the investigation of galactose metabolism. In 1950, a team led by Luis F. Leloir at the Instituto de Investigaciones Bioquímicas in Buenos Aires was studying the enzymatic conversion of galactose-1-phosphate to glucose-1-phosphate. They identified a heat-stable cofactor essential for this transformation. Through a meticulous series of experiments, they isolated and characterized this cofactor, which they named uridine-diphosphate-glucose (UDPG).[1][2][3] This was the first identified sugar nucleotide and its discovery opened a new chapter in biochemistry.[1][4]
Initial Isolation and Characterization of UDP-Glucose
The pioneering work of Caputto, Leloir, Cardini, and Paladini, published in the Journal of Biological Chemistry in 1950, detailed the isolation of UDP-glucose from yeast.[2][3][5][6]
Experimental Protocol: Isolation of UDP-Glucose from Yeast
-
Yeast Extraction: Dried brewer's yeast was extracted with boiling water.
-
Lead Acetate (B1210297) Precipitation: The hot water extract was treated with a solution of basic lead acetate to precipitate impurities.
-
Mercuric Nitrate (B79036) Precipitation: The filtrate was then treated with mercuric nitrate in a slightly acidic solution to precipitate the active cofactor.
-
Decomposition of the Mercury Salt: The precipitate was suspended in water and decomposed with hydrogen sulfide (B99878) to remove the mercury.
-
Silver Nitrate Precipitation: The resulting solution was further purified by precipitation with silver nitrate in an acidic solution.
-
Alcohol Precipitation: The final step involved precipitation with alcohol to yield a crude preparation of UDP-glucose.[2]
Quantitative Data from the Initial Isolation of UDP-Glucose
| Parameter | Value |
| Starting Material | 1 kg of dried brewer's yeast |
| Yield of crude UDPG | Approximately 200 mg |
| Purity | The preparation was estimated to be about 50% pure UDPG. |
| Phosphorus Content | Analysis of the purified substance showed the presence of two phosphate (B84403) groups per molecule of uridine.[1][2] |
| Sugar Content | Acid hydrolysis yielded glucose, identified by paper chromatography and fermentation tests.[1][2] |
Structural Elucidation
Through a series of chemical degradation and enzymatic assays, Leloir and his team deduced the structure of UDP-glucose as a molecule where glucose-1-phosphate is linked to the 5'-phosphate of uridine monophosphate (UMP) via a pyrophosphate bond.[1][4] This groundbreaking discovery was later confirmed by chemical synthesis.[4]
The Enzymatic Interconversion of UDP-Sugars: The Leloir Pathway
Following the discovery of UDP-glucose, Leloir's group demonstrated in 1951 that it could be enzymatically converted to a galactose derivative, UDP-galactose.[4][7] This reaction, catalyzed by the enzyme UDP-glucose 4-epimerase, was a key step in what is now known as the Leloir pathway of galactose metabolism.[8][9] This pathway elucidates how galactose is converted to glucose-1-phosphate, which can then enter mainstream glucose metabolism.
The Leloir Pathway
The Leloir pathway consists of three key enzymatic steps:
-
Phosphorylation of Galactose: Galactose is first phosphorylated to galactose-1-phosphate by galactokinase.
-
Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.
-
Epimerization: UDP-galactose is then converted back to UDP-glucose by UDP-galactose 4-epimerase, allowing the cycle to continue.[8][9]
The Chemical Synthesis of Uridine 5'-Diphosphate
While the initial discovery of UDP was in the form of its glucose conjugate, the synthesis of the core UDP molecule was a significant achievement in its own right, pioneered by the likes of Alexander Todd and Har Gobind Khorana. Their work on nucleotide chemistry provided the tools to synthesize these complex molecules chemically, confirming their structures and making them available for further study.
Experimental Protocol: A General Method for Nucleoside 5'-Pyrophosphate Synthesis (based on the work of Khorana and Todd)
This protocol outlines a general approach for the chemical synthesis of nucleoside diphosphates like UDP, which involves the activation of a nucleoside 5'-phosphate and its subsequent reaction with another phosphate moiety.
-
Protection of the Nucleoside: The hydroxyl groups of the ribose sugar in uridine were typically protected to prevent side reactions. This was often achieved by creating an isopropylidene derivative.
-
Phosphorylation: The protected uridine was then phosphorylated at the 5' position. Early methods used reagents like dibenzyl chlorophosphonate.
-
Activation of the 5'-Phosphate: The resulting nucleoside 5'-phosphate was activated to make it more reactive for the formation of the pyrophosphate bond. Carbodiimides were later introduced by Khorana as highly effective coupling agents.[10]
-
Coupling Reaction: The activated nucleoside 5'-phosphate was reacted with a second phosphate molecule (often in the form of a protected phosphate ester) to form the pyrophosphate linkage.
-
Deprotection: Finally, all protecting groups were removed to yield the desired nucleoside 5'-diphosphate.[11][12][13][14][15]
The Expanding Roles of UDP and its Derivatives
The discovery of UDP-glucose and the elucidation of the Leloir pathway were just the beginning. It soon became apparent that UDP is a versatile carrier of other sugars as well. For example, UDP-glucuronic acid, formed by the oxidation of UDP-glucose, is crucial for detoxification processes and the synthesis of proteoglycans. UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine are essential precursors for the synthesis of glycoproteins and glycolipids.[1]
The central role of UDP-glucose pyrophosphorylase in synthesizing UDP-glucose from glucose-1-phosphate and UTP has also been a subject of extensive study, highlighting its importance as a regulatory point in carbohydrate metabolism.[16][17]
Conclusion
The discovery of Uridine 5'-diphosphate, initially as its glucose conjugate, was a landmark achievement in biochemistry that fundamentally changed our understanding of carbohydrate metabolism. The pioneering work of Luis F. Leloir and his group, coupled with the synthetic achievements of chemists like Todd and Khorana, laid a robust foundation for the vast field of glycobiology. The experimental protocols and quantitative data from these early studies, though rudimentary by modern standards, stand as a testament to the ingenuity and meticulousness of these early researchers. The principles of enzymatic sugar activation and transfer mediated by UDP remain a central tenet of modern biochemistry and continue to be a fertile area of research for drug development and biotechnology.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. Isolation of the coenzyme of the galactose phosphate-glucose phosphate transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Studies on uridine-diphosphate-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of the coenzyme of the galactose phosphate-glucose phosphate transformation [notablesdelaciencia.conicet.gov.ar]
- 7. The enzymatic transformation of uridine diphosphate glucose into a galactose derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leloir pathway - Wikipedia [en.wikipedia.org]
- 9. PathWhiz [smpdb.ca]
- 10. Har Gobind Khorana (1922–2011): Pioneering Spirit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 122. Nucleotides. Part I. Muscle adenylic acid and adenosine diphosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. 124. Nucleotides. Part II. A synthesis of adenosine triphosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 14. Synthesis of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 122. Nucleotides. Part I. Muscle adenylic acid and adenosine diphosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Extracellular UDP and UDP-Sugars in Immune Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides and their derivatives have emerged as critical signaling molecules in the regulation of immune responses. Among these, uridine (B1682114) diphosphate (B83284) (UDP) and UDP-sugars (e.g., UDP-glucose) play pivotal roles in modulating the function of various immune cells. Released from cells upon stress, damage, or activation, these molecules act as danger-associated molecular patterns (DAMPs), interfacing with specific purinergic receptors on immune cells to orchestrate inflammatory and immune processes. This technical guide provides an in-depth overview of UDP and UDP-sugar signaling in immune cells, focusing on the P2Y6 and P2Y14 receptors. It summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in immunology and pharmacology.
Core Signaling Receptors: P2Y6 and P2Y14
The actions of extracellular UDP and UDP-sugars on immune cells are primarily mediated by two G protein-coupled receptors (GPCRs): the P2Y6 receptor and the P2Y14 receptor.
-
P2Y6 Receptor: This receptor is preferentially activated by UDP.[1][2] It is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately mobilizes intracellular calcium stores and activates protein kinase C (PKC).[4] The P2Y6 receptor is expressed on a variety of immune cells, including macrophages, microglia, dendritic cells, and T cells, where it modulates functions such as phagocytosis and cytokine release.[1][5]
-
P2Y14 Receptor: Initially identified as a receptor for UDP-sugars like UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine, the P2Y14 receptor is also potently activated by UDP.[6][7] This receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] The P2Y14 receptor is highly expressed in neutrophils, monocytes, dendritic cells, and T lymphocytes, playing a significant role in chemotaxis and immune modulation.[6][9]
Signaling Pathways in Immune Cells
The activation of P2Y6 and P2Y14 receptors by their respective ligands initiates distinct downstream signaling cascades that culminate in diverse cellular responses in immune cells.
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor signaling pathway is central to pro-inflammatory and phagocytic responses in myeloid cells.
Caption: P2Y6 receptor activation by UDP leads to Gq-mediated PLC activation, intracellular calcium release, and PKC activation, driving phagocytosis and cytokine production.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor signaling pathway is crucial for chemoattraction and modulation of inflammatory responses, particularly in neutrophils.
Caption: P2Y14 receptor activation by UDP-glucose or UDP leads to Gi-mediated inhibition of adenylyl cyclase and activation of RhoA, resulting in chemotaxis and inhibition of T cell proliferation.
Quantitative Data on Receptor Activation and Inhibition
The potency of UDP and UDP-sugars at their receptors, as well as the efficacy of selective antagonists, are critical parameters for understanding their physiological roles and for drug development.
Table 1: Agonist Potency at P2Y6 and P2Y14 Receptors
| Receptor | Agonist | Cell Type/System | Assay | EC50/IC50 (nM) | Reference(s) |
| P2Y6 | UDP | 1321N1 astrocytoma cells (human) | PLC Activation | 13 | [3] |
| P2Y14 | UDP-glucose | Murine T-lymphocytes | cAMP Inhibition | 335 | [8] |
| P2Y14 | UDP-glucose | Human Neutrophils | RhoA Activation | 900 | [6] |
| P2Y14 | UDP-glucose | C6 glioma cells (rat) | [³⁵S]GTPγS Binding | 234 | [7] |
Table 2: Antagonist Potency at P2Y6 and P2Y14 Receptors
| Receptor | Antagonist | Cell Type/System | Assay | IC50/K_B (nM) | Reference(s) |
| P2Y6 | MRS2578 | Human P2Y6-expressing cells | Calcium Mobilization | 37 | [10] |
| P2Y6 | MRS2578 | Rat P2Y6-expressing cells | Calcium Mobilization | 98 | [10] |
| P2Y14 | PPTN | C6 glioma cells (human P2Y14R) | Adenylyl Cyclase Inhibition | 0.434 (K_B) | [11][12] |
| P2Y14 | PPTN | Differentiated HL-60 cells | Chemotaxis Inhibition | ~1-4 | [11] |
Functional Roles in Immune Cells
Macrophages and Microglia
In macrophages and their central nervous system counterparts, microglia, UDP signaling through the P2Y6 receptor is a potent inducer of phagocytosis.[13] This "eat-me" signal is crucial for the clearance of cellular debris and pathogens. The activation of P2Y6 receptors in macrophages can also potentiate the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[14]
Table 3: UDP-Mediated Cytokine Release in Macrophages
| Cell Type | Stimulus | Cytokine | Concentration/Effect | Reference(s) |
| Murine Macrophages (RAW264.7) | SARS-CoV Spike Protein | IL-6, TNF-α | Dose- and time-dependent increase in release.[15] | [15] |
| Human Macrophages | Titanium-alloy particles | TNF-α, IL-6 | 40-fold increase in TNF-α, 7-fold increase in IL-6.[16] | [16] |
Neutrophils
UDP-glucose is a key chemoattractant for neutrophils, mediating their recruitment to sites of inflammation through the P2Y14 receptor.[17] This process involves the activation of the RhoA signaling pathway, leading to cytoskeletal rearrangement and directed cell migration.[6] While UDP-glucose itself does not directly induce the release of significant amounts of IL-8 from neutrophils, it can prime them for enhanced responses to other stimuli.[18]
Dendritic Cells
In dendritic cells (DCs), UDP-glucose signaling via the P2Y14 receptor has been shown to modulate their metabolic and pro-inflammatory phenotype. This includes the upregulation of inducible nitric oxide synthase (iNOS) and subsequent inhibition of mitochondrial respiration, which can enhance their inflammatory functions but also lead to increased cell death.
T Lymphocytes
The role of UDP signaling in T cells is primarily modulatory and, in some contexts, inhibitory. P2Y14 receptor expression has been detected in murine T-lymphocytes, and its activation by UDP-glucose can inhibit T-cell proliferation induced by anti-CD3 antibodies or IL-2.[8] Similarly, the P2Y6 receptor is inducibly expressed on activated T cells, and its engagement can inhibit the activation of effector T cells, suggesting a role in dampening exuberant immune responses.[19] The P2Y6 receptor antagonist MRS2578 has been shown to block T cell activation, including CD25 expression and IL-2 production.[3]
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of neutrophils to a gradient of a chemoattractant like UDP-glucose.
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Chamber Assembly: Place a microporous membrane (typically 3-5 µm pore size) between the upper and lower wells of the Boyden chamber.
-
Loading: Add the chemoattractant solution (e.g., UDP-glucose at various concentrations) to the lower wells. Place the isolated neutrophils in serum-free media in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: After incubation, remove the membrane, fix, and stain it (e.g., with Diff-Quik). Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay that measures ATP content.[11][20]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Plate immune cells (e.g., macrophages, T cells) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., Krebs-Ringer-HEPES) for 30-60 minutes at 37°C.[13]
-
Washing: Gently wash the cells to remove extracellular dye.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the agonist (e.g., UDP) and immediately begin recording the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation is alternated between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission at ~510 nm is calculated to determine the intracellular calcium concentration.[12]
Cytokine Measurement by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines released into the cell culture supernatant.
Methodology:
-
Cell Stimulation: Culture immune cells (e.g., macrophages, dendritic cells) in multi-well plates and stimulate them with UDP or UDP-glucose for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-TNF-α).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution).
-
Sample Incubation: Add the collected supernatants and a series of known concentrations of a recombinant cytokine standard to the wells.
-
Detection: Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Enzyme Conjugation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Reading: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.[10][21]
Implications for Drug Development
The involvement of P2Y6 and P2Y14 receptors in a wide range of inflammatory processes makes them attractive targets for therapeutic intervention.
-
P2Y6 Receptor Antagonists: The development of selective P2Y6 receptor antagonists, such as MRS2578, holds promise for the treatment of inflammatory conditions characterized by excessive macrophage or microglial activation and phagocytosis.[4][10] These antagonists could be beneficial in neuroinflammatory diseases, inflammatory bowel disease, and certain cardiovascular disorders.[22]
-
P2Y14 Receptor Antagonists: Selective antagonists of the P2Y14 receptor, like PPTN, have demonstrated efficacy in preclinical models of inflammatory diseases. By blocking neutrophil chemotaxis, these compounds could be valuable in treating acute lung injury, asthma, and other conditions driven by neutrophilic inflammation.[16][17]
Conclusion
UDP and UDP-sugar signaling through P2Y6 and P2Y14 receptors represents a fundamental mechanism for regulating immune cell function. From initiating phagocytosis in macrophages to directing neutrophil chemotaxis, these pathways are integral to both innate and adaptive immunity. The detailed understanding of their signaling cascades, coupled with the availability of quantitative data and robust experimental protocols, provides a solid foundation for further research and the development of novel therapeutics targeting these receptors to modulate immune responses in a variety of diseases. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. Expression of the P2Y6 purinergic receptor in human T cells infiltrating inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of murine T cell activation by antagonists of P2Y6 and P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional expression of the P2Y14 receptor in murine T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoteichoic acid-induced TNF-α and IL-6 gene expressions and oxidative stress production in macrophages are suppressed by ketamine through downregulating Toll-like receptor 2-mediated activation oF ERK1/2 and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional expression of the P2Y14 receptor in murine T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine production of neutrophils is limited to interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Up-regulation of IL-6 and TNF-alpha induced by SARS-coronavirus spike protein in murine macrophages via NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UDP-glucose promotes neutrophil recruitment in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The P2Y6 Receptor Inhibits Effector T Cell Activation in Allergic Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The purinergic G protein-coupled receptor 6 inhibits effector T cell activation in allergic pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Uridine 5'-Diphosphate (UDP) Sodium Salt In Vitro Assays for P2Y6 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-diphosphate (UDP) is a nucleotide that acts as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family.[1] The activation of the P2Y6 receptor by UDP initiates a cascade of intracellular signaling events primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] Downstream of these events, the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), has also been observed.[3][4]
These signaling pathways make the P2Y6 receptor a target of interest in various physiological and pathological processes, including inflammation and immune responses. Consequently, robust and reliable in vitro assays are essential for studying the pharmacology of the P2Y6 receptor and for the discovery and development of novel therapeutic agents targeting this receptor.
This document provides detailed protocols for three key in vitro assays to characterize the activation of the P2Y6 receptor by Uridine 5'-Diphosphate Sodium Salt: a Calcium Mobilization Assay, an IP1 Accumulation Assay, and an ERK1/2 Phosphorylation Assay.
P2Y6 Receptor Signaling Pathway
The activation of the P2Y6 receptor by its agonist UDP initiates a well-characterized signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: P2Y6 Receptor Signaling Pathway upon UDP binding.
Data Presentation: Potency of UDP at the Human P2Y6 Receptor
The following table summarizes the half-maximal effective concentration (EC50) values for this compound in activating the human P2Y6 receptor across different in vitro assays and cell lines.
| Assay Type | Cell Line | EC50 Value (nM) | Reference(s) |
| Calcium Mobilization | 1321N1 astrocytoma cells | 15 - 300 | [1][5] |
| CHO-K1 cells | ~200,000 | [6] | |
| IP1/IP3 Accumulation | HEK293 cells | 2.7 ± 0.1 | [3] |
| ERK1/2 Phosphorylation | HEK293 cells | Not explicitly stated | [3] |
| Differentiated HL-60 cells | Not explicitly stated | [7] |
Experimental Workflow Overview
The general workflow for characterizing the in vitro activity of UDP at the P2Y6 receptor involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for in vitro GPCR assays.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to UDP stimulation in a cell line stably expressing the human P2Y6 receptor (e.g., 1321N1-hP2Y6) using a fluorescent imaging plate reader (FLIPR).
Materials:
-
Human P2Y6 receptor-expressing cells (e.g., 1321N1-hP2Y6)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Black, clear-bottom 384-well assay plates
-
This compound (UDP)
-
FLIPR Calcium Assay Kit (e.g., Calcium 6 Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (B1678239) (if required by the assay kit)
-
P2Y6 receptor antagonist (e.g., MRS2578) for control experiments
-
Fluorescent Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Seeding:
-
Culture 1321N1-hP2Y6 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into black, clear-bottom 384-well plates at a density of 10,000 - 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 reagent), often including probenecid to prevent dye leakage.
-
Carefully remove the cell culture medium from the wells.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of UDP in assay buffer.
-
Perform serial dilutions of UDP in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM). Prepare these at a higher concentration (e.g., 5X) than the final desired concentration.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity before and after compound addition. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of 5 µL of the UDP solution, and continuous reading for at least 60-120 seconds.
-
The instrument's integrated liquid handler will add the UDP solutions to the cell plate.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each UDP concentration.
-
Normalize the data to the baseline and a maximum response control.
-
Plot the normalized response against the logarithm of the UDP concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
IP1 Accumulation Assay (HTRF)
This protocol utilizes the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following P2Y6 receptor activation.
Materials:
-
Human P2Y6 receptor-expressing cells (e.g., HEK293-hP2Y6)
-
Cell culture medium
-
White, low-volume 384-well assay plates
-
This compound (UDP)
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and stimulation buffer with LiCl)
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture and harvest cells as described in the calcium mobilization assay.
-
Resuspend the cells in the stimulation buffer provided with the kit at a density of approximately 400,000 cells/mL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a white 384-well plate (2,000 cells/well).
-
Prepare serial dilutions of UDP in the stimulation buffer at a 2X concentration.
-
Add 5 µL of the UDP dilutions to the wells. For control wells, add 5 µL of stimulation buffer.
-
-
Detection:
-
Following the stimulation incubation, add 5 µL of the IP1-d2 conjugate solution to each well.
-
Add 5 µL of the anti-IP1 Cryptate conjugate solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.[8]
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel.
-
Plot the IP1 concentration against the logarithm of the UDP concentration and fit the data to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (TR-FRET)
This protocol describes the measurement of ERK1/2 phosphorylation using a THUNDER™ TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay.
Materials:
-
Human P2Y6 receptor-expressing cells (e.g., 1321N1-hP2Y6 or HEK293-hP2Y6)
-
Cell culture medium (serum-free medium may be required for a period before the assay)
-
White, 384-well assay plates
-
This compound (UDP)
-
THUNDER™ Phospho-ERK1/2 (T202/Y204) TR-FRET Assay Kit (containing lysis buffer, Europium-labeled anti-ERK1/2 antibody, and Far-Red-labeled anti-phospho-ERK1/2 antibody)
-
TR-FRET compatible plate reader
Protocol:
-
Cell Seeding and Starvation:
-
Seed cells into 384-well plates as described previously.
-
Before the assay, it may be necessary to serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation. Replace the growth medium with serum-free medium.
-
-
Cell Stimulation:
-
Prepare serial dilutions of UDP in the appropriate assay buffer (e.g., HBSS).
-
Add the UDP dilutions to the cells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.[10]
-
-
Cell Lysis:
-
Carefully remove the stimulation buffer.
-
Add 10 µL of the 1X supplemented Lysis Buffer provided in the kit to each well.
-
Incubate the plate for 30 minutes at room temperature on an orbital shaker to ensure complete cell lysis.[10]
-
-
Detection:
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and measuring emission at ~615 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
The signal is directly proportional to the amount of phosphorylated ERK1/2.
-
Plot the TR-FRET ratio against the logarithm of the UDP concentration and fit the data to determine the EC50 value.
-
References
- 1. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Uridine 5'-Diphosphate (UDP) Sodium Salt in Cell Culture Studies
Introduction
Uridine 5'-diphosphate (UDP) sodium salt is a nucleotide that serves as a potent and selective agonist for the P2Y6 purinergic receptor, a G protein-coupled receptor (GPCR).[1][2][3][4] In cell culture research, UDP is widely utilized to investigate the diverse physiological and pathological roles of the P2Y6 receptor. Its applications span from studying fundamental cellular processes like cell migration and calcium signaling to investigating its role in inflammation and vascular function.[5][6] UDP's specificity for the P2Y6 receptor makes it an invaluable tool for elucidating signaling pathways and exploring potential therapeutic targets in drug development.[7]
Mechanism of Action: The P2Y6 Receptor Signaling Pathway
Uridine 5'-diphosphate is the primary endogenous ligand for the P2Y6 receptor.[1] Upon binding, UDP activates the receptor, which is primarily coupled to Gq/11 and G12/13 families of G proteins.[1][5]
-
Gq/11 Pathway Activation: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels.[5] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).
-
G12/13 Pathway Activation: The P2Y6 receptor can also couple to G12/13 proteins, which activate the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[5] This pathway is crucial for regulating cytoskeletal dynamics, which influences processes such as cell migration and smooth muscle contraction.[5][7]
Below is a diagram illustrating the P2Y6 receptor signaling cascade.
Caption: P2Y6 Receptor Signaling Pathway.
Applications in Cell Culture
Uridine 5'-diphosphate sodium salt is a versatile tool for a range of cell-based assays. Key applications include:
-
Studying Intracellular Calcium Mobilization: UDP is used to induce a rapid and transient increase in intracellular calcium, allowing for the study of calcium signaling dynamics and the screening of P2Y6 receptor antagonists.[5]
-
Investigating Cell Migration and Wound Healing: By activating the RhoA/ROCK pathway, UDP can stimulate cell migration. This is often studied in wound healing or "scratch" assays with intestinal epithelial cells and smooth muscle cells.[6]
-
Pro-inflammatory Response Studies: UDP can stimulate the expression and release of pro-inflammatory cytokines, such as CXCL8, in intestinal epithelial cells, providing a model for studying inflammatory responses.[8]
-
Vascular Biology Research: In cultured arterial smooth muscle cells, UDP is used to study vasoconstriction and vascular remodeling, processes relevant to hypertension.[5]
-
Neuroinflammatory Research: UDP acts as a signaling molecule for microglia, promoting chemotaxis and phagocytosis in response to neuronal damage.[7]
Data Presentation: Quantitative Effects of UDP in Cell Culture
The following table summarizes typical concentrations of UDP used and its effects in various cell lines.
| Cell Line | Application | UDP Concentration | Observed Effect | Reference |
| IEC-6 (Rat intestinal epithelial) | Cell Migration / Wound Healing | 1-100 µmol/L | Dose-dependent increase in cell migration.[6] | [6] |
| Caco-2/15 (Human intestinal epithelial) | Cytokine Release | 100 µmol/L | Increased expression and release of CXCL8.[8] | [8] |
| Arterial Smooth Muscle Cells (Mouse) | Calcium Mobilization | 10 µmol/L | Abrogation of calcium increase in P2ry6-/- cells.[5] | [5] |
| Human Nasal Epithelial Cells | Chloride Secretion | 100 µmol/L | Potent stimulation of chloride secretion. | [2] |
Experimental Protocols
Protocol 1: Wound Healing / Cell Migration Assay
This protocol is designed to assess the effect of UDP on the migration of intestinal epithelial cells (e.g., IEC-6).
Workflow Diagram
Caption: Workflow for a Wound Healing Assay.
Materials:
-
IEC-6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 6-well plates
-
Sterile p200 pipette tips
-
This compound stock solution (e.g., 10 mM in sterile water)
-
P2Y6 antagonist (optional, e.g., MRS2578)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Seed IEC-6 cells in 6-well plates and grow until they form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a linear scratch down the center of each well.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with fresh serum-free medium containing different concentrations of UDP (e.g., 1, 10, 100 µmol/L). Include a vehicle-only control. For specificity control, pre-treat cells with a P2Y6 antagonist like MRS2578 (e.g., 1 µmol/L) for 30 minutes before adding UDP.[6]
-
Capture images of the scratches at time 0.
-
Incubate the plates for a set period (e.g., 8 to 24 hours).[6]
-
Capture images of the same scratch areas at the end of the incubation period.
-
Analyze the images using software (e.g., ImageJ) to measure the width or area of the scratch. Calculate the percentage of wound closure relative to the time 0 image.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to UDP stimulation.
Workflow Diagram
Caption: Workflow for Calcium Mobilization Assay.
Materials:
-
Adherent cells expressing the P2Y6 receptor (e.g., arterial smooth muscle cells)
-
Glass-bottom culture dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound
-
Fluorescence microscope or plate reader capable of kinetic reads
Procedure:
-
Plate cells on glass-bottom dishes or coverslips and grow to 70-80% confluence.
-
Prepare a loading buffer by diluting a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with fresh HBSS to remove any extracellular dye.
-
Mount the dish or coverslip on a fluorescence imaging system.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add a solution of UDP to the cells to achieve the desired final concentration (e.g., 10-100 µmol/L) and continue recording the fluorescence signal.
-
Analyze the fluorescence intensity over time. The change in intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) corresponds to the change in intracellular calcium concentration.
Concluding Remarks
This compound is an essential pharmacological tool for researchers studying purinergic signaling. Its selective agonism at the P2Y6 receptor provides a specific means to probe the receptor's function in a variety of cellular contexts. The protocols and data presented here offer a foundation for designing and executing robust cell culture experiments to further elucidate the roles of UDP and the P2Y6 receptor in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. UDP induces intestinal epithelial migration via the P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for P2Y6 Receptor Activation Assay with UDP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, phagocytosis, and cell migration. It is preferentially activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP). Understanding the activation and signaling of the P2Y6 receptor is crucial for the development of novel therapeutics targeting this receptor. This document provides detailed application notes and protocols for studying the activation of the P2Y6 receptor using its selective agonist, UDP sodium salt.
The primary signaling pathway initiated by P2Y6 receptor activation involves its coupling to Gq and G12/13 proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The G12/13 pathway coupling can influence cytoskeletal rearrangements and cell motility.
Quantitative Data Summary
The following table summarizes the potency of UDP sodium salt in activating the P2Y6 receptor, as measured by various in vitro assays. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
| Agonist | Receptor | Assay Type | Cell Line | EC50 Value | Reference |
| UDP sodium salt | Human P2Y6 | Calcium Mobilization | 1321N1 | ~190 nM | [1] |
| UDP sodium salt | Human P2Y6 | Inositol Phosphate | HEK293 | ~300 nM | [2] |
| UDPβS | Mouse P2Y6 | Insulin/Glucagon Release | Pancreatic Islets | 16 - 32 nM | [3] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and the specific form of UDP used (e.g., UDP vs. a more stable analog like UDPβS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y6 receptor signaling cascade and a general experimental workflow for assessing its activation.
Caption: P2Y6 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Here are detailed methodologies for key experiments to assess P2Y6 receptor activation by UDP sodium salt.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
P2Y6-expressing cells (e.g., HEK293, 1321N1, or a cell line with endogenous expression)
-
Black, clear-bottom 96-well or 384-well microplates
-
UDP sodium salt stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding:
-
Seed P2Y6-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization. Probenecid (1-2.5 mM) can be added to the buffer to inhibit dye extrusion.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells gently with HBSS or the assay buffer to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a serial dilution of UDP sodium salt into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Plot the normalized response against the logarithm of the UDP sodium salt concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation. Modern assays often measure the stable downstream metabolite, inositol monophosphate (IP1), using technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
P2Y6-expressing cells
-
White 96-well or 384-well microplates
-
UDP sodium salt stock solution
-
IP-One HTRF assay kit (or similar)
-
Lithium chloride (LiCl) solution
-
Stimulation buffer provided with the kit or a suitable alternative
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Seed P2Y6-expressing cells into white microplates and grow to the desired confluency.
-
-
Assay Protocol (following a typical IP-One HTRF kit protocol):
-
Prepare serial dilutions of UDP sodium salt in the stimulation buffer containing LiCl. LiCl is crucial as it inhibits the degradation of IP1, allowing it to accumulate.
-
Remove the cell culture medium and add the UDP sodium salt dilutions to the wells. Include a negative control (buffer with LiCl only) and a positive control if available.
-
Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor) with excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal. Convert the HTRF ratio to IP1 concentration using a standard curve provided with the kit.
-
Plot the IP1 concentration against the logarithm of the UDP sodium salt concentration to generate a dose-response curve and calculate the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a key downstream event in the P2Y6 signaling pathway.
Materials:
-
P2Y6-expressing cells
-
Cell culture plates (e.g., 6-well plates)
-
UDP sodium salt stock solution
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Stimulation:
-
Seed P2Y6-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of UDP sodium salt for a specific time course (e.g., 5, 10, 15, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation time. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized phosphorylation levels against the UDP sodium salt concentration or time to visualize the response.
-
By following these detailed protocols, researchers can effectively characterize the activation of the P2Y6 receptor by UDP sodium salt and gain valuable insights into its role in cellular signaling.
References
Application Notes and Protocols for Microglial Phagocytosis Assay Using UDP Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis, injury, and disease. A key function of microglia is phagocytosis, the process of engulfing and clearing cellular debris, apoptotic cells, and pathogens. Dysregulation of microglial phagocytosis is implicated in various neurological disorders, making assays that modulate and measure this process vital for neuroscience research and drug development.
Uridine diphosphate (B83284) (UDP), often available as a stable sodium salt, has been identified as a potent signaling molecule that triggers microglial phagocytosis.[1][2][3][4] UDP is released from damaged neurons and acts as a "find-me" and "eat-me" signal for microglia.[5][6] It exerts its effects primarily through the G-protein coupled purinergic receptor P2Y6.[1][2][3][4] Activation of the P2Y6 receptor by UDP initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium, which is a critical step for the cytoskeletal rearrangements required for phagocytosis.[1][6]
These application notes provide a detailed protocol for an in vitro microglial phagocytosis assay using UDP sodium salt to stimulate the phagocytic activity of cultured microglia. This assay can be used to:
-
Investigate the fundamental mechanisms of microglial phagocytosis.
-
Screen for novel therapeutic compounds that modulate microglial phagocytic function.
-
Study the role of the P2Y6 receptor in neuroinflammatory and neurodegenerative diseases.
The protocol outlines methods for cell culture, preparation of phagocytic targets (fluorescent beads), stimulation with UDP sodium salt, and quantification of phagocytosis using fluorescence microscopy and flow cytometry.
Signaling Pathway and Experimental Workflow
UDP-P2Y6 Signaling Pathway in Microglia
The binding of UDP to the P2Y6 receptor on the microglial cell surface initiates a signaling cascade that culminates in phagocytosis. The key steps are outlined in the diagram below.
References
- 1. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Uridine 5'-Diphosphate in Glycosyltransferase Activity Assays
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated nucleotide-sugar donor to a specific acceptor molecule, which can include proteins, lipids, nucleic acids, or other glycoconjugates.[1] This process, known as glycosylation, is fundamental to a vast array of biological processes, including cell-cell recognition, signaling, inflammation, and immunity.[2][3] Given their critical roles, GTs are significant targets for drug discovery and development in therapeutic areas such as oncology, diabetes, and infectious diseases.[2][3]
The majority of GTs are Leloir enzymes that utilize UDP-sugars (e.g., UDP-Glucose, UDP-Galactose, UDP-GlcNAc) as the donor substrate.[4][5] In these reactions, the transfer of the sugar moiety to the acceptor results in the stoichiometric release of Uridine 5'-Diphosphate (UDP).[2][6] Consequently, the quantification of UDP production serves as a universal and reliable indicator of the enzymatic activity of any UDP-sugar-dependent glycosyltransferase.[3][4] Uridine 5'-Diphosphate Sodium Salt is the stable form of UDP commonly used to prepare standards and reagents for these assays.
This document provides detailed protocols and application data for three common non-radioactive methods for measuring glycosyltransferase activity by detecting UDP formation: a bioluminescent assay, a phosphatase-coupled colorimetric assay, and a coupled-enzyme spectrophotometric assay.
Visualized Mechanisms and Workflows
Assay Methodologies and Protocols
A comparison of the primary methods for detecting UDP to measure glycosyltransferase activity is summarized below.
| Parameter | Bioluminescent Assay (e.g., UDP-Glo™) | Phosphatase-Coupled Assay | Coupled-Enzyme Assay (Pyruvate Kinase) |
| Principle | Two-step enzymatic reaction converting UDP to ATP, which drives a luciferase-luciferin reaction to produce light.[2][7] | A phosphatase hydrolyzes UDP to UMP and inorganic phosphate (B84403) (Pi), which is then detected colorimetrically.[5][8] | Pyruvate (B1213749) kinase uses UDP to convert phosphoenolpyruvate (B93156) to pyruvate, which is then measured.[9] |
| Detection | Luminescence | Colorimetric (Absorbance) | Spectrophotometric (Absorbance) or Fluorometric.[9] |
| Sensitivity | High (low nM to µM range).[2][3] | Moderate | Moderate to Low |
| Throughput | High; amenable to 96- and 384-well plates. Signal is stable for hours.[2][10] | High; amenable to 96-well plates.[5][8] | Moderate; may require longer incubation times. |
| Advantages | Homogeneous ("add-and-read"), high sensitivity, broad dynamic range, low enzyme usage.[2][4] | Universal for any phosphate-generating nucleotide, cost-effective reagents.[8] | Utilizes common lab enzymes and spectrophotometers. |
| Disadvantages | Potential for interference from ATP-utilizing enzymes or compounds affecting luciferase. | Potential for interference from free phosphate in reagents; may be less sensitive. | Complex multi-enzyme system can be prone to interference. |
Protocol 1: Bioluminescent UDP Detection Assay
This protocol is based on the widely used UDP-Glo™ Glycosyltransferase Assay format.[2][4] The assay quantifies UDP by converting it to ATP, which is then used in a luciferase reaction to generate a light signal directly proportional to the UDP concentration.[2][3]
A. Materials
-
Purified Glycosyltransferase
-
UDP-Sugar Donor Substrate
-
Acceptor Substrate
-
This compound (for standard curve)
-
Bioluminescent UDP Detection Kit (e.g., UDP-Glo™ Assay Kit, Promega)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM MnCl₂)
-
White, opaque 96- or 384-well plates
-
Luminometer
B. Experimental Procedure
-
UDP Standard Curve Preparation:
-
Prepare a 2X concentrated stock of UDP standards (e.g., 0 to 50 µM) in the assay buffer by serially diluting a high-concentration UDP sodium salt solution.
-
Add a volume of each standard to the wells of the 96-well plate (e.g., 25 µL).
-
Add an equal volume of assay buffer to these wells to bring them to 1X concentration.
-
-
Glycosyltransferase Reaction Setup:
-
Prepare a 2X master mix of the GT reaction components (enzyme, acceptor substrate) in the assay buffer.
-
Prepare a separate 2X solution of the UDP-sugar donor substrate.
-
In separate wells, add an equal volume of the GT master mix and the UDP-sugar solution to initiate the reaction (e.g., 25 µL of each for a 50 µL final volume).
-
Include negative controls:
-
No Enzyme Control: Omit the glycosyltransferase.
-
No Acceptor Control: Omit the acceptor substrate.
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a set period (e.g., 30-120 minutes). The time should be within the linear range of the reaction.
-
-
UDP Detection:
-
Allow the plate and the UDP Detection Reagent to equilibrate to room temperature.
-
Add a volume of UDP Detection Reagent equal to the volume of the reaction in each well (e.g., add 50 µL of reagent to each 50 µL reaction).[2][4]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[7]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Subtract the background luminescence (No Enzyme Control) from all readings.
-
Plot the luminescence values of the UDP standards against their concentrations to generate a standard curve.
-
Use the standard curve to interpolate the concentration of UDP produced in the enzymatic reactions.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).
-
| Example UDP Standard Curve Data | |
| UDP Concentration (µM) | Relative Light Units (RLU) |
| 0 | 5,250 |
| 0.5 | 55,800 |
| 1.0 | 110,500 |
| 2.5 | 265,000 |
| 5.0 | 540,100 |
| 10.0 | 1,150,000 |
| 25.0 | 2,800,500 |
Protocol 2: Phosphatase-Coupled Colorimetric Assay
This method provides a colorimetric endpoint by using a phosphatase to hydrolyze the UDP product, followed by the detection of the released inorganic phosphate (Pi) with a reagent like Malachite Green.[5][8]
A. Materials
-
Purified Glycosyltransferase and substrates (as in Protocol 1)
-
Coupling Phosphatase (e.g., CD39L3 for UDP)[5]
-
Phosphate Standard solution
-
Malachite Green Phosphate Detection Kit
-
Assay Buffer (ensure it has low background phosphate)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer (plate reader)
B. Experimental Procedure
-
Reaction Setup:
-
Incubation:
-
Incubate the plate at 37 °C for an appropriate time (e.g., 2 hours).[8]
-
-
Color Development:
-
Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's instructions.[8] This typically involves adding one or two reagents with a short incubation period at room temperature.
-
-
Measurement and Analysis:
-
Read the absorbance at ~620 nm using a microplate reader.[8]
-
Subtract the absorbance of the "No Enzyme" control from all readings.
-
Plot the standard curve of absorbance vs. phosphate concentration.
-
Determine the amount of phosphate released in the GT reactions, which is stoichiometric to the UDP produced.
-
Calculate the enzyme activity.
-
Protocol 3: Coupled-Enzyme Spectrophotometric Assay
This method links UDP production to the activity of pyruvate kinase (PK). PK catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to UDP, yielding pyruvate and UTP. The pyruvate produced can then be measured.[9]
A. Materials
-
Purified Glycosyltransferase and substrates
-
Pyruvate Kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Assay Kit (colorimetric or fluorometric)
-
Assay Buffer
-
Clear or black 96-well plates
-
Spectrophotometer or Fluorometer
B. Experimental Procedure
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, acceptor substrate, UDP-sugar donor, PEP, and pyruvate kinase.
-
Prepare a UDP standard curve in parallel.
-
Aliquot the master mix into wells.
-
Initiate the reaction by adding the glycosyltransferase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a set time, allowing both the GT and PK reactions to proceed.
-
-
Pyruvate Detection:
-
Add the reagents from the pyruvate assay kit to all wells. These reagents will react with the pyruvate generated to produce a stable colorimetric or fluorescent product.[9]
-
Incubate as required by the kit manufacturer.
-
-
Measurement and Analysis:
-
Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) on a microplate reader.[9]
-
Construct a standard curve using the UDP standards and determine the amount of UDP produced in the GT reactions.
-
Calculate the enzyme activity.
-
References
- 1. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 5. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 6. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Universal Phosphatase-Coupled Glycosyltransferase Assay: R&D Systems [rndsystems.com]
- 9. A Modified Coupled Enzyme Method for O-linked GlcNAc Transferase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-Glo™ Glycosyltransferase Assay [promega.com]
Application Notes: Uridine 5'-Diphosphate Sodium Salt as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-diphosphate (UDP) is a critical nucleotide involved in various physiological and pathological processes.[1] As an endogenous signaling molecule, it plays a significant role in nucleic acid biosynthesis, cell signaling, and as a ligand for P2Y purinergic receptors.[1] Accurate quantification of UDP is essential for studying its roles in metabolism, inflammation, and cancer. Uridine 5'-Diphosphate Sodium Salt (UDP-Na2) serves as a high-purity, reliable standard for the development and validation of quantitative mass spectrometry-based assays.[1] These application notes provide detailed protocols for the use of UDP-Na2 as a standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for precise and accurate quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of UDP-Na2 is crucial for its effective use as a standard.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂Na₂O₁₂P₂ | |
| Molecular Weight | 448.12 g/mol (anhydrous basis) | |
| Purity | ≥96.0% (HPLC) | |
| Form | Powder | |
| Solubility | Soluble in Water | General Knowledge |
| Storage Temperature | -20°C |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare a series of standard solutions for generating a calibration curve.
Materials:
-
This compound (UDP-Na2)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of UDP-Na2.
-
Dissolve in 1 mL of LC-MS grade water in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (e.g., 1:1 v/v) to prepare a series of working standards.
-
Suggested concentration ranges for the calibration curve are from low nM to µM levels, depending on the expected concentration in the samples and instrument sensitivity. A typical range could be 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, 500 nM, and 1000 nM.
-
Caption: Workflow for the preparation of UDP-Na2 standard solutions.
Sample Preparation from Biological Matrices
Objective: To extract UDP from a biological matrix for LC-MS analysis.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Cold acetonitrile (-20°C)
-
Centrifuge
Procedure:
-
Protein Precipitation:
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted UDP.
-
-
Drying and Reconstitution (Optional):
-
The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for analysis to concentrate the sample.
-
LC-MS/MS Method
Objective: To quantify UDP using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar molecules like UDP.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
HILIC column (e.g., polymer-based amino column).
LC Parameters:
| Parameter | Recommended Setting |
| Column | HILIC Polymer-based Amino Column (e.g., 2.0 mm ID x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 10 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 90% B; 2-10 min: ramp to 40% B; 10-12 min: 40% B; 12-12.1 min: ramp to 90% B; 12.1-17 min: 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | Precursor Ion (m/z) 403.0 -> Product Ion (m/z) 159.0 |
| Precursor Ion (m/z) 403.0 -> Product Ion (m/z) 79.0 (Qualifier) | |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV for the primary transition. |
| Dwell Time | 100 ms |
Quantitative Data
The developed LC-MS/MS method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Typical Value |
| Linear Range | 1 nM - 1000 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | ~0.5 nM |
| Limit of Quantification (LOQ) | ~1.5 nM |
Note: These values are illustrative and should be determined experimentally for each specific assay and instrument.
Signaling Pathways Involving UDP
UDP is a key signaling molecule that activates P2Y purinergic receptors, specifically P2Y6 and P2Y14.[2] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.
Caption: UDP-mediated activation of P2Y6 and P2Y14 signaling pathways.
The activation of the Gq-coupled P2Y6 receptor by UDP leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing processes like phagocytosis and the release of pro-inflammatory cytokines.[2]
Conversely, the Gi-coupled P2Y14 receptor, upon UDP binding, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] P2Y14 activation is also linked to the activation of the small GTPase RhoA, which is involved in regulating the cytoskeleton and cell migration.[3]
Conclusion
This compound is an indispensable standard for the accurate and reproducible quantification of UDP in various biological samples using mass spectrometry. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods. Understanding the role of UDP in cellular signaling pathways, facilitated by its precise measurement, is crucial for advancing research in numerous therapeutic areas.
References
Application Notes and Protocols: Experimental Use of Uridine Diphosphate (UDP) in Cochlear Outer Sulcus Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of Uridine Diphosphate (UDP) on cochlear outer sulcus cells (OSCs). This document outlines the underlying signaling pathways, presents detailed experimental protocols, and offers a framework for quantitative data analysis.
Introduction
Cochlear outer sulcus cells are a crucial component of the cochlear lateral wall, playing a vital role in maintaining the unique ionic composition of the endolymph, which is essential for hearing.[1] Disruptions in the function of these cells can lead to hearing impairment. Emerging research indicates that purinergic signaling, mediated by extracellular nucleotides like UDP, is a key regulatory mechanism in the inner ear. Specifically, UDP acts as an agonist for the P2Y6 receptor, a G-protein coupled receptor expressed in various tissues, including the supporting cells of the cochlea. Understanding the experimental application of UDP on OSCs is critical for elucidating fundamental physiological processes and for the development of novel therapeutic agents for hearing disorders.
Data Presentation: Quantitative Analysis of UDP Effects
While direct quantitative data on the effects of UDP specifically on cochlear outer sulcus cells is limited in the currently available literature, the following tables provide a template for organizing and presenting such data based on expected outcomes from the activation of P2Y6 receptors in epithelial cells. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: Dose-Dependent Effect of UDP on Intracellular Calcium Concentration ([Ca²⁺]i) in Outer Sulcus Cells
| UDP Concentration (µM) | Peak Fold Increase in [Ca²⁺]i (Mean ± SEM) | Time to Peak (seconds) (Mean ± SEM) | Duration of Response (seconds) (Mean ± SEM) |
| 0 (Control) | 1.0 ± 0.05 | N/A | N/A |
| 1 | 1.5 ± 0.2 | 35 ± 5 | 90 ± 10 |
| 10 | 3.2 ± 0.4 | 25 ± 4 | 150 ± 15 |
| 50 | 5.8 ± 0.6 | 18 ± 3 | 210 ± 20 |
| 100 | 6.5 ± 0.7 | 15 ± 2 | 240 ± 25 |
Table 2: Effect of UDP on Ion Current in Outer Sulcus Cells (Vibrating Probe Measurement)
| Condition | Inward Current Density (pA/cm²) (Mean ± SEM) | Outward Current Density (pA/cm²) (Mean ± SEM) |
| Baseline | 25.3 ± 3.1 | 15.2 ± 2.5 |
| 100 µM UDP | 45.8 ± 4.5 | 14.8 ± 2.8 |
| 100 µM UDP + 10 µM MRS2578 (P2Y6 antagonist) | 28.1 ± 3.5 | 15.5 ± 2.6 |
Signaling Pathways
Activation of the P2Y6 receptor on outer sulcus cells by UDP initiates a well-characterized signaling cascade. The following diagram illustrates this pathway.
Caption: UDP-P2Y6 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of UDP on cochlear outer sulcus cells.
Protocol 1: Isolation and Culture of Cochlear Outer Sulcus Cells
This protocol describes a method for establishing primary cultures of cells from the cochlear lateral wall, enriched for outer sulcus cells.
Materials:
-
P3-P5 Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Collagen-coated culture dishes
-
Dissecting microscope and tools
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.
-
Under a dissecting microscope, carefully dissect the cochleae from the temporal bones in ice-cold HBSS.
-
Remove the cochlear lateral wall, which contains the stria vascularis and spiral ligament, from the modiolus.
-
Transfer the isolated lateral wall tissue to a solution of 0.25% Trypsin-EDTA and incubate for 10-15 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to dissociate the cells.
-
Add an equal volume of DMEM with 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate onto collagen-coated dishes.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days. Outer sulcus cells can be identified morphologically for subsequent experiments.
Caption: Workflow for OSC Isolation and Culture.
Protocol 2: Calcium Imaging of UDP-Induced Responses
This protocol details the measurement of intracellular calcium changes in cultured outer sulcus cells in response to UDP application.
Materials:
-
Cultured outer sulcus cells on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
UDP stock solution
-
Inverted fluorescence microscope with a calcium imaging system
Procedure:
-
Prepare a loading solution of 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cultured cells twice with HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation wavelength of 488 nm and measure emission at 520 nm.
-
Apply UDP at various concentrations to the perfusion solution.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration.
Caption: Workflow for UDP-induced Calcium Imaging.
Protocol 3: Electrophysiological Recording of Ion Transport
This protocol describes the use of a self-referencing vibrating probe to measure UDP-induced changes in ion currents across the outer sulcus cell epithelium.
Materials:
-
Isolated cochlear lateral wall preparation
-
Vibrating probe system
-
Glass microelectrodes
-
Perfusion chamber
-
Ringer's solution
-
UDP stock solution
Procedure:
-
Prepare a fresh cochlear lateral wall explant as described in Protocol 1, but do not dissociate the cells.
-
Mount the tissue in a perfusion chamber with the apical side of the outer sulcus cells facing upwards.
-
Fill the chamber with Ringer's solution and allow the tissue to equilibrate.
-
Pull a glass microelectrode and fill it with a solution appropriate for measuring the ion of interest (e.g., K⁺-selective liquid ion exchanger).
-
Position the vibrating probe electrode close to the apical surface of the outer sulcus cells.
-
Vibrate the electrode between two points perpendicular to the cell surface to measure the ion-specific electrochemical gradient, which is proportional to the net ion flux.
-
Record a stable baseline current.
-
Introduce UDP into the perfusion bath at the desired concentration.
-
Record the changes in the ion current.
-
To confirm the involvement of the P2Y6 receptor, pre-incubate the tissue with a P2Y6 antagonist (e.g., MRS2578) before UDP application and observe the effect.
Conclusion
The experimental use of UDP provides a valuable tool for investigating the purinergic regulation of cochlear outer sulcus cell function. The protocols and frameworks provided in these application notes offer a solid foundation for researchers to explore the role of the P2Y6 receptor in inner ear physiology and its potential as a therapeutic target for hearing disorders. Further research is warranted to obtain specific quantitative data on the effects of UDP on these critical cells of the cochlea.
References
Application Notes and Protocols for Studying the Effects of Uridine Diphosphate (UDP) on Chemokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP) has emerged as a significant signaling molecule in the regulation of inflammatory responses. Acting primarily through the P2Y6 purinergic receptor, UDP can trigger intracellular signaling cascades that lead to the expression and secretion of various chemokines. These small signaling proteins play a crucial role in orchestrating immune cell trafficking to sites of inflammation. Understanding the mechanisms by which UDP modulates chemokine expression is vital for the development of novel therapeutic strategies targeting inflammatory diseases.
These application notes provide a comprehensive overview of the UDP-P2Y6 signaling pathway and detailed protocols for studying the effects of UDP on the expression of key pro-inflammatory chemokines, such as Chemokine (C-C motif) Ligand 2 (CCL2) and Chemokine (C-X-C motif) Ligand 8 (CXCL8).
Signaling Pathways
Activation of the Gq-protein coupled P2Y6 receptor by UDP initiates a well-defined signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration. This calcium influx, along with DAG, activates various downstream effectors, including protein kinase C (PKC) and calcineurin. These signaling events culminate in the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), which then bind to the promoter regions of chemokine genes, driving their transcription and subsequent protein expression.[1][2]
Data Presentation
The following tables summarize quantitative data on the effects of UDP stimulation on CCL2 and CXCL8 expression in different cell types.
Table 1: UDP-Induced CCL2 Expression
| Cell Type | UDP Concentration | Stimulation Time | Fold Change in mRNA (vs. Control) | Protein Concentration (pg/mL) (Mean ± SD) | Reference |
| Microglia | 100 µM | 6 hours | Not Reported | ~76 (above basal) | [3] |
| THP-1 Monocytes | 100 µM | 2 hours | No significant upregulation | Not Reported | [3] |
| Primary Macrophages | 10 µM | 4 hours | Not Reported | 882 ± 341 | [3] |
Table 2: UDP-Induced CXCL8 Expression
| Cell Type | UDP Concentration | Stimulation Time | Fold Change in mRNA (vs. Control) | Protein Concentration (pg/mL) (Mean ± SD) | Reference |
| Intestinal Epithelial Cells (Caco-2/15) | 100 µM | 24 hours | Not Reported | Increased (specific value not reported) | [4] |
| THP-1 Monocytes | 100 µM | 2 hours | 61-fold | Not Reported | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of UDP on chemokine expression.
Experimental Workflow
Cell Culture and UDP Stimulation
Materials:
-
Appropriate cell line (e.g., human monocytic THP-1 cells, human colon epithelial Caco-2 cells, or primary microglia)
-
Complete cell culture medium
-
Uridine diphosphate (UDP) sodium salt (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Seed cells in 6-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.
-
Replace the medium with fresh, serum-free, or low-serum medium.
-
Prepare a stock solution of UDP in sterile water or PBS. Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 10-100 µM).
-
Add the UDP-containing medium to the cells. For control wells, add medium without UDP.
-
Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours).
-
After incubation, collect the cell culture supernatant for protein analysis (ELISA) and lyse the cells for RNA extraction (RT-qPCR).
RNA Extraction and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for target chemokines (CCL2, CXCL8) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Protocol:
a. RNA Extraction:
-
Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit, following the manufacturer's instructions.
-
Homogenize the lysate and proceed with the RNA purification steps as per the kit protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
b. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
c. qPCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a thermal cycler with a typical program:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Table 3: Recommended Human Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| CCL2 | CAGCCAGATGCAATCAATGCC | TGGAATCCTGAACCCACTTCT | Commercial Supplier |
| CXCL8 | ATGACTTCCAAGCTGGCCGTG | TGAATTCTCAGCCCTCTTCAAAAACTTCTC | [5] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | Commercial Supplier |
Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
ELISA kit for the target chemokine (e.g., Human CCL2/MCP-1 DuoSet ELISA, R&D Systems; Human CXCL8/IL-8 DuoSet ELISA, R&D Systems) or matched antibody pairs.
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Reagent diluent (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with reagent diluent for at least 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20 minutes in the dark.
-
Wash the plate three times with wash buffer.
-
Add the substrate solution and incubate for 20 minutes in the dark, or until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the chemokine concentration in the samples by interpolating from the standard curve.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the role of UDP in chemokine expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of UDP-mediated inflammation, which may aid in the identification of novel therapeutic targets for a variety of inflammatory disorders. Careful optimization of experimental conditions, such as cell type, UDP concentration, and stimulation time, is recommended to achieve the most reliable and reproducible results.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. Nucleotides Regulate Secretion of the Inflammatory Chemokine CCL2 from Human Macrophages and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal inflammation increases the expression of the P2Y6 receptor on epithelial cells and the release of CXC chemokine ligand 8 by UDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
Application Notes and Protocols for Uridine 5'-Diphosphate Sodium Salt in Nucleoside Diphosphatase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Nucleoside Diphosphatases (NDPases)
Nucleoside diphosphatases (NDPases), including members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family, are a group of enzymes that catalyze the hydrolysis of nucleoside diphosphates.[1] These enzymes play a crucial role in regulating the concentration of extracellular nucleotides, which are important signaling molecules in a wide array of physiological processes.[2][3] The general reaction catalyzed by NDPases is the conversion of a nucleoside diphosphate (B83284) (NDP) and water into a nucleoside monophosphate (NMP) and inorganic phosphate (B84403) (Pi).[1]
Uridine 5'-Diphosphate (UDP) as a Key Substrate
Uridine 5'-diphosphate (UDP) is a physiologically relevant substrate for various NDPases.[4][5] The hydrolysis of extracellular UDP to Uridine Monophosphate (UMP) is a critical step in the regulation of purinergic signaling, particularly through P2Y receptors which are activated by UDP.[4][5] The activity of NDPases on UDP helps to terminate UDP-mediated signaling, which is implicated in processes such as inflammation, immunity, and thrombosis.[2][5] Consequently, the accurate measurement of NDPase activity using UDP as a substrate is vital for understanding these biological pathways and for the development of therapeutic agents targeting these enzymes.
Significance in Research and Drug Development
The study of NDPase activity is essential for several research areas:
-
Understanding Purinergic Signaling: Elucidating the role of different NDPase isoforms in modulating the signals transduced by extracellular nucleotides.[2][3]
-
Inflammation and Immunology: Investigating the involvement of NDPases in inflammatory and immune responses, where extracellular UDP can act as a signaling molecule.[4][5]
-
Cancer Research: Exploring the role of ectonucleotidases in the tumor microenvironment, where they can influence tumor growth and metastasis.
-
Drug Discovery: Screening for and characterizing inhibitors or activators of specific NDPases, which may have therapeutic potential for a variety of diseases. The development of specific modulators for these enzymes is a growing field of interest.[5]
Data Presentation
Kinetic Parameters of NTPDases for UDP
The following table summarizes the apparent Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the hydrolysis of UDP by different human and murine E-NTPDases. These values are crucial for designing kinetic assays and for comparing the substrate specificity of different enzyme isoforms. All reactions were carried out in the presence of 5 mM CaCl₂.[4]
| Enzyme | Kₘ (µM) for UDP | Vₘₐₓ (U/mg protein) for UDP | Optimal pH Range |
| Human NTPDase1 | 202 | 0.14 | 7.0–10.0 |
| Human NTPDase2 | 86 | 0.07 | 4.5–8.5 |
| Human NTPDase3 | 97 | 0.42 | 4.5–11.0 |
| Murine NTPDase1 | 303 | 0.21 | 7.0–10.0 |
| Murine NTPDase2 | 67 | 0.04 | 4.5–8.5 |
| Murine NTPDase3 | 81 | 0.54 | 4.5–11.0 |
| Murine NTPDase8 | 278 | 0.45 | 4.5–8.5 |
Data sourced from Kukulski et al., 2005.[4] The optimal pH range represents the range where the enzyme exhibits >50% of its maximal activity.[4]
Experimental Protocols
Principle of the Assay
The activity of NDPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of Uridine 5'-Diphosphate (UDP) Sodium Salt. A common and sensitive method for the detection of Pi is the Malachite Green Phosphate Assay.[6][7][8][9] This colorimetric assay is based on the formation of a green complex between Malachite Green, molybdate (B1676688), and free orthophosphate, which can be quantified spectrophotometrically at a wavelength between 620 and 660 nm.[6][7]
Materials and Reagents
-
Uridine 5'-Diphosphate Sodium Salt (Substrate)
-
NDPase enzyme source (e.g., purified enzyme, cell lysate, or membrane fraction)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or the optimal pH for the specific enzyme)
-
Divalent Cation Solution: 100 mM CaCl₂ or MgCl₂
-
Phosphate Standard: 1 mM KH₂PO₄ solution
-
Malachite Green Reagent: (Commercially available kits are recommended for consistency, e.g., from Sigma-Aldrich, Merck Millipore, G-Biosciences).[6][7][8][9] If preparing in-house, a typical formulation involves dissolving Malachite Green hydrochloride and ammonium (B1175870) molybdate in sulfuric acid.
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure
1. Preparation of Reagents:
-
UDP Substrate Solution (10 mM): Dissolve the appropriate amount of this compound in deionized water. Prepare fresh or store in aliquots at -20°C.
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to the desired value (e.g., 7.5).
-
Phosphate Standards: Prepare a serial dilution of the 1 mM KH₂PO₄ stock solution in Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Enzyme Preparation: Dilute the NDPase enzyme source to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
2. Assay Protocol:
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Set up the reaction plate:
-
Standard Wells: Add 50 µL of each phosphate standard in triplicate.
-
Sample Wells: Add 50 µL of Assay Buffer.
-
Blank/Control Wells: Add 50 µL of Assay Buffer. It is recommended to include a "no enzyme" control and a "no substrate" control.
-
-
Initiate the enzymatic reaction:
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
Divalent Cation Solution (to a final concentration of 5 mM, e.g., 5 µL of 100 mM stock)
-
UDP Substrate Solution (to a final concentration of 0.5-1 mM, e.g., 5-10 µL of 10 mM stock)
-
-
Add the appropriate volume of the reaction mixture to the sample and "no enzyme" control wells.
-
To the "no substrate" control wells, add a mixture of Assay Buffer and Divalent Cation Solution without UDP.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the diluted enzyme preparation to the "Sample Wells" and "no substrate" control wells to initiate the reaction. For the "no enzyme" control, add an equal volume of Assay Buffer.
-
The total reaction volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the reaction and color development:
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 620-660 nm using a microplate reader.
-
3. Data Analysis:
-
Standard Curve: Subtract the absorbance of the blank (0 µM phosphate) from the absorbance values of the phosphate standards. Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve. Determine the equation of the line (y = mx + c) and the R² value.
-
Phosphate Calculation: Subtract the absorbance of the appropriate control (e.g., "no enzyme" control) from the absorbance of the sample wells. Use the equation from the standard curve to calculate the concentration of phosphate released in each sample.
-
Enzyme Activity: Calculate the specific activity of the NDPase. One unit of activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of phosphate per minute under the specified assay conditions.
Specific Activity (U/mg) = (nmol of Pi released) / (incubation time (min) x mg of protein in the reaction)
Visualizations
Caption: Enzymatic hydrolysis of UDP by Nucleoside Diphosphatase.
Caption: Experimental workflow for the NDPase activity assay.
Caption: Role of NDPase in regulating UDP-mediated P2Y6 receptor signaling.
References
- 1. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and biochemical characterization of Trypanosoma evansi nucleoside triphosphate diphosphohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Uridine 5'-Diphosphate Sodium Salt Stock Solutions
Introduction
Uridine 5'-Diphosphate Sodium Salt (UDP-Na2) is a nucleotide of significant interest in biomedical research and drug development. It serves as a crucial signaling molecule, primarily acting as a potent and selective agonist for the P2Y6 receptor, and is also known to be an antagonist of the P2Y14 receptor.[][2][3][4] Its involvement in various physiological processes, including RNA biosynthesis, cellular metabolism, and inflammatory responses, makes it a key compound for in vitro and in vivo studies.[][5][6] Accurate and consistent preparation of UDP-Na2 stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of UDP-Na2.
Chemical and Physical Properties
This compound is a white to off-white powder.[][5] It is essential to be aware of its key properties to ensure proper handling and solution preparation.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂Na₂O₁₂P₂[][7][8] |
| Molecular Weight | 448.12 g/mol (anhydrous basis)[][6][7] |
| Appearance | White to Off-white Powder[][5] |
| Purity | Typically ≥96.0% by HPLC[][6] |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the integrity and activity of UDP-Na2.
| Parameter | Recommendation |
| Recommended Solvent | High-purity water (e.g., sterile, nuclease-free water) is the preferred solvent. Some suppliers also report solubility in DMSO, though water is more common for biological applications.[3][9] |
| Solubility in Water | Solubility is reported variably, with concentrations of 50 mg/mL, 90 mg/mL, and 111 mg/mL being cited.[3][6][9] It is recommended to start with a slightly lower concentration and assist dissolution if necessary. |
| Dissolution Aids | Sonication and gentle heating may be used to aid dissolution in water.[9] |
| Storage of Powder | Store the solid compound at -20°C under an inert atmosphere for long-term stability (up to 3 years).[][3][5][6] |
| Storage of Stock Solutions | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 1 year.[3] |
Experimental Protocol: Preparation of a 100 mM UDP-Na2 Stock Solution
This protocol details the steps for preparing a 100 mM aqueous stock solution of this compound.
Materials
-
This compound (UDP-Na2) powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (for aliquots)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator water bath
Procedure
-
Pre-dissolution Preparations:
-
Bring the UDP-Na2 powder container to room temperature before opening to prevent condensation of moisture, as the compound can be moisture-sensitive.[10]
-
Ensure all equipment, including tubes and pipette tips, is sterile and nuclease-free to prevent degradation of the nucleotide.
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile conical tube.
-
Carefully weigh the desired amount of UDP-Na2 powder into the tube. For example, to prepare 10 mL of a 100 mM solution (MW = 448.12 g/mol ), you would weigh out 44.81 mg. Calculation: 0.1 mol/L * 0.010 L * 448.12 g/mol = 0.44812 g = 448.12 mg (adjust for 10 mL volume: 44.81 mg)
-
-
Dissolution:
-
Add a portion of the sterile, nuclease-free water to the tube containing the UDP-Na2 powder (e.g., add 8 mL for a final volume of 10 mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.[9]
-
Once fully dissolved, add sterile, nuclease-free water to reach the final desired volume (e.g., 10 mL).
-
-
Sterilization and Aliquoting:
-
While not always necessary depending on the application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if absolute sterility is required.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to minimize contamination and degradation from repeated freeze-thaw cycles.[3]
-
-
Storage:
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
-
Quality Control
For applications requiring high precision, the concentration of the stock solution can be verified by UV-Vis spectrophotometry. The molar extinction coefficient (ε) for UDP at its maximum absorbance wavelength (λmax) of 262 nm at pH 7.0 is approximately 10,000 M⁻¹cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the preparation of a UDP-Na2 stock solution.
Caption: Workflow for preparing a this compound (UDP-Na2) stock solution.
Signaling Pathway Involvement
UDP is a well-known agonist of the P2Y6 receptor, a G protein-coupled receptor (GPCR). The activation of this pathway is involved in various cellular responses, including the release of inflammatory mediators.
Caption: Simplified signaling pathway of the P2Y6 receptor activated by its agonist, UDP.
References
- 2. Uridine-5’-diphosphate sodium salt (UDP), From yeast [himedialabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uridine-5'-diphosphate disodium salt | 27821-45-0 [chemicalbook.com]
- 6. Uridine 5 -diphosphate = 96.0 HPLC 27821-45-0 [sigmaaldrich.com]
- 7. Uridine 5 -diphosphate = 96.0 HPLC 27821-45-0 [sigmaaldrich.com]
- 8. akonscientific.com [akonscientific.com]
- 9. Uridine-5'-diphosphate disodium salt | P2Y Receptor | TargetMol [targetmol.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: Uridine 5'-Diphosphate Sodium Salt in the Study of Purinergic Receptors in Retina Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Uridine 5'-Diphosphate (UDP) Sodium Salt as a tool to investigate the role of P2Y purinergic receptors, particularly the P2Y6 receptor, in retinal explant models. This document outlines the significance of UDP in retinal physiology, detailed experimental protocols, and data presentation for robust analysis.
Introduction to UDP and Purinergic Signaling in the Retina
Uridine 5'-diphosphate (UDP) is a nucleotide that acts as a potent agonist for the P2Y6 purinergic receptor, a G-protein coupled receptor (GPCR).[1][2] Purinergic signaling, mediated by extracellular nucleotides like UDP and ATP, plays a crucial role in various physiological and pathological processes within the retina.[3][4] P2Y receptors are expressed on a variety of retinal cells, including retinal ganglion cells (RGCs), bipolar cells, and Müller glial cells.[4][5][6] Activation of these receptors can influence critical cellular functions such as neurite outgrowth, microglial phagocytosis, and intracellular calcium signaling.[2][7] Studying the effects of UDP in retinal explants offers a valuable ex vivo model to understand the intricate mechanisms of purinergic signaling in a preserved tissue environment, bridging the gap between in vitro cell culture and in vivo animal models.[8]
Data Presentation
The following tables summarize key quantitative data for UDP and a common P2Y6 receptor antagonist, providing essential parameters for experimental design.
Table 1: Agonist Potency of Uridine 5'-Diphosphate (UDP) Sodium Salt
| Receptor | Species | Assay Type | Parameter | Value |
| P2Y6 | Human | Intracellular Ca2+ Mobilization | EC50 | 300 nM |
| P2Y6 | Sympathetic Neurons | Intracellular Ca2+ Mobilization | logEC50 | -5.9 (equivalent to ~1.26 µM) |
Table 2: Antagonist Potency of MRS2578
| Receptor | Species | Assay Type | Parameter | Value |
| P2Y6 | Human | Inhibition of UDP-induced Ca2+ mobilization | IC50 | 37 nM |
| P2Y6 | Rat | Inhibition of UDP-induced Ca2+ mobilization | IC50 | 98 nM |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to study the effects of UDP on retinal explants.
Protocol 1: Preparation and Culture of Rodent Retinal Explants
This protocol is adapted from established methods for creating organotypic retinal cultures.
Materials:
-
Postnatal day 3-5 rodent pups (e.g., C57BL/6 mice)
-
Dissection microscope
-
Sterile dissection tools (forceps, scissors)
-
Culture medium: Neurobasal-A medium supplemented with B-27, N-2, and glutamine
-
Poly-L-lysine and laminin-coated culture dishes or inserts
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Euthanize rodent pups according to approved animal welfare protocols.
-
Enucleate the eyes and place them in chilled, sterile phosphate-buffered saline (PBS).
-
Under a dissection microscope, make an incision at the limbus and carefully remove the cornea and lens.
-
Gently peel away the sclera and choroid to isolate the retina.
-
Create four radial cuts in the retina to flatten it.
-
Place the flattened retina, photoreceptor side down, onto a laminin-coated culture insert or dish.
-
Add culture medium to the well, ensuring the retina is at the air-liquid interface.
-
Incubate the explants at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
Protocol 2: Calcium Imaging of UDP-Stimulated Retinal Explants
This protocol outlines the steps for measuring intracellular calcium changes in response to UDP stimulation.[9]
Materials:
-
Cultured retinal explants (from Protocol 1)
-
Calcium indicator dye (e.g., Fluo-4 AM or Calcium 6 dye)
-
Uridine 5'-Diphosphate (UDP) Sodium Salt stock solution
-
P2Y6 receptor antagonist (e.g., MRS2578) for control experiments
-
Confocal or two-photon microscope equipped for live-cell imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the culture medium (e.g., 5 µM Fluo-4 AM).
-
Incubate the retinal explants in the dye solution for 30-60 minutes at 37°C in the dark.
-
Wash the explants with fresh culture medium to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the retinal explant on the microscope stage in a chamber with continuous perfusion of oxygenated culture medium.
-
Acquire baseline fluorescence images.
-
-
UDP Stimulation:
-
Prepare a range of UDP concentrations (e.g., 10 nM to 100 µM) in the perfusion medium.
-
Apply the different concentrations of UDP to the retinal explant and record the changes in fluorescence intensity over time.
-
For antagonist experiments, pre-incubate the explant with the antagonist (e.g., 1 µM MRS2578) for 15-30 minutes before applying UDP.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells or cell layers.
-
Measure the change in fluorescence intensity (ΔF/F0) over time for each ROI.
-
Generate dose-response curves by plotting the peak ΔF/F0 against the UDP concentration to determine the EC50.
-
Protocol 3: Quantification of Neurite Outgrowth
This protocol describes a method to assess the effect of UDP on neurite outgrowth from retinal ganglion cells in the explants.[10][11]
Materials:
-
Cultured retinal explants (from Protocol 1) treated with UDP or vehicle control for a specified duration (e.g., 48-72 hours).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% goat serum).
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin).
Procedure:
-
Immunostaining:
-
Fix the retinal explants with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize and block the explants for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Wash and mount the explants for imaging.
-
-
Image Acquisition:
-
Capture images of the explants, focusing on the neurites extending from the edge of the explant body.
-
-
Quantification:
-
Use image analysis software to measure neurite outgrowth. Common parameters include:
-
Total neurite length: Trace all neurites and sum their lengths.
-
Number of primary neurites: Count the number of neurites originating from the explant.
-
Average neurite length: Divide the total neurite length by the number of primary neurites.
-
-
Compare the neurite outgrowth parameters between UDP-treated and control groups.
-
Visualizations
Signaling Pathway
Caption: P2Y6 receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling in the retina: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of P2Y1, P2Y2, P2Y4, and P2Y6 receptor subtypes in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal Explant Culture from Mouse, Human, and Nonhuman Primates and Its Applications in Vision Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical and Calcium Imaging Methods in Wholemount Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative assessment of neurite outgrowth in mouse retinal explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UDP Sodium Salt in Drug Discovery Screening
Introduction
Uridine 5'-diphosphate (UDP) sodium salt is a critical reagent in drug discovery and development, primarily serving as a key component in enzymatic assays for high-throughput screening (HTS). Its significance stems from its central role in the function of various enzyme families, most notably glycosyltransferases (GTs) and UDP-glucuronosyltransferases (UGTs). These enzymes are pivotal in drug metabolism, cellular signaling, and the biosynthesis of essential biomolecules, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the use of UDP sodium salt in drug discovery screening, aimed at researchers, scientists, and drug development professionals.
I. Biochemical and Pharmacological Roles of UDP
UDP and its derivatives are fundamental to numerous cellular processes:
-
Glycosyltransferase (GT) and UDP-Glucuronosyltransferase (UGT) Reactions: UDP is the precursor for UDP-sugar donors (e.g., UDP-glucose, UDP-galactose, UDP-glucuronic acid) that are essential substrates for GTs and UGTs.[1][2] These enzymes catalyze the transfer of a sugar moiety to a wide range of acceptor molecules, including small molecule drugs, xenobiotics, and endogenous compounds.[1][3] This process, known as glycosylation or glucuronidation, generally increases the water solubility of compounds, facilitating their excretion from the body.[3] Therefore, screening for inhibitors or modulators of these enzymes is crucial in drug metabolism and pharmacokinetic studies.[4][5]
-
P2Y Receptor Signaling: UDP itself acts as a signaling molecule by activating specific P2Y purinergic receptors. It is a potent agonist of the P2Y6 receptor and an antagonist of the P2Y14 receptor.[6][7] Activation of P2Y6 receptors is involved in inflammatory responses and other physiological processes.[6] This dual activity on P2Y receptors makes UDP and its analogs interesting candidates for screening campaigns targeting these signaling pathways.
II. Applications in Drug Discovery Screening
The primary application of UDP sodium salt in drug discovery is in the development and execution of enzymatic assays for HTS campaigns. The universal nature of UDP as a product in GT and UGT reactions allows for the development of generic assay platforms.
A. Universal Glycosyltransferase and UGT Assays
A common strategy for monitoring GT and UGT activity is the detection of the UDP molecule released during the enzymatic reaction.[1][8][9] This approach is advantageous as it is applicable to a wide variety of GTs and UGTs, regardless of the specific sugar donor or acceptor substrate.
Workflow for a Universal GT/UGT HTS Assay
Caption: High-throughput screening workflow for identifying inhibitors of glycosyltransferases or UGTs.
B. Bioluminescent UDP Detection Assays
Bioluminescent assays, such as the UDP-Glo™ Glycosyltransferase Assay, are widely used for their high sensitivity, broad dynamic range, and low interference from library compounds.[1][2] These assays quantify the amount of UDP produced in a reaction, which is directly proportional to the enzyme's activity.
Signaling Pathway of a Bioluminescent UDP Detection Assay
Caption: Principle of the bioluminescent UDP detection assay.
III. Experimental Protocols
A. Protocol 1: UGT Inhibition Assay Using Human Liver Microsomes (HLM)
This protocol is designed to assess the inhibitory potential of test compounds on UGT activity in a mixed-enzyme system that mimics the in vivo metabolic environment.
1. Materials:
-
Human Liver Microsomes (HLM)
-
UDP-glucuronic acid (UDPGA), prepared from UDP sodium salt
-
Probe substrate for a specific UGT isoform (e.g., estradiol (B170435) for UGT1A1)[5]
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds and known inhibitors (e.g., diclofenac)[3]
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
96-well plates
2. Procedure:
-
Prepare HLM: Thaw HLM on ice. Pre-incubate HLM with alamethicin (e.g., 10 µg/mL) for 15 minutes on ice to activate the UGT enzymes.[4][10]
-
Prepare Reaction Mixture: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Activated HLM (e.g., 0.05 mg/mL final concentration)[3]
-
Test compound or known inhibitor at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the probe substrate (e.g., 50 µM) and UDPGA to initiate the reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 15-90 minutes).[3]
-
Terminate Reaction: Stop the reaction by adding cold ACN with 0.1% formic acid.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of the glucuronidated product using LC-MS/MS.
3. Data Analysis:
-
Calculate the rate of product formation.
-
Determine the IC50 value for each test compound by plotting the percent inhibition against the compound concentration.
| Parameter | Typical Value | Reference |
| HLM Concentration | 0.025 - 0.05 mg/mL | [3][4] |
| Alamethicin Concentration | 10 µg/mL | [4][10] |
| Probe Substrate Conc. | Varies (e.g., 50 µM) | [3] |
| Incubation Time | 15 - 90 minutes | [3] |
| Incubation Temperature | 37°C | [3] |
B. Protocol 2: Bioluminescent Assay for Glycosyltransferase Inhibitor Screening
This protocol utilizes a commercial bioluminescent kit to screen for inhibitors of a purified glycosyltransferase.
1. Materials:
-
Purified glycosyltransferase enzyme
-
UDP-sugar donor (e.g., UDP-Galactose)
-
Acceptor substrate
-
UDP-Glo™ Glycosyltransferase Assay kit (or similar)
-
Test compounds and a known inhibitor
-
White, opaque 96- or 384-well plates suitable for luminescence measurements
-
Luminometer
2. Procedure:
-
Prepare Reagents: Reconstitute the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Set up Glycosyltransferase Reaction: In a white assay plate, add the following:
-
Buffer
-
Glycosyltransferase enzyme
-
Acceptor substrate
-
Test compound or known inhibitor
-
-
Initiate Reaction: Add the UDP-sugar donor to start the reaction.
-
Enzyme Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
UDP Detection: Add an equal volume of the prepared UDP Detection Reagent to each well.
-
Signal Development Incubation: Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Construct a UDP standard curve to correlate relative light units (RLU) to the concentration of UDP produced.
-
Calculate the percent inhibition for each test compound.
-
Determine IC50 values for active compounds.
| Parameter | Typical Value | Reference |
| UDP Detection Range | low nM to 25 µM | [1] |
| Z' value for HTS | > 0.6 | [3][9] |
| Signal Stability | > 3 hours | [11] |
IV. Conclusion
UDP sodium salt is an indispensable tool in drug discovery screening, particularly for targeting enzymes involved in drug metabolism and cellular signaling. The development of robust and sensitive HTS assays, such as the bioluminescent UDP detection methods, has significantly streamlined the process of identifying and characterizing novel modulators of glycosyltransferases and UGTs. The protocols and data presented here provide a framework for researchers to design and implement effective screening campaigns utilizing UDP sodium salt and its derivatives.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com.au]
- 3. promega.com.cn [promega.com.cn]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Uridine-5’-diphosphate sodium salt (UDP), From yeast [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Universal High-Throughput UDP-Glycosyltransferase Assay with a Time-Resolved FRET Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
Application Notes and Protocols for Studying UDP-Induced Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of pro-inflammatory mediators upon activation through a process known as degranulation. While the classical pathway of mast cell activation involves the cross-linking of IgE receptors (FcεRI), emerging evidence highlights the role of non-IgE-mediated pathways. One such pathway involves extracellular nucleotides, like uridine (B1682114) diphosphate (B83284) (UDP) and its derivatives, which can modulate mast cell function. Specifically, UDP-glucose has been identified as an agonist for the P2Y14 receptor, a G protein-coupled receptor expressed on mast cells, leading to their degranulation.[1][2] Understanding this signaling axis is crucial for developing novel therapeutic strategies for allergic and inflammatory diseases.
These application notes provide a comprehensive guide to studying UDP-glucose-induced mast cell degranulation, including the underlying signaling pathways, detailed experimental protocols, and quantitative data for assay development.
Signaling Pathway of UDP-Glucose-Induced Mast Cell Degranulation
UDP-glucose activates the P2Y14 receptor, which is coupled to a Gi protein. This initiates a signaling cascade that results in an increase in intracellular calcium, the phosphorylation of key signaling molecules such as ERK1/2, P38, and JNK, and ultimately, the release of granular contents.[1][2]
Caption: UDP-Glucose/P2Y14 Signaling Pathway.
Experimental Workflow for Mast Cell Degranulation Assay
A typical workflow for investigating UDP-glucose-induced mast cell degranulation involves culturing a suitable mast cell line (e.g., RBL-2H3), stimulating the cells with UDP-glucose, and then quantifying the release of granular contents, such as β-hexosaminidase.
Caption: Experimental Workflow Diagram.
Quantitative Data Summary
The following table summarizes the effective concentrations of P2Y14 receptor agonists in inducing degranulation in RBL-2H3 mast cells, as measured by β-hexosaminidase release.
| Agonist | EC50 (nM) | Cell Line | Reference |
| UDP-glucose (UDPG) | 1150 ± 320 | RBL-2H3 | [1][2] |
| MRS2690 (UDPG analog) | 103 ± 18 | RBL-2H3 | [1][2] |
Experimental Protocols
Protocol 1: Mast Cell Culture (RBL-2H3)
Materials:
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain RBL-2H3 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.
Protocol 2: UDP-Glucose-Induced Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from methods described for measuring mediator release from mast cells.[3][4]
Materials:
-
Cultured RBL-2H3 cells
-
UDP-glucose
-
Tyrode's buffer (or similar physiological buffer)
-
Triton X-100 (0.1%)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest RBL-2H3 cells and wash them with Tyrode's buffer. Resuspend the cells in Tyrode's buffer and seed them into a 96-well plate at a density of approximately 30,000-50,000 cells per well.[4]
-
Equilibration: Allow the cells to equilibrate at 37°C for 10-15 minutes.
-
Stimulation:
-
Prepare serial dilutions of UDP-glucose in Tyrode's buffer.
-
Add the UDP-glucose solutions to the respective wells.
-
Include negative control wells (buffer only) and positive control wells (e.g., a calcium ionophore like A23187).[5]
-
To determine the total β-hexosaminidase content, lyse a set of control cells by adding 0.1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Sample Collection: After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[4] Carefully collect the supernatant from each well without disturbing the cell pellet.
-
β-Hexosaminidase Assay:
-
In a new 96-well plate, add a specific volume of each supernatant.
-
Add the pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes or until a color change is visible.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Lysate - Absorbance of Negative Control)] x 100
-
Alternative Degranulation Quantification Methods
While the β-hexosaminidase assay is a robust method, other techniques can also be employed to measure mast cell degranulation:
-
Tryptase Release Assay: Tryptase is another major component of mast cell granules and its activity can be measured using specific substrates.[5][6]
-
Histamine Release Assay: Histamine release can be quantified using ELISA or fluorometric assays.[3][4]
-
Flow Cytometry: This technique can be used to measure the surface expression of degranulation markers like CD63 and CD107a, or the binding of Annexin-V to exposed phosphatidylserine (B164497) on degranulating cells.[7][8][9]
Concluding Remarks
The study of UDP-glucose-induced mast cell degranulation via the P2Y14 receptor provides a valuable avenue for understanding non-classical inflammatory pathways. The protocols and data presented here offer a framework for researchers to investigate this mechanism and to screen for potential therapeutic agents that could modulate mast cell activity in various disease contexts. The RBL-2H3 cell line serves as a reliable and accessible model for these initial studies. Further investigations could explore these pathways in primary human mast cells to enhance the translational relevance of the findings.
References
- 1. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Markers of Mast Cell Degranulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. [PDF] Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay. | Semantic Scholar [semanticscholar.org]
- 8. Mast cell activation test in the diagnosis of allergic disease and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Application Notes: Uridine 5'-Diphosphate Sodium Salt in Intestinal Epithelial Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal epithelial restitution is the initial and critical step in the healing of mucosal wounds, a process characterized by the rapid migration of epithelial cells to cover the denuded area, independent of cell proliferation[1]. Extracellular nucleotides, released from damaged cells during injury, act as key signaling molecules in this process. Uridine 5'-diphosphate (UDP) has been identified as a potent mediator that promotes intestinal epithelial cell migration, offering a valuable tool for studying mucosal wound healing, inflammatory bowel disease (IBD), and for the development of novel therapeutic agents[1][2].
Mechanism of Action
Uridine 5'-diphosphate sodium salt initiates intestinal epithelial cell migration primarily through the activation of the purinergic P2Y6 receptor[1]. Upon tissue injury, wounded cells release UDP into the extracellular space. This UDP binds to and activates P2Y6 receptors on neighboring epithelial cells, triggering a signaling cascade that culminates in cell migration.
A key component of this pathway is the de novo synthesis and secretion of Transforming Growth Factor-beta (TGF-β), a major cytokine known to promote epithelial migration[2]. The pro-migratory effect of UDP is mediated by this induced TGF-β. Furthermore, a positive feedback loop exists where both UDP and the subsequently produced TGF-β upregulate the expression of the P2Y6 receptor itself. This amplification mechanism enhances the cellular response to UDP, accelerating the wound healing process[1][2].
In inflammatory contexts, P2Y6 receptor expression is often upregulated. UDP stimulation of intestinal epithelial cells under such conditions can also lead to the expression and release of the pro-inflammatory chemokine CXCL8 through an ERK1/2-dependent mechanism[3][4][5].
Quantitative Data Summary
The following tables summarize the quantitative effects of UDP sodium salt and associated inhibitors on intestinal epithelial cell (IEC) migration and gene expression, based on studies using the IEC-6 cell line[2].
Table 1: Effect of UDP and Antagonists on Intestinal Epithelial Cell Migration
| Compound | Concentration | Effect on Migration |
| UDP | 1 - 100 µM | Dose-dependently enhances migration[1][2] |
| MRS2578 (P2Y6 Antagonist) | 1 µM | Inhibits wound-induced and UDP-enhanced migration[2] |
| ALK5Inhibitor (TGF-β Receptor Blocker) | 10 µM | Inhibits wound-induced and UDP-enhanced migration[2] |
Table 2: Effect of UDP on Gene and Protein Expression
| Stimulant | Concentration | Target Molecule | Effect |
| UDP | 100 µM | TGF-β mRNA | Increased expression[2] |
| UDP | 100 µM | TGF-β Protein Secretion | Increased secretion[2] |
| UDP | 100 µM | P2Y6 Receptor mRNA | Increased expression (inhibited by ALK5i)[2] |
| TGF-β | 10 ng/mL | P2Y6 Receptor mRNA | Increased expression[2] |
Experimental Protocols
Protocol 1: In Vitro Wound-Healing (Scratch) Assay
This protocol is used to assess collective cell migration in a two-dimensional monolayer.[6][7]
Methodology:
-
Cell Seeding: Seed rat intestinal epithelial cells (IEC-6) into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well)[7]. Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and insulin.
-
Monolayer Formation: Incubate at 37°C with 5% CO2 until cells are 95-100% confluent.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight, linear scratch across the center of the monolayer. To create a cross-shaped wound, make a second scratch perpendicular to the first[7].
-
Washing: Gently wash the well twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 100 µM), inhibitors (e.g., 1 µM MRS2578), or vehicle control.
-
Imaging: Immediately capture images of the scratch at defined locations (T=0) using a phase-contrast microscope at 4x or 10x magnification. Mark the plate to ensure the same fields are imaged at subsequent time points[7].
-
Incubation & Analysis: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 8 hours for up to 24-48 hours)[7]. Quantify the cell-free area at each time point using software like ImageJ. Migration rate can be expressed as the percentage of wound closure relative to the initial wound area.
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic response of individual cells to a chemoattractant through a porous membrane.[8][9][10]
Methodology:
-
Cell Preparation: Culture IEC-6 cells to ~80% confluence. Serum-starve the cells for 12-24 hours prior to the assay to minimize baseline migration. Detach cells using trypsin, wash, and resuspend in serum-free medium at a concentration of 5 x 10^5 cells/mL[2].
-
Assay Setup: Add 600 µL of culture medium containing the chemoattractant (e.g., 100 µM UDP) to the lower wells of a 24-well plate.
-
Seeding: Place a Transwell insert with an appropriate pore size (e.g., 8.0 µm) into each well. Pipette 100-200 µL of the prepared cell suspension (5 x 10^4 cells) into the upper chamber of the insert[2].
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period determined by the cell type's migration speed (typically 4-8 hours for IEC-6 cells)[2].
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane[8].
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol (B145695) for 10 minutes. Then, stain the cells by immersing the insert in a 0.2% Crystal Violet solution for 5-10 minutes[9].
-
Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry. Image the underside of the membrane using a light microscope and count the number of migrated cells in several representative fields. The results are expressed as the average number of migrated cells per field.
References
- 1. UDP induces intestinal epithelial migration via the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP induces intestinal epithelial migration via the P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Intestinal Inflammation Increases the Expression of the P2Y6 Receptor on Epithelial Cells and the Release of CXC Chemokine Ligand 8 by UDP1 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Uridine 5'-Diphosphate Sodium Salt (UDP-Na2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Uridine 5'-Diphosphate Sodium Salt (UDP-Na2).
Solubility Data Summary
Quantitative data from various sources regarding the solubility of UDP-Na2 has been compiled for easy comparison. Please note that solubility can be influenced by factors such as purity, hydration state, temperature, and pH.
| Solvent | Reported Solubility | Source |
| Water | 50 mg/mL | [1] |
| Water | 90 mg/mL | [2] |
| Water | 100 mg/mL | [3][4] |
| Water | Freely soluble | [5] |
| Water | Slightly soluble | [][7] |
| Ethanol (B145695) | Insoluble | [2][5] |
| DMSO | Insoluble | [2] |
Note: The conflicting reports on water solubility ("freely soluble" vs. "slightly soluble") may arise from differences in the specific form of the salt (e.g., hydrate (B1144303) vs. anhydrous) or the experimental conditions used for determination. The provided quantitative values should be considered as a practical guide.
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of UDP-Na2
This protocol outlines the recommended procedure for dissolving UDP-Na2 in water to prepare a stock solution.
Materials:
-
This compound (UDP-Na2) powder
-
High-purity water (e.g., sterile, nuclease-free water)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or heating block (optional)
-
pH meter and solutions for adjustment (e.g., 0.1 M NaOH, 0.1 M HCl) (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Equilibrate: Allow the UDP-Na2 powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of UDP-Na2 powder in a sterile conical tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity water to achieve the desired concentration (e.g., for a 50 mg/mL solution, add 1 mL of water to 50 mg of UDP-Na2).
-
Dissolution:
-
Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Insolubility (if necessary):
-
Gentle Warming: If the powder does not fully dissolve, warm the solution to 37-50°C for 10-15 minutes. Intermittently vortex during this time. Do not boil.[8]
-
pH Adjustment: The pH of the solution can influence solubility. If issues persist, measure the pH and adjust it towards a neutral or slightly alkaline pH (7.0-8.5) using dilute NaOH.[9] Add the base dropwise while monitoring the pH.
-
-
Sterilization: Once fully dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5][] Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues encountered when dissolving UDP-Na2.
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving or dissolving very slowly in water. | 1. Insufficient mixing: The powder has not been adequately agitated. 2. Low temperature: The solvent is too cold, reducing the rate of dissolution. 3. Suboptimal pH: The pH of the aqueous solution may not be ideal for maximum solubility. | 1. Continue to vortex the solution for an additional 2-3 minutes. 2. Gently warm the solution to 37-50°C.[8] 3. Check the pH of the solution and adjust to a neutral or slightly alkaline range (pH 7.0-8.5) with dilute NaOH.[9] |
| Solution appears cloudy or contains particulates after mixing. | 1. Incomplete dissolution: Micro-aggregates of the powder may still be present. 2. Precipitation: The concentration may be too high for the current conditions (temperature, pH). 3. Contamination: The water or container may have particulate contamination. | 1. Use gentle warming and extended vortexing as described above. 2. Dilute the solution to a lower concentration. 3. Ensure high-purity water and sterile, clean labware are used. If necessary, centrifuge the solution at a low speed to pellet particulates and transfer the supernatant. |
| Insolubility in organic solvents. | Chemical properties: UDP-Na2 is a salt with multiple phosphate (B84403) groups, making it highly polar and generally insoluble in non-polar organic solvents. | It is recommended to use aqueous buffers as the primary solvent. UDP-Na2 is insoluble in ethanol and DMSO.[2] Attempting to dissolve it in these solvents is not advised. |
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the water solubility of UDP-Na2?
A1: The variation in reported solubility values can be attributed to several factors, including the hydration state of the salt (anhydrous vs. hydrate), the purity of the compound, the temperature, and the pH of the water used in the solubility studies. For practical purposes, starting with a concentration of 50 mg/mL is a reliable starting point.[1]
Q2: Can I heat the UDP-Na2 solution to aid dissolution?
A2: Yes, gentle warming to 37-50°C can help dissolve the powder.[8] However, avoid boiling the solution as it may lead to degradation of the nucleotide.
Q3: What is the recommended storage condition for a UDP-Na2 solution?
A3: For long-term storage, it is recommended to store aqueous solutions of UDP-Na2 at -20°C or -80°C.[5][] It is also good practice to make aliquots to minimize freeze-thaw cycles.
Q4: Is UDP-Na2 stable in solution?
A4: UDP-Na2 is generally stable in aqueous solutions when stored properly at low temperatures. However, repeated freeze-thaw cycles and exposure to acidic or alkaline conditions at high temperatures can lead to decomposition.[10]
Q5: My UDP-Na2 will not dissolve in DMSO. What should I do?
A5: this compound is insoluble in DMSO.[2] You should prepare your stock solution in high-purity water.
Visualizations
Experimental Workflow for Dissolving UDP-Na2
Caption: Workflow for preparing an aqueous solution of UDP-Na2.
P2Y6 Receptor Signaling Pathway Activated by UDP
Caption: Simplified P2Y6 receptor signaling cascade initiated by UDP.
References
- 1. ≥96.0% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. URIDINE 5'-DIPHOSPHORIC ACID SODIUM SALT Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ingredientsonline.com [ingredientsonline.com]
- 7. chembk.com [chembk.com]
- 8. neb.com [neb.com]
- 9. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
potential off-target effects of UDP sodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UDP (Uridine 5'-diphosphate) sodium salt. The information focuses on potential off-target effects and provides detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UDP sodium salt?
A1: The primary molecular target of UDP sodium salt is the P2Y6 receptor, where it acts as a potent and selective agonist. Activation of the P2Y6 receptor, a Gq-coupled G protein-coupled receptor (GPCR), initiates downstream signaling cascades, primarily through the activation of phospholipase C (PLC).[1][2][3][4][5][6]
Q2: What are the known off-target effects of UDP sodium salt?
A2: The most significant known off-target effect of UDP is its interaction with the P2Y14 receptor.[1][2][3][7] Notably, the effect of UDP on the P2Y14 receptor is species-dependent. In humans, UDP acts as a competitive antagonist, blocking the action of endogenous P2Y14 agonists like UDP-glucose.[7] Conversely, in rats, UDP has been shown to be a potent agonist at the P2Y14 receptor.[7][8]
Q3: Does UDP sodium salt interact with other P2Y receptors?
A3: Studies have shown that UDP has little to no agonist or antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, and P2Y11, demonstrating its selectivity for P2Y6 and P2Y14.[7] Initial reports suggesting UDP activity at P2Y2 and P2Y4 receptors were later found to be likely due to contamination of UDP preparations with UTP.[9][10]
Q4: What are the downstream signaling pathways activated by UDP at its primary target?
A4: As an agonist at the Gq-coupled P2Y6 receptor, UDP stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11]
Quantitative Data Summary
The following table summarizes the pharmacological activity of UDP sodium salt at its primary and key off-target receptors.
| Receptor | Species | Activity | Parameter | Value | Reference(s) |
| P2Y6 | Human | Agonist | EC50 | 300 nM | [1][2] |
| Human | Agonist | pEC50 | 6.52 | [1][2] | |
| P2Y14 | Human | Antagonist | pKB | 7.28 | [7] |
| Rat | Agonist | EC50 | 0.35 µM | [7] | |
| P2Y1, P2Y2, P2Y4, P2Y11 | Human | - | - | No effect observed | [7] |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with UDP's interaction with P2Y6 and P2Y14 receptors.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with UDP sodium salt.
Q5: My cells are not responding to UDP, but the positive control for Gq activation works. What could be the issue?
A5: There are several potential reasons for a lack of response to UDP:
-
Low P2Y6 Receptor Expression: The cell line you are using may not endogenously express the P2Y6 receptor at a sufficient level. Verify receptor expression using techniques like RT-qPCR or Western blot.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to UDP or other P2Y6 agonists.
-
UDP Degradation: UDP can be degraded by ectonucleotidases. Consider including an ectonucleotidase inhibitor in your assay buffer.
-
Incorrect UDP Concentration: Prepare fresh dilutions of UDP sodium salt for each experiment and confirm the final concentration in your assay.
Q6: I am seeing a response to UDP in my human cell line that is supposed to be P2Y6-negative. What could be the cause?
A6: This could be due to a few factors:
-
UTP Contamination: Commercial UDP preparations can sometimes be contaminated with UTP, which can activate other P2Y receptors (e.g., P2Y2, P2Y4). Use highly pure UDP and consider enzymatic pre-treatment to remove any contaminating UTP.
-
Unexpected P2Y6 Expression: The cell line may have some level of P2Y6 expression that was previously uncharacterized.
-
Another UDP-sensitive Receptor: While less common, your cells might express another receptor that is sensitive to UDP.
Q7: In my P2Y14 antagonist assay using a human cell line, UDP is not blocking the effect of the P2Y14 agonist. Why might this be?
A7: Consider the following possibilities:
-
Insufficient UDP Concentration: Ensure you are using a concentration of UDP that is sufficient to competitively antagonize the P2Y14 agonist. A concentration-response curve for UDP antagonism should be performed.
-
Agonist Concentration is too High: If the concentration of the P2Y14 agonist is too high, it may overcome the competitive antagonism by UDP.
-
Assay Window Issues: The assay may not be sensitive enough to detect the antagonistic effect. Optimize your assay conditions to ensure a robust signal-to-background ratio.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of UDP sodium salt.
Protocol 1: Intracellular Calcium Mobilization Assay for P2Y6 Receptor Agonism
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y6 receptor by UDP.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., HEK293 cells stably expressing human P2Y6).
-
Black, clear-bottom 96-well plates.
-
UDP sodium salt.
-
Positive control agonist (e.g., ATP for endogenous P2Y receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (2.5 mM) in HBSS/HEPES.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of UDP sodium salt and the positive control in HBSS/HEPES.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.
-
Inject the UDP sodium salt or control solutions and continue to measure fluorescence kinetically for at least 60-120 seconds.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay for P2Y6 Receptor Agonism
This assay provides an alternative method to measure Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite, IP1.
Materials:
-
Cells expressing the P2Y6 receptor.
-
White, 384-well plates.
-
UDP sodium salt.
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate cells in a 384-well plate and incubate until they reach the desired confluency.
-
Compound Addition:
-
Prepare dilutions of UDP sodium salt in the stimulation buffer provided with the kit (containing LiCl).
-
Add the UDP solutions to the wells.
-
-
Cell Stimulation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes).
-
Detection:
-
Add the IP1-d2 and anti-IP1-cryptate detection reagents to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader (Excitation: ~320 nm, Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the UDP concentration to determine the EC50.
Protocol 3: Functional Assay for P2Y14 Receptor Antagonism (cAMP Measurement)
This protocol is designed to measure the ability of UDP to antagonize the Gi-mediated inhibition of adenylyl cyclase by a P2Y14 agonist in human cells.
Materials:
-
Cells expressing the human P2Y14 receptor.
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
UDP sodium salt.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Appropriate plate reader for the chosen cAMP assay format.
Procedure:
-
Cell Plating: Seed cells in the appropriate assay plate and incubate.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of UDP sodium salt for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the P2Y14 agonist (typically around its EC80) along with forskolin to all wells (except for the negative control).
-
Incubation: Incubate for the time specified by the cAMP assay kit manufacturer.
-
cAMP Detection: Lyse the cells (if required by the kit) and perform the cAMP measurement according to the kit's instructions.
-
Data Analysis: The inhibitory effect of UDP will result in a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels. Plot the cAMP levels against the UDP concentration to determine the IC50 or pKB value.
References
- 1. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. abcam.com [abcam.com]
- 4. agilent.com [agilent.com]
- 5. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. hellobio.com [hellobio.com]
Technical Support Center: Uridine 5'-Diphosphate (UDP) Sodium Salt in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Uridine (B1682114) 5'-Diphosphate (UDP) Sodium Salt in cell culture media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Uridine 5'-Diphosphate (UDP) and what is its role in cell culture experiments?
A1: Uridine 5'-diphosphate (UDP) is a nucleotide that plays a crucial role in various cellular processes. In cell culture, it is often used as a selective agonist for P2Y6 receptors and an antagonist for P2Y14 receptors.[1] It is also a key precursor in the synthesis of other essential molecules, including UDP-glucose, which is vital for glycogen (B147801) synthesis and the formation of various polysaccharides.
Q2: I'm observing a loss of my compound's activity over time. Could UDP be degrading in my cell culture medium?
A2: Yes, it is possible. The loss of a compound's biological activity, especially one that targets purinergic receptors, can be due to the degradation of UDP in the cell culture medium. This degradation can be attributed to two primary factors: enzymatic degradation by ectonucleotidases present on the cell surface and chemical hydrolysis, which can be influenced by the pH and temperature of the medium.
Q3: What are the main pathways of UDP degradation in a cell culture environment?
A3: The primary degradation pathway for extracellular UDP in a cell culture setting is enzymatic hydrolysis by ectonucleotidases. These enzymes are present on the surface of most cells and in serum-containing media. The degradation typically occurs in a stepwise manner, converting UDP to Uridine 5'-monophosphate (UMP), and subsequently to uridine. Chemical hydrolysis of the pyrophosphate bond can also occur, particularly under acidic or alkaline conditions and at elevated temperatures.
Q4: How can I determine if UDP is degrading in my specific experimental setup?
A4: To confirm UDP degradation, you can collect samples of your cell culture supernatant at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of UDP. The most common and reliable analytical methods for this are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques allow for the separation and quantification of UDP and its degradation products.
Q5: Are there more stable alternatives to UDP for long-term cell culture experiments?
A5: Yes, phosphorothioate (B77711) analogs of UDP, such as UDPβS, have been shown to be more resistant to enzymatic degradation by ectonucleotidases. These analogs can be a suitable alternative if you are experiencing rapid degradation of UDP in your experiments and wish to maintain a more stable concentration of the P2Y6 receptor agonist.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of UDP in cell culture experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete or significant loss of expected biological effect of UDP. | Rapid enzymatic degradation of UDP: Many cell lines express high levels of ectonucleotidases that quickly hydrolyze extracellular UDP. | - Confirm degradation: Analyze UDP concentration in the media over time using HPLC or LC-MS/MS. - Use a more stable analog: Consider using a phosphorothioate analog of UDP (e.g., UDPβS) which is more resistant to enzymatic hydrolysis. - Reduce incubation time: If possible, shorten the duration of the experiment to minimize the extent of degradation. - Replenish UDP: For longer experiments, consider replenishing the media with fresh UDP at regular intervals. |
| Inconsistent or variable results between experiments. | Differences in cell confluence or passage number: Ectonucleotidase expression can vary with cell density and passage number, leading to different rates of UDP degradation. Variability in serum batches: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous nucleotidases. | - Standardize cell culture conditions: Ensure that cells are seeded at the same density and used within a consistent range of passage numbers for all experiments. - Test new serum batches: Before use in critical experiments, test new batches of FBS for their impact on UDP stability. - Use serum-free or reduced-serum media: If your cell line permits, switching to serum-free or low-serum media can reduce the concentration of exogenous nucleotidases. |
| UDP appears to be unstable even in cell-free media. | Chemical instability: The pH of the medium may be outside the optimal range for UDP stability, or the medium may have been stored improperly (e.g., at elevated temperatures or exposed to light). | - Check and adjust media pH: Ensure the pH of your cell culture medium is within the physiological range (typically 7.2-7.4), as extreme pH values can accelerate hydrolysis. - Proper storage: Store UDP stock solutions and prepared media at the recommended temperature (typically -20°C for stock solutions) and protect from light. - Prepare fresh solutions: Prepare working solutions of UDP in media immediately before use. |
| Unexpected cellular responses or toxicity. | Contamination of UDP stock: The UDP sodium salt powder or stock solution may be contaminated. High concentration of degradation products: The accumulation of UDP degradation products, such as uridine, may have unintended biological effects. | - Verify UDP purity: Use a reputable supplier and check the certificate of analysis. If in doubt, analyze the stock solution by HPLC or LC-MS/MS. - Monitor degradation products: When analyzing UDP stability, also quantify the appearance of UMP and uridine to assess their potential impact. |
Quantitative Data on UDP Degradation
The stability of UDP can vary significantly depending on the cell line and culture conditions. Below is a summary of UDP degradation observed in HeLa cell culture.
Table 1: Degradation of UDP (200 µM) in HeLa Cell Culture Medium (RPMI 1640 with 10% FBS) over 72 Hours
| Time (hours) | Percentage of UDP Remaining (%) |
| 0 | 100 |
| 4 | ~80 |
| 6 | ~70 |
| 24 | ~40 |
| 48 | ~20 |
| 72 | <10 |
Data is estimated based on graphical representation from a study on the time course of extracellular nucleotide degradation.
Experimental Protocols
Protocol 1: Quantification of UDP in Cell Culture Supernatant by HPLC-UV
Objective: To determine the concentration of UDP in cell culture media over time.
Materials:
-
Cell culture supernatant samples
-
UDP sodium salt standard
-
Perchloric acid (PCA) or acetonitrile (B52724)
-
Potassium hydroxide (B78521) (KOH) or a compatible buffer for neutralization
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
0.45 µm syringe filters
Sample Preparation:
-
Collect cell culture supernatant at designated time points.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile or a final concentration of 0.6 M perchloric acid.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
If using perchloric acid, neutralize the supernatant by adding a calculated amount of KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 80% A / 20% B
-
15-20 min: 80% A / 20% B
-
20-25 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve using known concentrations of UDP sodium salt prepared in cell culture medium and processed in the same way as the samples. Calculate the UDP concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: Analysis of UDP and its Metabolites by LC-MS/MS
Objective: To achieve sensitive and specific quantification of UDP, UMP, and uridine in cell culture media.
Materials:
-
Cell culture supernatant samples
-
UDP, UMP, and uridine standards
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system (e.g., triple quadrupole)
-
HILIC or reversed-phase C18 column
Sample Preparation:
-
Collect cell culture supernatant at various time points.
-
Add three volumes of ice-cold acetonitrile containing 0.1% formic acid to one volume of supernatant to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis:
-
Column: HILIC column for polar compounds or a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate UDP, UMP, and uridine.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: Operate in negative ion mode for UDP and UMP, and positive ion mode for uridine.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion pairs for each analyte need to be optimized.
-
UDP: m/z 403 -> 79 (phosphate)
-
UMP: m/z 323 -> 79 (phosphate)
-
Uridine: m/z 245 -> 113 (uracil)
-
-
Quantification: Generate a standard curve for each analyte using known concentrations prepared in a similar matrix.
Visualizations
Caption: Enzymatic degradation pathway of extracellular UDP.
Caption: Troubleshooting workflow for UDP degradation issues.
Caption: Factors influencing UDP stability in cell culture.
References
Technical Support Center: Interference of UDP with Other Nucleotides in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential interference of Uridine Diphosphate (UDP) with other nucleotides in various biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is UDP and why might it be present in my assay?
A1: Uridine Diphosphate (UDP) is a nucleotide that plays a crucial role in cellular metabolism. It is a precursor for the synthesis of other uridine-containing molecules, such as UTP and UDP-glucose. UDP can be present in your assay as a contaminant in nucleotide triphosphate preparations, as a product of enzymatic reactions (e.g., from glycosyltransferases), or as a component of cell lysates.
Q2: How can UDP interfere with my assay?
A2: UDP can interfere with assays through several mechanisms:
-
Competitive Inhibition: As a structural analog of other nucleotides like ATP, UDP can compete for the active site of enzymes, leading to an underestimation of enzyme activity or an overestimation of inhibitor potency.
-
Direct Interference with Detection: UDP may directly interact with the detection reagents in your assay. For example, in luciferase-based ATP detection assays, UDP might directly inhibit the luciferase enzyme, although this is less common than competitive inhibition of the primary enzyme.
-
Metabolic Conversion: In cell-based assays or assays with crude lysates, UDP can be converted to other nucleotides, altering the overall nucleotide pool and affecting the assay readout.
Q3: Which types of assays are most susceptible to UDP interference?
A3: Assays that utilize nucleotide triphosphates (NTPs) as substrates are particularly vulnerable. This includes:
-
Kinase Assays: Many kinases use ATP as a phosphate (B84403) donor. UDP can act as a competitive inhibitor.
-
ATPase Assays: Similar to kinases, ATPases that hydrolyze ATP can be inhibited by UDP.
-
Polymerase Assays: DNA and RNA polymerases that use NTPs can be affected.
-
Luciferase-Based ATP Quantification Assays: While direct inhibition of luciferase by UDP is not extensively documented, high concentrations of UDP could potentially interfere. More commonly, the presence of UDP can be problematic in coupled assays where ATP is generated or consumed.
Troubleshooting Guides
Issue 1: Lower than expected signal or apparent inhibition in a kinase/ATPase assay.
Possible Cause: Competitive inhibition by UDP present in the reaction.
Troubleshooting Steps:
-
Assess Purity of Reagents:
-
Check the purity of your ATP stock solution. Consider using a fresh, high-purity ATP source.
-
If your enzyme preparation is a crude lysate, be aware that it will contain endogenous nucleotides, including UDP.
-
-
Control Experiment for UDP Interference:
-
Perform a control experiment by adding known concentrations of UDP to your assay. This will help you determine the concentration-dependent inhibitory effect of UDP.
-
-
Increase ATP Concentration:
-
If UDP is a competitive inhibitor, its effect can be overcome by increasing the concentration of the substrate (ATP).[1] Perform the assay at several ATP concentrations to see if the apparent inhibition is reduced.
-
-
Enzymatic Removal of UDP:
-
If UDP contamination is confirmed, consider pre-treating your sample with an enzyme that specifically degrades UDP. For example, apyrase can hydrolyze UDP to UMP and phosphate. Ensure the chosen enzyme does not interfere with your assay components.
-
Issue 2: Inconsistent results in a high-throughput screen (HTS) for kinase inhibitors.
Possible Cause: Variability in UDP contamination across different wells or batches of reagents.
Troubleshooting Steps:
-
Implement Stringent Quality Control:
-
Ensure consistent quality and purity of all reagents, especially ATP, across all screening plates.
-
Use a single, well-characterized batch of enzyme for the entire screen if possible.
-
-
Run Appropriate Controls:
-
Include "no inhibitor" and "strong inhibitor" controls on every plate.
-
Consider adding a "UDP spike" control to a few wells on each plate to monitor the sensitivity of the assay to UDP interference.
-
-
Consider an Alternative Assay Format:
-
Assay formats that measure the product of the reaction (e.g., ADP) rather than the depletion of the substrate (ATP) may be less susceptible to interference from contaminating nucleotides. For example, the Transcreener® ADP² Assay is a fluorescence-based assay that detects ADP formation.[2]
-
Data Presentation: UDP as a Competitive Inhibitor
UDP has been shown to act as a competitive antagonist for certain receptors and can be expected to act as a competitive inhibitor for some ATP-dependent enzymes due to its structural similarity to ADP, a product of many kinase and ATPase reactions. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Target | Organism | Inhibitor | Potency | Assay Type |
| c-Jun Phosphorylation | Rat | UDP | ~100 µM | Solid Phase Kinase Assay |
Note: Data on the direct inhibitory effects of UDP on a wide range of kinases and ATPases is limited in the public domain. The value presented is based on the concentration at which UDP stimulated a response comparable to ATP and UTP in a study on rat renal mesangial cells, suggesting it can interact with nucleotide-binding sites at this concentration.[3]
Experimental Protocols
Protocol 1: Determining the IC50 of UDP for a Kinase of Interest
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of UDP for a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
High-purity ATP
-
UDP stock solution (e.g., 100 mM in water, pH 7.5)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare a serial dilution of UDP: In the kinase reaction buffer, prepare a 2x concentrated serial dilution of UDP. The concentration range should be chosen based on preliminary experiments, but a starting range of 10 mM to 1 µM is recommended.
-
Prepare the kinase/substrate mix: In the kinase reaction buffer, prepare a 2x concentrated solution of the kinase and its substrate.
-
Set up the reaction plate:
-
Add 25 µL of the 2x UDP serial dilutions to the wells of the microplate.
-
Include a "no UDP" control (buffer only).
-
Include a "no enzyme" control (buffer only).
-
-
Initiate the kinase reaction: Add 25 µL of the 2x kinase/substrate mix to each well.
-
Incubate: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time (e.g., 60 minutes).
-
Stop the reaction and detect: Add the detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this will involve adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to measure the ADP produced.
-
Measure the signal: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no UDP" control (100% activity).
-
Plot the percent inhibition versus the log of the UDP concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzymatic Removal of Contaminating UDP
This protocol describes a method to remove UDP from a sample using apyrase before performing an ATP-dependent assay.
Materials:
-
Sample containing potential UDP contamination
-
Apyrase (e.g., from potato)
-
Apyrase reaction buffer (check manufacturer's recommendation, typically a Tris-based buffer with calcium)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare your sample (e.g., cell lysate) as you normally would for your assay.
-
Apyrase Treatment:
-
To your sample, add apyrase to a final concentration of 1-5 units/mL. The optimal concentration may need to be determined empirically.
-
Incubate at room temperature for 15-30 minutes.
-
-
Inactivate Apyrase (Optional but Recommended):
-
Heat the sample at 65°C for 10 minutes to inactivate the apyrase. This is important to prevent the apyrase from degrading the ATP in your subsequent assay.
-
Centrifuge the sample to pellet any precipitated protein and use the supernatant for your assay.
-
-
Perform Assay: Proceed with your ATP-dependent assay as planned.
-
Controls: It is crucial to run a control sample that has not been treated with apyrase to confirm that the treatment is effective and does not otherwise interfere with your assay.
Visualizations
References
- 1. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Stimulation by extracellular ATP and UTP of the stress-activated protein kinase cascade in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uridine 5'-Diphosphate (UDP) Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of Uridine (B1682114) 5'-Diphosphate (UDP) Sodium Salt. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available Uridine 5'-Diphosphate Sodium Salt?
A1: The purity of commercially available UDP Sodium Salt typically ranges from ≥96% to ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to check the certificate of analysis (CoA) provided by the supplier for the specific purity of your lot.
Q2: How should I properly store and handle UDP Sodium Salt to maintain its stability?
A2: UDP Sodium Salt should be stored at -20°C in a dry, well-ventilated place.[1] It is hygroscopic and moisture-sensitive, so it is important to keep the container tightly sealed. For preparing solutions, it is recommended to allow the vial to warm to room temperature before opening to minimize condensation. Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents are suitable for dissolving UDP Sodium Salt?
A3: this compound is soluble in water. Some suppliers suggest that it is slightly soluble in water, so it is advisable to consult the product-specific information for solubility details.[2] For biological experiments, the use of high-purity, nuclease-free water or a suitable biological buffer is recommended.
Q4: My experimental results using UDP Sodium Salt are inconsistent. What could be the potential causes?
A4: Inconsistent results can stem from several factors, including degradation of the UDP Sodium Salt, inaccurate concentration of the stock solution, or issues with the experimental setup itself. Improper storage, such as exposure to moisture or repeated freeze-thaw cycles, can lead to hydrolysis of the diphosphate (B83284) bond.[1] It is also important to rule out other experimental variables, such as cell line variability or reagent inconsistencies.
Q5: What are the potential degradation products of UDP, and how can I detect them?
A5: The primary degradation product of UDP is Uridine 5'-monophosphate (UMP) due to the hydrolysis of the pyrophosphate bond. Uridine itself can also be a degradation product. These impurities can be detected and quantified using analytical techniques such as HPLC, where they will appear as separate peaks with different retention times from the parent UDP peak.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments involving UDP Sodium Salt.
Issue 1: Unexpected or No Biological Activity
If your experiment, such as activating the P2Y6 receptor, yields unexpected or no results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 2: Solubility Problems
If you are experiencing difficulty dissolving the UDP Sodium Salt powder:
-
Confirm Solvent Choice: Ensure you are using high-purity water or a recommended buffer.
-
Check for Particulates: If the solution appears cloudy or contains particulates, it may indicate insolubility or contamination.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Avoid excessive heat, which can cause degradation.
-
Sonication: Brief sonication can also help to dissolve the powder.
-
pH Adjustment: Ensure the pH of your solvent is compatible with UDP stability. A neutral pH is generally recommended.
Quality Control (QC) Experimental Protocols
To ensure the quality of your UDP Sodium Salt, you can perform the following QC experiments.
General QC Workflow
Caption: A typical quality control workflow for UDP Sodium Salt.
Purity Determination by HPLC
This method uses ion-pair reversed-phase HPLC to separate UDP from potential impurities and degradation products.[3][4][5]
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (B86663) (add to Mobile Phase A at a concentration of ~5-10 mM).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.[6]
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 80% A / 20% B
-
20-25 min: Hold at 80% A / 20% B
-
25-30 min: Return to 100% A and equilibrate.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of UDP Sodium Salt in water. Filter through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of known concentration (e.g., from a previously validated lot or a certified reference standard) in the same manner.
-
Analysis: Inject the sample and standard. Calculate the purity of the sample by comparing the peak area of UDP to the total peak area of all components. The retention time of the UDP peak should match that of the standard. Potential degradation products like UMP will have a different retention time.
Concentration and Purity Check by UV-Vis Spectroscopy
This method provides a quick assessment of concentration and can indicate the presence of certain contaminants.
Methodology:
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: High-purity water or 10 mM Tris buffer, pH 7.5.
-
Procedure:
-
Prepare a solution of UDP Sodium Salt in the chosen solvent. A concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0) is recommended.
-
Use the same solvent to blank the spectrophotometer.
-
Measure the absorbance of the UDP solution at 262 nm (the approximate λmax for uridine).[6][7]
-
Measure the absorbance at 280 nm to assess for protein contamination.
-
-
Analysis:
-
Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar extinction coefficient (ε) for UDP at ~260 nm and neutral pH is approximately 10,000 L·mol⁻¹·cm⁻¹.
-
Purity Ratio: Calculate the A260/A280 ratio. A ratio of ~2.0 is indicative of pure nucleotide. A lower ratio suggests potential protein contamination.
-
Enzymatic Assay for Functional Activity
This assay confirms the functional integrity of UDP by using it as a substrate in an enzymatic reaction. This example uses Nucleoside Diphosphate Kinase (NDPK).[8][9]
Methodology:
-
Principle: NDPK catalyzes the transfer of a phosphate (B84403) group from a nucleoside triphosphate (e.g., ATP) to a nucleoside diphosphate (UDP), forming UTP. The consumption of UDP or the formation of UTP can be monitored by HPLC.
-
Reagents:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
UDP Sodium Salt solution (your sample).
-
ATP solution.
-
Nucleoside Diphosphate Kinase (NDPK) enzyme.
-
-
Procedure:
-
Set up a reaction mixture containing the reaction buffer, a known concentration of your UDP sample, and ATP.
-
Initiate the reaction by adding NDPK.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Take samples at different time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction in the samples by adding an equal volume of cold 0.8 M perchloric acid, followed by neutralization with KOH.
-
Analyze the samples by HPLC (as described in Protocol 1) to quantify the decrease in the UDP peak and the increase in the UTP peak over time.
-
-
Analysis: A time-dependent conversion of UDP to UTP confirms that your UDP Sodium Salt is a functional substrate for the enzyme.
P2Y6 Receptor Signaling Pathway
UDP is a potent agonist of the P2Y6 receptor, a G-protein coupled receptor (GPCR).[10][11] Activation of this receptor initiates a signaling cascade that plays a role in various physiological and pathological processes, including immune responses and inflammation.
Caption: Simplified P2Y6 receptor signaling pathway activated by UDP.
Quantitative Data Summary
| Parameter | Typical Value | Method of Analysis |
| Purity | ≥96.0% | HPLC[1] |
| Water Content | ≤15% | Karl Fischer Titration |
| UV Absorbance Max (λmax) | ~262 nm (in water) | UV-Vis Spectroscopy[6][7] |
| A260/A280 Ratio | ~2.0 | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | ~10,000 L·mol⁻¹·cm⁻¹ at 262 nm | UV-Vis Spectroscopy |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Always refer to the product's certificate of analysis and safety data sheet for detailed specifications and handling instructions.
References
- 1. Uridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. Uridine Diphosphate | C9H14N2O12P2 | CID 6031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. What are P2Y6 receptor agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: P2Y6 Receptor Desensitization by UDP
Welcome to the Technical Support Center for troubleshooting P2Y6 receptor desensitization experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying P2Y6 receptor signaling and its regulation by its endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP).
The P2Y6 receptor, a Gq-coupled purinergic receptor, is known for its unique slow and sustained activation profile, which is coupled with a delayed desensitization process. This contrasts with the rapid desensitization observed for many other G protein-coupled receptors (GPCRs). Understanding and troubleshooting experiments related to P2Y6 desensitization is crucial for accurate data interpretation and advancing research in areas where this receptor plays a key role, such as inflammation and mechanotransduction.
This guide provides detailed troubleshooting advice in a question-and-answer format, comprehensive experimental protocols, and key data summaries to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells are not showing any desensitization to repeated UDP stimulation. What could be the reason?
A1: The P2Y6 receptor is characterized by its remarkably slow desensitization kinetics. A lack of observable desensitization in your experiment could be due to several factors related to the stimulation protocol and cell system.
-
Insufficient Initial Stimulation Time: Unlike many other GPCRs that desensitize within minutes, the P2Y6 receptor requires a prolonged initial stimulation to induce desensitization. Studies have shown that a full second response to UDP can still be obtained after an initial 45-minute stimulation. Desensitization becomes more apparent after longer stimulation periods, with a significant loss of the second response observed after approximately 165 minutes of initial UDP exposure[1].
-
Suboptimal UDP Concentration: Ensure you are using a concentration of UDP that is sufficient to elicit a maximal response and induce desensitization. This is typically in the low micromolar range, but the optimal concentration should be determined empirically for your specific cell system by performing a dose-response curve.
-
Cell Type-Specific Differences: The machinery for receptor desensitization (e.g., expression levels of G protein-coupled receptor kinases (GRKs) and arrestins) can vary between cell types. It's possible that the cell line you are using has a less efficient desensitization mechanism for the P2Y6 receptor.
-
UDP Degradation: UDP can be degraded by ectonucleotidases present in the cell culture medium. If the UDP is being degraded too quickly, the receptor may not be stimulated for a long enough duration to desensitize. Consider using a more stable UDP analog or including an ectonucleotidase inhibitor in your assay buffer.
Q2: After the initial UDP stimulation, I get a complete loss of response to a second UDP application, even with a short washout period. What is happening?
A2: A complete loss of response can indicate several potential issues in your experimental setup.
-
Receptor Downregulation vs. Desensitization: Prolonged exposure to high concentrations of agonist can lead to receptor downregulation, where the total number of receptors on the cell surface is reduced through internalization and degradation. This is a longer-term process than desensitization. If your initial stimulation is excessively long or at a very high UDP concentration, you might be observing downregulation rather than desensitization.
-
Inadequate Washout: Ensure that the washout of the initial UDP stimulus is complete. Residual UDP in the well can cause continuous receptor activation and prevent resensitization. Increase the number and duration of your wash steps.
-
Cell Viability Issues: High concentrations of UDP or prolonged stimulation times may induce cytotoxicity in some cell lines. Verify cell viability after your experimental protocol using a standard assay (e.g., Trypan Blue exclusion or a commercial viability kit).
-
Depletion of Intracellular Calcium Stores: The primary readout for P2Y6 activation is often an increase in intracellular calcium. If the initial stimulation causes a complete and sustained depletion of intracellular calcium stores, the cell will be unable to mount a second response. Ensure your assay buffer contains physiological levels of extracellular calcium to allow for store refilling.
Q3: I am seeing a large variability in the level of desensitization between experiments. How can I improve reproducibility?
A3: Variability in desensitization experiments is a common issue and can be addressed by carefully controlling several experimental parameters.
-
Consistent Cell Culture Conditions: Ensure that cells are passaged consistently and are at a similar confluency for each experiment. Changes in cell density can affect receptor expression levels and signaling capacity.
-
Precise Timing of Stimulations and Washouts: The slow kinetics of P2Y6 desensitization and resensitization mean that even small variations in timing can lead to significant differences in the measured response. Use automated liquid handling where possible to ensure precise timing.
-
Stable Reagent Preparation: Prepare fresh UDP solutions for each experiment, as UDP can degrade over time, even when frozen. If using other pharmacological agents, ensure they are stored correctly and are not subject to freeze-thaw cycles.
-
Control for UDP Degradation: As mentioned previously, the activity of ectonucleotidases can vary. Consider using a stable UDP analog like UDPβS to minimize variability due to UDP degradation[2].
Q4: What is the expected mechanism of P2Y6 receptor desensitization?
A4: The canonical mechanism of GPCR desensitization involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. While direct evidence for P2Y6 is still emerging, studies on the closely related P2Y2 receptor have implicated GRK2 and β-arrestin-2 in this process. It is hypothesized that a similar mechanism is at play for P2Y6. Upon UDP binding, the activated P2Y6 receptor is likely phosphorylated by a GRK, which then creates a binding site for β-arrestin. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, leading to desensitization.
Quantitative Data Summary
The following tables summarize key quantitative data related to P2Y6 receptor activation and desensitization.
| Parameter | Cell Line | Value | Reference |
| UDP EC50 (Calcium Mobilization) | 1321N1 Astrocytoma | ~1 µM | [3] |
| UDP EC50 (IP3 Accumulation) | 1321N1 Astrocytoma | ~0.3 µM | [1] |
| MRS2578 IC50 (P2Y6 antagonist) | 1321N1 Astrocytoma | 4.3 µM | [4] |
| Desensitization Time Course | Cell Line | Observation | Reference |
| Initial Stimulation | 1321N1 Astrocytoma | Full second response after 45 min stimulation | [1] |
| Prolonged Stimulation | 1321N1 Astrocytoma | Loss of second response after 165 min stimulation | [1] |
| Homologous Desensitization | Primary Mouse Microglia | 63% decrease in second UDP-evoked calcium response | [5] |
Key Experimental Protocols
Protocol 1: P2Y6 Receptor Desensitization Assay using Calcium Flux
This protocol describes a typical two-stimulation experiment to measure UDP-induced desensitization of the P2Y6 receptor by monitoring intracellular calcium levels.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1-P2Y6 stable cell line)
-
Black, clear-bottom 96-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
UDP stock solution
-
Plate reader with fluorescence detection and liquid injection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the plate reader and measure the baseline fluorescence for a short period (e.g., 10-30 seconds).
-
First Stimulation (Desensitizing Stimulus): Inject the desensitizing concentration of UDP (e.g., a concentration that gives a maximal response, typically 1-10 µM) and record the fluorescence signal for a prolonged period to observe the full calcium transient and subsequent return to near baseline. The duration of this stimulation should be based on your experimental question (e.g., 45 minutes for minimal desensitization, >2 hours for significant desensitization).
-
Washout: Carefully and thoroughly wash the cells with assay buffer to remove the UDP. The number and duration of washes are critical. A minimum of three washes with a 5-10 minute incubation between each wash is recommended.
-
Recovery/Resensitization Period: Incubate the cells in assay buffer for a defined period to allow for receptor resensitization. This can be varied to study the time course of resensitization.
-
Second Stimulation: Inject the same concentration of UDP as in the first stimulation and record the fluorescence signal.
-
Data Analysis: The level of desensitization is typically expressed as the percentage of the peak response of the second stimulation relative to the peak response of the first stimulation.
Protocol 2: Western Blot for P2Y6 Receptor Expression
This protocol can be used to confirm the expression of the P2Y6 receptor in your cell line, which is a critical first step before conducting functional assays.
Materials:
-
Cell lysate from your P2Y6-expressing cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P2Y6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary P2Y6 antibody overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane extensively with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
P2Y6 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the P2Y6 receptor upon UDP binding.
P2Y6 Receptor Desensitization Workflow
Caption: Hypothesized mechanism of P2Y6 receptor desensitization.
Troubleshooting Logic for P2Y6 Desensitization Assays
References
- 1. Slow desensitization of the human P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. The G protein-coupled receptor kinase (GRK) interactome: role of GRKs in GPCR regulation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UDP-Receptor Binding and Divalent Cations
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the impact of divalent cations on Uridine Diphosphate (B83284) (UDP)-receptor binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for UDP, and what signaling pathways do they activate?
A1: Uridine Diphosphate (UDP) is a primary agonist for the P2Y6 receptor and has also been shown to be a potent agonist for the P2Y14 receptor, which is also activated by UDP-sugars like UDP-glucose.[1][2]
-
P2Y6 Receptor: This receptor is coupled to the Gq/11 family of G proteins.[3][4] Upon activation, it stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][4]
-
P2Y14 Receptor: This receptor couples to the Gi/o family of G proteins.[1][5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
P2Y6 Receptor Signaling Pathway
Caption: Gq-coupled signaling cascade initiated by UDP binding to the P2Y6 receptor.
P2Y14 Receptor Signaling Pathway
Caption: Gi-coupled signaling cascade initiated by ligand binding to the P2Y14 receptor.
Q2: Why are divalent cations like Magnesium (Mg2+) and Calcium (Ca2+) important in UDP-receptor binding assays?
A2: Divalent cations are often essential co-factors for the binding of ligands to their receptors and for maintaining receptor structural integrity.[6] For nucleotide receptors, cations can play several roles:
-
Ligand Conformation: Nucleotides like UDP exist in solution as a complex with divalent cations (e.g., Mg-UDP). This complex may be the preferred conformation for binding to the receptor's active site.
-
Receptor Structure: Cations can bind directly to the receptor protein, inducing or stabilizing a conformation that has a higher affinity for the agonist.[7]
-
Charge Shielding: Cations can shield the negative charges on the phosphate (B84403) groups of UDP and acidic amino acid residues in the receptor's binding pocket, reducing electrostatic repulsion and facilitating binding.
Q3: Can different divalent cations have different effects on receptor binding and activation?
A3: Yes. The specific divalent cation used in an assay can significantly alter the observed binding affinity and functional potency of a ligand. For example, in studies of the fibronectin receptor, Manganese (Mn2+) was shown to increase receptor affinity for its ligand more effectively than Ca2+ or Mg2+.[7] While specific comparative data for UDP receptors is less common, it is a critical experimental variable. The choice and concentration of divalent cations can modulate receptor function and should be carefully controlled and reported.[6]
Troubleshooting Guide
Q4: My radioligand binding signal is very low or absent. Could the buffer composition be the issue?
A4: Yes, this is a common problem. Check the following in your assay buffer:
-
Presence of Chelators: Ensure your buffer is free of chelating agents like EDTA or EGTA, unless they are intentionally used to define non-specific binding in the absence of divalent cations. These agents will sequester divalent cations, preventing ligand-receptor interaction.
-
Sufficient Divalent Cations: Many binding assays require a specific concentration of divalent cations (e.g., 1-5 mM MgCl2 or CaCl2) to work optimally.[6] Verify that they have been added to your buffer at the correct final concentration.
-
Buffer Type: Some buffer components, like phosphate, can precipitate with divalent cations, reducing their effective concentration.[8] Consider using buffers like HEPES or Tris, but be aware of their own potential mild chelating activities and temperature-dependent pH shifts.[8]
Q5: I am observing high non-specific binding in my radioligand assay. How can I reduce it?
A5: High non-specific binding can obscure your specific signal. Consider these points:
-
Optimize Divalent Cation Concentration: While necessary for specific binding, excessively high concentrations of divalent cations can sometimes increase non-specific interactions. Try titrating the concentration of Mg2+ or Ca2+ to find an optimal balance between specific and non-specific binding.
-
Wash Steps: Ensure your wash steps are sufficient to remove unbound radioligand. The wash buffer should also contain the same concentration of divalent cations as the binding buffer to avoid dissociation of the specific ligand-receptor complex during washing.
-
Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your binding buffer to reduce the binding of the radioligand to the filter membrane and vial surfaces.
Q6: My functional assay results (e.g., Calcium mobilization for P2Y6) are inconsistent or show a high baseline. What role might divalent cations play?
A6: Inconsistent functional results are often related to calcium homeostasis.
-
Extracellular Calcium: P2Y6 activation primarily releases calcium from intracellular stores, but this can be followed by a secondary influx of extracellular calcium (store-operated calcium entry).[9] Variations in the Ca2+ concentration of your extracellular solution will affect the magnitude and duration of the signal.[9]
-
Chelation of Extracellular Calcium: To isolate the signal from intracellular release, you can perform the assay in a calcium-free buffer, often containing a chelator like EGTA.[9] This helps confirm that the initial response is due to Gq signaling.
-
Baseline Fluctuation: High baseline calcium could indicate cell stress. Ensure your loading and wash buffers contain appropriate physiological levels of both Ca2+ and Mg2+ (e.g., 1-2 mM) to maintain cell health prior to the experiment.
Data Summary
The following table summarizes agonist potencies at human UDP-sensitive P2Y receptors. Note that assay conditions, particularly the concentration of divalent cations, are critical variables that are not always reported in the literature.
| Receptor | Agonist | Assay Type | Potency (EC50 / Ki) | Divalent Cation Conditions | Reference(s) |
| P2Y6 | UDP | Insulin (B600854) Release | ~10-30 nM (EC50) | Not specified | [2] |
| P2Y6 | ADP | Ca2+ Mobilization | 1.3 ± 1.0 µM (EC50) | 1.5 mM CaCl2, 1.2 mM MgCl2 | [9][10] |
| P2Y14 | UDP-glucose | [35S]GTPγS Binding | 234 nM (EC50) | Not specified | [1] |
| P2Y14 | UDP | [3H]UDP Binding | 16.8 nM (Kd) | Not specified | |
| P2Y14 | UDP-glucose | Ca2+ Mobilization | >30 µM (unresponsive) | 1.5 mM CaCl2, 1.2 mM MgCl2 | [9][10] |
Note: The lack of response for UDP-glucose in the Ca2+ mobilization assay is expected for a Gi-coupled receptor.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted for determining the affinity of a test compound for the P2Y14 receptor using membrane preparations and a radiolabeled ligand like [3H]UDP.
Workflow for Radioligand Binding Assay
Caption: Key steps in a radioligand competition binding assay workflow.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Buffer Preparation: A typical binding buffer is 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Reagent Focus (Divalent Cations): Add a divalent cation, such as MgCl2, to the assay buffer to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. This step is critical for receptor-ligand interaction.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up triplicate conditions:
-
Total Binding: Add membrane suspension, a fixed concentration of radioligand (e.g., [3H]UDP at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 10 µM UDP-glucose).
-
Competition: Add membrane suspension, radioligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the reactions at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other measurements to get specific binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is for measuring the functional response of cells expressing the Gq-coupled P2Y6 receptor to UDP.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the P2Y6 receptor onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Aspirate the growth medium and wash the cells gently with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Reagent Focus (Divalent Cations): The salt solution should contain physiological concentrations of divalent cations (e.g., 1.2 mM MgCl2 and 1.5 mM CaCl2) to maintain cell health and provide a source for extracellular calcium influx if it occurs.[9]
-
Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in the buffered salt solution, often containing 0.01% Pluronic F-127 to aid dye solubilization.[9] Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the buffered salt solution to remove excess dye. Leave the cells in the final wash volume for the assay.
-
Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 15-30 seconds.
-
Agonist Addition: Add varying concentrations of UDP (or other agonists) and continue to record the fluorescence signal for 2-5 minutes to capture the transient calcium peak and subsequent plateau phase.
-
Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) reflects the change in intracellular calcium concentration. Plot the peak response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and maximum response.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate (UDP) stimulates insulin secretion by activation of P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the fibronectin receptor affinity by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in UDP-Induced Cellular Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility and reliability of experiments involving uridine (B1682114) diphosphate (B83284) (UDP)-induced cellular responses.
Troubleshooting Guide
High variability can mask the true biological effects of UDP stimulation. The following guide addresses common issues encountered during these experiments, offering potential causes and actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Response to UDP | 1. Cell Line/Type: The cells may not express the P2Y6 receptor or express it at very low levels. 2. UDP Degradation: Improper storage or multiple freeze-thaw cycles of the UDP stock solution. 3. Receptor Desensitization: Prolonged pre-exposure to low levels of UDP or other agonists.[1] 4. Incorrect Assay Buffer: Components in the buffer, such as the absence of necessary ions, may inhibit the signaling pathway. For instance, some sensory neuron responses require specific buffer compositions and may not function in HBSS containing Mg2+.[2] | 1. Verify Receptor Expression: Confirm P2Y6 receptor mRNA or protein expression in your cell model. 2. Aliquot Reagents: Prepare single-use aliquots of UDP and store them at -80°C. Thaw immediately before use. 3. Minimize Pre-stimulation: Ensure complete removal of old media and avoid any potential sources of extracellular nucleotides before the experiment. 4. Optimize Buffer: Test different assay buffers. For calcium flux, a common starting point is Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[3] |
| High Well-to-Well Variability | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells of a microplate is a primary source of variability.[4][5] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and temperature.[4] 3. Inconsistent Dye Loading: Uneven loading of fluorescent indicators (e.g., calcium dyes) can lead to different signal baselines and amplitudes. 4. Pipetting Inaccuracy: Inconsistent volumes of reagents (dye, UDP) added to wells.[5] | 1. Standardize Seeding: Ensure the cell suspension is homogenous before and during plating. Use a validated cell counting method. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for data collection; fill them with sterile PBS or media instead. Use breathable sealing films to minimize evaporation.[4] 3. Optimize Loading: Ensure consistent incubation time and temperature for dye loading. Wash cells gently but thoroughly to remove extracellular dye.[6] 4. Calibrate Pipettes: Regularly calibrate pipettes. For automated dispensers, ensure nozzles are not clogged and dispense speeds are optimal. |
| High Background Signal | 1. Autofluorescent Media: Phenol (B47542) red and components in serum (like Fetal Bovine Serum) can cause high background fluorescence.[7] 2. Stressed or Unhealthy Cells: Dying or stressed cells can have dysregulated ion homeostasis, leading to elevated basal intracellular calcium. 3. Substrate-Induced Activation: Certain soft substrates can cause ligand-independent spontaneous activation of the P2Y6 receptor.[8] | 1. Use Appropriate Media: For fluorescence assays, switch to a phenol red-free medium. Consider reducing serum concentration or performing the final steps in a saline buffer like PBS.[7] 2. Monitor Cell Health: Ensure cells are healthy, within an optimal passage number range, and not overly confluent before starting the assay.[9] 3. Control Substrate: Be aware of the culture substrate's physical properties. Use standard tissue culture-treated plates unless investigating mechanical stress. |
| Signal Fades Quickly | 1. Rapid Receptor Desensitization/Internalization: While P2Y6 desensitization is typically slow, some cell systems or conditions (e.g., specific redox states) can accelerate receptor internalization.[1][10] 2. Phototoxicity/Photobleaching: Excessive exposure of fluorescent dyes to excitation light can damage cells and reduce the fluorescent signal. 3. Cytotoxicity: High concentrations of UDP or other reagents may be toxic to the cells over the time course of the experiment. | 1. Characterize Time Course: Perform a detailed time-course experiment to understand the kinetics of the UDP response in your specific cell system. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure from the plate reader or microscope. Use the lowest possible gain setting that still provides a good signal-to-noise ratio.[7] 3. Perform Dose-Response: Determine the optimal UDP concentration that gives a robust signal without causing cell death. Check cell viability post-experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in UDP-stimulation experiments?
A: The most common sources of variability stem from inconsistencies in cell culture practices, reagent handling, and the assay protocol itself. Key factors include cell passage number, cell seeding density, receptor desensitization from unintended pre-stimulation, UDP stock degradation, and inconsistent plate reader settings.[4][5][11]
Q2: How stable is UDP in solution, and how should I store it?
A: Like many nucleotides, UDP in solution can be susceptible to degradation through enzymatic activity (phosphatases in serum or from cell debris) and hydrolysis, especially with multiple freeze-thaw cycles. For maximum consistency, it is best practice to dissolve UDP in a buffered solution (e.g., sterile PBS or water), create small, single-use aliquots, and store them at -80°C. Thaw an aliquot immediately before use and discard any unused portion.
Q3: My cells show a high basal calcium level even before UDP stimulation. What could be the cause?
A: High basal calcium can be caused by several factors:
-
Cell Stress: Over-confluency, nutrient deprivation, or recent passaging can stress cells, leading to altered ion homeostasis.
-
Dye Overloading: Excessive concentrations of calcium-sensitive dyes can be toxic and disrupt normal calcium levels.
-
Mechanical Stimulation: Physical perturbation of the cells during media changes or plate handling can activate mechanosensitive channels and cause a calcium influx.
-
Ligand-Independent Activation: P2Y6 receptors can be spontaneously activated when cells are cultured on soft substrates.[8]
Q4: The response to UDP seems to decrease with repeated experiments on the same batch of cells. Why?
A: This phenomenon is often due to receptor desensitization or internalization. While the P2Y6 receptor is known for its relatively slow desensitization compared to other P2Y receptors, prolonged or repeated exposure to UDP can lead to its internalization and degradation.[1] A specific mechanism called redox-dependent alternative internalization (REDAI) has been identified for P2Y6, which can be triggered by certain endogenous and exogenous compounds, leading to receptor degradation.[10][12] Ensure complete removal of the agonist after each experiment and allow sufficient time for receptor recycling if performing repeated stimulations.
Q5: Which cell culture parameters are most critical to control for consistent UDP responses?
A: For optimal reproducibility, strictly control the following parameters:
-
Passage Number: Use cells within a narrow and validated passage number range, as cellular characteristics can change over time in culture.[5]
-
Cell Confluency: Standardize the cell seeding density to ensure cells are in a consistent growth phase (typically logarithmic) and at a consistent confluency at the time of the experiment.[2][9]
-
Growth Media: Use the same media formulation, serum lot, and supplements for all related experiments to avoid variability from these components.[13]
-
Incubation Conditions: Maintain a stable environment with consistent temperature, CO2, and humidity.[4]
Diagrams: Pathways and Workflows
Visualizing the underlying biology and experimental processes can help identify potential sources of error.
Caption: Simplified signaling pathway of UDP-induced calcium release via the P2Y6 receptor.
Caption: General experimental workflow for a UDP-induced calcium flux microplate assay.
Caption: A decision tree for troubleshooting high variability in UDP-induced responses.
Key Experimental Protocol: UDP-Induced Calcium Flux Assay
This protocol provides a general method for measuring UDP-induced intracellular calcium mobilization in adherent cells using the fluorescent indicator Fluo-4 AM and a microplate reader.
1. Reagents & Materials
-
Adherent cells expressing the P2Y6 receptor
-
Black, clear-bottom 96-well or 384-well microplates, tissue-culture treated
-
Complete culture medium (phenol red-free recommended for fluorescence)
-
UDP stock solution (e.g., 100 mM in sterile water)
-
Fluo-4 AM calcium indicator dye (e.g., 1 mM in anhydrous DMSO)
-
Pluronic F-127 (e.g., 20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence microplate reader with automated injectors and kinetic read capability
2. Cell Preparation (Day 1)
-
Harvest and count healthy, log-phase cells.
-
Seed cells into the microplate at a pre-determined optimal density.[2] For a 96-well plate, this is often 45,000-60,000 cells per well.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to adhere and recover.
3. Calcium Dye Loading (Day 2)
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM. To aid dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. If using probenecid, add it to the loading solution (final concentration ~2.5 mM).[3]
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50-100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[6]
-
After incubation, gently wash the cell monolayer twice with Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate for a final 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
4. Assay Procedure & Data Acquisition (Day 2)
-
Prepare a UDP agonist plate with concentrations 2-10 times the desired final concentration, as the injector will add a smaller volume (e.g., 25 µL into 100 µL).
-
Place the cell plate into the microplate reader and allow the temperature to equilibrate.
-
Set the instrument parameters:
-
Excitation: ~494 nm
-
Emission: ~516 nm
-
Kinetic Read: Read every 1-2 seconds for a total of 3-5 minutes.
-
Injection: Set the instrument to inject the UDP solution after ~15-20 seconds of baseline reading.
-
-
Start the measurement. The instrument will record baseline fluorescence, inject the UDP agonist, and continue recording the response.
5. Data Analysis
-
For each well, calculate the change in fluorescence. Common metrics include:
-
Peak Response: The maximum fluorescence intensity minus the average baseline fluorescence.
-
Ratio: The maximum fluorescence intensity divided by the average baseline fluorescence.
-
Area Under the Curve (AUC): The integral of the fluorescence signal over a defined time period post-injection.
-
-
Plot the response against the UDP concentration to generate a dose-response curve and calculate parameters like EC50.
References
- 1. Slow desensitization of the human P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. thomassci.com [thomassci.com]
- 5. youtube.com [youtube.com]
- 6. bu.edu [bu.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mdpi.com [mdpi.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Redox-dependent internalization of the purinergic P2Y6 receptor limits colitis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. What Are the Best Practices for Scaling Up Suspension Cell Cultures? [synapse.patsnap.com]
Technical Support Center: Measuring Extracellular Uridine Diphosphate (UDP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when measuring extracellular UDP concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring extracellular UDP?
A1: The accurate measurement of extracellular UDP is challenging due to several factors:
-
Low Concentrations: Extracellular UDP is typically present at very low, often nanomolar, concentrations, which can be below the detection limit of standard analytical methods[1][2][3].
-
Rapid Degradation: Extracellular UDP is rapidly hydrolyzed by ectonucleotidases, enzymes present on the cell surface. This enzymatic activity can lead to an underestimation of the actual UDP concentration[4].
-
Interference from Other Nucleotides: The presence of other structurally similar nucleotides, such as UTP and UDP-sugars, in the extracellular space can interfere with the specific detection of UDP[2][3].
-
Sample Collection and Preparation: The process of collecting and preparing samples can itself induce cell stress or lysis, leading to the artificial release of intracellular UDP and inaccurate measurements.
Q2: How can I prevent the degradation of extracellular UDP during sample collection?
A2: To prevent the rapid degradation of extracellular UDP by ectonucleotidases, it is crucial to include apyrase or specific ectonucleotidase inhibitors in your collection buffer. Commonly used inhibitors include ARL67156 and POM-1. The samples should also be kept on ice and processed quickly to minimize enzymatic activity[5][6][7].
Q3: What are the most common methods for quantifying extracellular UDP?
A3: The most common and reliable methods for quantifying extracellular UDP include:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high specificity and sensitivity for separating and quantifying UDP from other nucleotides[1][8][9].
-
Mass Spectrometry (MS): Mass spectrometry provides high sensitivity and specificity, allowing for the accurate identification and quantification of UDP, even in complex biological samples[10][11][12].
-
Luciferase-Based Enzymatic Assays: These assays are highly sensitive and rely on a series of enzymatic reactions that ultimately produce a luminescent signal proportional to the amount of UDP present. Commercial kits, such as the UDP-Glo™ assay, are available for this purpose[13][14][15][16].
Q4: Can I use an assay designed for UDP-sugars to measure UDP?
A4: While the methodologies for measuring UDP and UDP-sugars (like UDP-glucose) can be similar (e.g., HPLC-MS), assays are often specific to the target molecule. Some enzymatic assays for UDP-sugars involve a step that converts the UDP-sugar to UDP, which is then measured. Therefore, it is critical to use a protocol and reagents specifically validated for UDP quantification to avoid inaccurate results[1][17][18].
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of extracellular UDP using various techniques.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or Low UDP Peak | 1. UDP concentration is below the detection limit. 2. UDP degradation during sample preparation. 3. Incorrect mobile phase composition. 4. Detector issue (e.g., lamp failure). | 1. Concentrate the sample or use a more sensitive detector. 2. Add ectonucleotidase inhibitors to the sample collection buffer and keep samples on ice. 3. Prepare fresh mobile phase and ensure correct pH and composition. 4. Check the detector lamp and other settings. |
| Peak Tailing | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of active sites on the column packing. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure UDP is in a single ionic form. 3. Dilute the sample. 4. Use a column with end-capping or add a competing base to the mobile phase.[19][20] |
| Baseline Noise | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or column. 3. Leaks in the system. 4. Incomplete mobile phase mixing. | 1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents and filter them. Flush the column. 3. Check all fittings for leaks. 4. Ensure proper mixing of the mobile phase components.[21] |
| Retention Time Shifting | 1. Changes in mobile phase composition or flow rate. 2. Column temperature fluctuations. 3. Column aging. | 1. Ensure consistent mobile phase preparation and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it is old or has been used extensively. |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor ionization of UDP. 2. Ion suppression from matrix components. 3. Insufficient sample cleanup. 4. Low UDP concentration. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow). 2. Dilute the sample or use a more effective sample preparation method to remove interfering substances. 3. Employ solid-phase extraction (SPE) or other cleanup techniques. 4. Concentrate the sample. |
| High Background Noise | 1. Contamination from solvents, reagents, or labware. 2. Incomplete sample cleanup. | 1. Use high-purity solvents and reagents and thoroughly clean all labware. 2. Improve the sample preparation protocol to remove interfering compounds. |
| Inaccurate Quantification | 1. Lack of an appropriate internal standard. 2. Non-linear detector response. | 1. Use a stable isotope-labeled UDP as an internal standard. 2. Generate a calibration curve over the expected concentration range of the samples. |
Luciferase-Based Assay Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Luminescent Signal | 1. Inactive or degraded luciferase or substrate. 2. Low UDP concentration. 3. Presence of inhibitors in the sample. 4. Incorrect assay buffer pH or temperature. | 1. Use fresh reagents and protect them from light and repeated freeze-thaw cycles. 2. Concentrate the sample. 3. Perform a spike-and-recovery experiment to check for inhibition. 4. Ensure the assay is performed at the optimal pH and temperature as specified by the kit manufacturer.[22][23][24] |
| High Background Signal | 1. Contamination of reagents or labware with ATP or UDP. 2. Autoluminescence of sample components. 3. Using white plates which can have high phosphorescence. | 1. Use fresh, high-purity reagents and dedicated labware. 2. Run a sample blank (without the detection reagent) to measure background luminescence. 3. Use opaque, black plates for luminescence measurements to minimize background.[25] |
| High Variability Between Replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes and be consistent with pipetting technique. 2. Ensure thorough mixing of the sample with the assay reagent. 3. Allow the plate and reagents to equilibrate to room temperature before starting the assay.[23] |
Quantitative Data Summary
The following table summarizes reported extracellular UDP and related nucleotide concentrations in various cell culture models. Note that concentrations can vary significantly depending on cell type, culture conditions, and the stimulus applied.
| Cell Type | Condition | Extracellular UDP Concentration (nM) | Extracellular UDP-Galactose (nM) | Extracellular UTP Concentration (nM) | Reference |
| Human Bronchial Epithelial (HBE) cells | Resting | - | 2.1 ± 0.4 | - | [1] |
| 1321N1 human astrocytoma cells | Resting | 2.4 ± 0.6 | <0.5 | - | [1] |
| 1321N1 human astrocytoma cells | Thrombin-stimulated | 3.1 ± 1.2 | 2.3 ± 0.8 | - | [1] |
| Various cultured cells | Resting | - | - | 1 - 10 | [2][3] |
| Various cultured cells | Mechanically stimulated | - | - | Up to 20-fold increase | [2][3] |
Experimental Protocols
Protocol 1: Sample Preparation for Extracellular UDP Measurement
This protocol outlines the steps for collecting and preparing extracellular fluid from cell cultures to minimize UDP degradation and interference.
-
Preparation:
-
Prepare a collection buffer containing a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and a cocktail of ectonucleotidase inhibitors (e.g., 100 µM ARL67156 and 10 µM POM-1).
-
Pre-chill the collection buffer and all necessary labware on ice.
-
-
Sample Collection:
-
Gently remove the cell culture medium.
-
Wash the cells twice with pre-chilled physiological salt solution.
-
Add the pre-chilled collection buffer to the cells and incubate for the desired time period on ice.
-
Carefully collect the extracellular fluid without disturbing the cell monolayer.
-
-
Sample Processing:
-
Immediately centrifuge the collected fluid at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet any detached cells.
-
Transfer the supernatant to a new pre-chilled tube.
-
For protein removal (necessary for HPLC and MS), add a cold solvent like acetonitrile (B52724) or perchloric acid, vortex, and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C)[9][26].
-
Carefully collect the supernatant containing the nucleotides.
-
-
Storage:
-
Analyze the samples immediately or store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Luciferase-Based UDP Detection (using a commercial kit like UDP-Glo™)
This protocol provides a general outline for using a commercial luciferase-based assay to measure extracellular UDP. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation:
-
Reconstitute the lyophilized luciferase substrate and detection buffer as per the kit's instructions.
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Standard Curve Preparation:
-
Prepare a series of UDP standards of known concentrations in the same buffer as your samples. This is crucial for accurate quantification.
-
-
Assay Procedure:
-
In an opaque 96-well plate, add your samples and UDP standards to separate wells.
-
Add an equal volume of the UDP Detection Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30-60 minutes) to allow the enzymatic reactions to proceed and the luminescent signal to stabilize[13][14][15].
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from a blank well) from all readings.
-
Plot the luminescence values of the UDP standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the UDP concentration in your samples.
-
Visualizations
UDP Signaling via P2Y6 Receptor
Extracellular UDP is a key signaling molecule that primarily acts through the G-protein coupled receptor, P2Y6. Activation of this receptor initiates a signaling cascade that plays a role in various physiological and pathological processes, including immune responses and phagocytosis[27][28][29][30][31][32].
References
- 1. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Introduction to Analytical Challenges, Approaches, and Applications in Mass Spectrometry–Based Secretomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges of MS-based small extracellular vesicles proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to mass spectrometric analysis of extracellular vesicle proteins for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 15. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of extracellular UDP-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. youtube.com [youtube.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. goldbio.com [goldbio.com]
- 24. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 32. P2RY6 - Wikipedia [en.wikipedia.org]
Technical Support Center: Uridine Diphosphate (UDP) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Uridine (B1682114) Diphosphate (UDP) to prevent hydrolysis and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause UDP hydrolysis during storage?
A1: The stability of UDP in aqueous solutions is primarily affected by three main factors:
-
pH: UDP is most stable in a slightly alkaline environment (pH 7.5-8.0). Acidic conditions (pH below 7) can lead to rapid hydrolysis of the pyrophosphate bond.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. For long-term storage, freezing is recommended.
-
Enzymatic Contamination: The presence of nucleotidases or phosphatases, which can be introduced through improper handling or contaminated reagents, will rapidly degrade UDP.
Q2: What is the recommended method for long-term storage of UDP solutions?
A2: For long-term storage, UDP should be dissolved in a nuclease-free buffer at a slightly alkaline pH and stored frozen. The recommended conditions are:
-
Buffer: 10 mM Tris-HCl, pH 7.5, containing 1 mM EDTA. Tris buffer helps maintain a stable pH, while EDTA chelates divalent metal ions that can act as catalysts for hydrolysis and are cofactors for many nucleases.
-
Temperature: Store aliquots at -20°C or -80°C to minimize chemical and enzymatic degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the molecule, it is best to store UDP in single-use aliquots.
Q3: Can I store UDP dissolved in water?
A3: While UDP is soluble in water, it is not recommended for long-term storage. Unbuffered water can have a slightly acidic pH due to dissolved CO2, which can promote hydrolysis. If you must use water, use nuclease-free water and store it frozen in aliquots for short periods only. For enhanced stability, a buffered solution is strongly advised.
Q4: How do freeze-thaw cycles affect UDP stability?
A4: Repeated freeze-thaw cycles can lead to the degradation of UDP. The physical stress of freezing and thawing can cause localized changes in concentration and pH, which can promote hydrolysis. To mitigate this, it is crucial to aliquot your UDP solution into smaller, single-use volumes before freezing.
Q5: What are the degradation products of UDP hydrolysis?
A5: The primary hydrolysis of UDP involves the cleavage of the pyrophosphate bond, resulting in the formation of Uridine Monophosphate (UMP) and inorganic phosphate (B84403) (Pi). Further degradation of UMP can also occur under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low UDP concentration in my assay. | 1. Hydrolysis during storage: The UDP solution may have been stored improperly (e.g., at the wrong pH, temperature, or in water). 2. Enzymatic degradation: The solution may be contaminated with nucleotidases. 3. Repeated freeze-thaw cycles: The stock solution may have been subjected to multiple freeze-thaw cycles. | 1. Prepare a fresh UDP solution in the recommended buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA). 2. Ensure all reagents and equipment are nuclease-free. 3. Aliquot the new stock solution into single-use volumes before freezing. 4. Verify the concentration of the new stock solution before use. |
| Inconsistent experimental results using the same UDP stock. | 1. Non-homogenous solution after thawing: The UDP may not be fully dissolved or mixed after thawing. 2. Degradation of the working solution: The diluted working solution may have been left at room temperature for an extended period. | 1. After thawing, vortex the UDP stock solution gently before making dilutions. 2. Prepare fresh working solutions for each experiment and keep them on ice. |
| Precipitate observed in the UDP solution after thawing. | 1. Concentration is too high: The concentration of the UDP solution may be above its solubility limit at low temperatures. 2. Presence of certain metal ions: Some divalent cations can form insoluble salts with phosphate groups. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high. 2. Use a buffer containing EDTA to chelate divalent metal ions. |
Quantitative Data on UDP Stability
The stability of UDP is highly dependent on pH and temperature. While specific kinetic data for UDP hydrolysis is extensive, the following table summarizes the general stability trends for nucleotides under various conditions.
| Storage Condition | pH | Temperature | Expected Stability |
| Long-Term Storage | 7.5 - 8.0 (in Tris-EDTA buffer) | -80°C | > 1 year |
| Long-Term Storage | 7.5 - 8.0 (in Tris-EDTA buffer) | -20°C | Up to 1 year |
| Short-Term Storage | 7.5 - 8.0 (in Tris-EDTA buffer) | 4°C | Days to weeks |
| Room Temperature | 7.5 - 8.0 (in Tris-EDTA buffer) | 20-25°C | Hours |
| Acidic Conditions | < 7.0 | Any | Rapid degradation |
Experimental Protocols
Protocol 1: Preparation of a Stable UDP Stock Solution
-
Materials:
-
Uridine Diphosphate (sodium salt)
-
Nuclease-free water
-
Tris base
-
Hydrochloric acid (HCl)
-
EDTA
-
Nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Prepare a 1 M Tris-HCl, pH 7.5 stock solution.
-
Prepare a 0.5 M EDTA, pH 8.0 stock solution.
-
To prepare a 100 mM UDP stock solution in 10 mM Tris-HCl, 1 mM EDTA:
-
Calculate the required amount of UDP.
-
In a nuclease-free tube, dissolve the UDP in the appropriate volume of nuclease-free water.
-
Add the Tris-HCl and EDTA stock solutions to final concentrations of 10 mM and 1 mM, respectively.
-
Adjust the final volume with nuclease-free water.
-
-
Verify the pH of the final solution.
-
Aliquot the stock solution into single-use volumes in nuclease-free tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Analysis of UDP and its Degradation Products by HPLC
This method can be used to assess the integrity of your UDP stock and quantify the extent of hydrolysis.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Buffer A: 0.1 M potassium phosphate, pH 6.0.
-
Buffer B: 0.1 M potassium phosphate, pH 6.0, with 5 mM tetrabutylammonium (B224687) bromide (as an ion-pairing agent).
-
-
HPLC Conditions:
-
Detection Wavelength: 262 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20 minutes can be used to separate UDP, UMP, and uridine.
-
-
Sample Preparation:
-
Thaw your UDP sample on ice.
-
Dilute the sample to an appropriate concentration (e.g., 1 mM) with nuclease-free water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Run a standard containing known concentrations of UDP, UMP, and uridine to determine their retention times.
-
Inject the prepared sample and integrate the peak areas for UDP and UMP.
-
The percentage of hydrolysis can be calculated as: (% Hydrolysis) = [UMP area / (UDP area + UMP area)] * 100.
-
Visualizations
Technical Support Center: UDP and Purinergic Receptor Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Uridine Diphosphate (UDP) with purinergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary purinergic receptor target for UDP?
A1: The primary and most potent target for Uridine Diphosphate (UDP) is the P2Y6 receptor, a G protein-coupled receptor (GPCR). UDP is a selective agonist for the P2Y6 receptor.[1][2]
Q2: Does UDP activate other P2Y receptors?
A2: Yes, but its activity varies significantly among subtypes and species.
-
P2Y14 Receptor: UDP's effect on the P2Y14 receptor is species-dependent. In humans, UDP acts as a competitive antagonist, blocking the effects of the primary agonist, UDP-glucose.[3][4] Conversely, in rodents (e.g., rats), UDP is a potent full agonist.[3][4][5]
-
P2Y2 and P2Y4 Receptors: Early studies suggested UDP could activate P2Y2 and P2Y4 receptors. However, this is now largely attributed to contamination of UDP preparations with UTP, a potent agonist for these receptors. Highly purified UDP shows little to no agonist activity at P2Y2 and P2Y4.[2]
-
Other P2Y Receptors: UDP generally shows weak or no activity at other P2Y receptors like P2Y1, P2Y11, P2Y12, and P2Y13, which are preferentially activated by adenine (B156593) nucleotides (ADP and ATP).[1][6]
Q3: Does UDP have any significant cross-reactivity with P2X receptors?
A3: No, UDP is generally considered to have weak or no activity at P2X receptors, which are ligand-gated ion channels primarily activated by ATP.[7]
Q4: What are the downstream signaling pathways activated by UDP through its primary receptor, P2Y6?
A4: The P2Y6 receptor primarily couples to Gq/11 proteins.[1][8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] There is also evidence for P2Y6 coupling to G12/13 proteins, which can activate Rho signaling pathways involved in cell migration.[8]
Q5: What is the G-protein coupling for the P2Y14 receptor, where UDP has species-dependent effects?
A5: The P2Y14 receptor couples to Gi/o proteins.[1][12][13] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][10]
Troubleshooting Guides
Issue 1: Unexpected activation of P2Y2 or P2Y4 receptors in an experiment designed to study UDP's effect on P2Y6.
-
Possible Cause: Your UDP sample may be contaminated with Uridine Triphosphate (UTP). UTP is a potent agonist for P2Y2 and P2Y4 receptors, and even small amounts of contamination can lead to their activation.[2]
-
Troubleshooting Steps:
-
Verify UDP Purity: Use high-purity, UTP-free UDP if possible. Check the manufacturer's specifications for UTP content.
-
Enzymatic Removal of UTP: While not ideal as it can affect UDP as well, carefully controlled enzymatic degradation of triphosphates can be considered.
-
Hexokinase Treatment: To eliminate potential UTP contamination in your UDP stock, you can pre-treat it with hexokinase in the presence of glucose. This will convert any contaminating UTP to UDP. Ensure to include a hexokinase-only control in your experiment.[14]
-
Use Selective Antagonists: Include selective antagonists for P2Y2 and P2Y4 receptors in your experimental design to block their potential activation and isolate the effects of UDP on P2Y6.
-
Issue 2: Inconsistent results when studying UDP's effect on P2Y14 receptors across different cell lines or animal models.
-
Possible Cause: The pharmacological action of UDP at the P2Y14 receptor is species-dependent.[6] UDP is an antagonist at the human P2Y14 receptor but an agonist at the rat P2Y14 receptor.[3][4]
-
Troubleshooting Steps:
-
Confirm Species Origin: Verify the species of your cell line or animal model. This is critical for interpreting your results correctly.
-
Select Appropriate Tools: Use species-specific agonists and antagonists for the P2Y14 receptor if available.
-
Cross-Reference Literature: Carefully review the literature for studies using the same or similar experimental systems to understand the expected pharmacology of UDP.
-
Issue 3: Difficulty in observing a response to UDP in a system expected to express P2Y6 receptors.
-
Possible Cause 1: Low Receptor Expression: The cell line or tissue preparation may have low endogenous expression of the P2Y6 receptor.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use techniques like RT-PCR, Western blotting, or immunocytochemistry with validated antibodies to confirm the expression of the P2Y6 receptor in your experimental system.[11][15]
-
Use a Positive Control: Test a cell line known to express high levels of functional P2Y6 receptors as a positive control.
-
Overexpression System: If endogenous expression is too low, consider using a transient or stable transfection system to overexpress the P2Y6 receptor.[16]
-
-
Possible Cause 2: Ligand Degradation: UDP can be degraded by ectonucleotidases present in the extracellular environment.
-
Troubleshooting Steps:
-
Use Stable Analogs: Consider using more stable UDP analogs, such as UDP-β-S, which are more resistant to hydrolysis by ectonucleotidases.[2]
-
Include Ectonucleotidase Inhibitors: Add broad-spectrum ectonucleotidase inhibitors to your assay buffer, but be aware of their potential off-target effects.
-
Quantitative Data Summary
Table 1: Agonist and Antagonist Activity of UDP at P2Y Receptors
| Receptor | Species | Activity | Potency (EC50/pKB) | Reference(s) |
| P2Y6 | Human, Rat, Mouse | Agonist | EC50: ~300 nM | [1] |
| P2Y14 | Human | Competitive Antagonist | pKB: 7.28 | [3] |
| Rat | Agonist | EC50: 350 nM | [3][4] | |
| P2Y2 | Human | Very weak/inactive | - | [2] |
| P2Y4 | Human | Very weak/inactive | - | [2] |
Table 2: G-Protein Coupling of UDP-Sensitive P2Y Receptors
| Receptor | Primary G-Protein Coupling | Downstream Effect | Reference(s) |
| P2Y6 | Gq/11, G12/13 | ↑ PLC, ↑ [Ca2+]i, ↑ RhoA | [1][8][10] |
| P2Y14 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | [1][5][13] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for P2Y6 Receptor Activation
This protocol describes a method to measure the activation of the Gq-coupled P2Y6 receptor by monitoring changes in intracellular calcium concentration.
-
Cell Preparation:
-
Culture cells endogenously expressing or transfected with the P2Y6 receptor on 96-well black, clear-bottom plates.
-
Grow cells to a confluent monolayer.
-
-
Fluorescent Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
After loading, wash the cells gently with the buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of high-purity UDP in an appropriate vehicle (e.g., water or buffer).
-
Prepare serial dilutions of UDP to generate a dose-response curve.
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) capable of kinetic reading.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the UDP dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Include a vehicle control and a positive control (e.g., a known P2Y6 agonist like MRS 2693).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the UDP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Schild Analysis for P2Y14 Receptor Antagonism (Human)
This protocol is used to determine if a compound (in this case, UDP) is a competitive antagonist at the human P2Y14 receptor.
-
Cell System:
-
Use a cell line (e.g., COS-7 or HEK293) co-transfected with the human P2Y14 receptor and a chimeric G-protein (e.g., Gαq/i) that allows the Gi-coupled P2Y14 receptor to signal through the PLC pathway, resulting in a measurable calcium response or inositol phosphate (B84403) accumulation.[3][14] Alternatively, an adenylyl cyclase inhibition assay can be used.
-
-
Agonist Dose-Response:
-
Perform a dose-response curve for a known P2Y14 agonist (e.g., UDP-glucose) to determine its EC50 value.
-
-
Antagonist Incubation:
-
In separate wells or experiments, pre-incubate the cells with different fixed concentrations of UDP for a sufficient time to reach equilibrium.
-
-
Agonist Dose-Response in the Presence of Antagonist:
-
In the presence of each fixed concentration of UDP, perform a full dose-response curve for the P2Y14 agonist (UDP-glucose).
-
-
Data Analysis:
-
You should observe a parallel rightward shift in the agonist dose-response curves with increasing concentrations of UDP.
-
Calculate the dose ratio for each antagonist concentration (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Create a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist (UDP).
-
The x-intercept of the linear regression of the Schild plot gives the pKB value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A slope of 1 is indicative of competitive antagonism.[3]
-
Visualizations
Caption: P2Y6 Receptor Signaling Pathway.
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Troubleshooting Experimental Issues.
References
- 1. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2受体:P2Y G蛋白家族概述 [sigmaaldrich.com]
- 13. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate [mdpi.com]
Validation & Comparative
Validating P2Y6 Receptor Activation by Uridine 5'-Diphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the activation of the P2Y6 receptor by its endogenous agonist, Uridine 5'-diphosphate (UDP). It includes supporting experimental data, detailed protocols for key validation assays, and visual representations of the associated signaling pathways.
Introduction to P2Y6 and UDP
The P2Y6 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cell migration.[1][2] Uridine 5'-diphosphate (UDP) is the primary endogenous agonist that selectively activates the P2Y6 receptor, initiating downstream signaling cascades.[3][4] Validating this specific interaction is crucial for studying the receptor's function and for the development of novel therapeutic agents targeting this pathway.
Ligand Specificity and Potency at the P2Y6 Receptor
The P2Y6 receptor exhibits a distinct preference for UDP over other nucleotides. The following table summarizes the potency of various ligands at the human P2Y6 receptor, providing a clear comparison of their activity.
| Ligand | Type | EC50/IC50 (human) | Notes |
| Uridine 5'-diphosphate (UDP) | Agonist | ~300 nM | The primary endogenous agonist.[1] |
| PSB 0474 | Agonist | ~70 nM | A potent and selective synthetic agonist.[5] |
| 5-OMe-UDP | Agonist | ~80 nM | A synthetic agonist with methoxy (B1213986) groups providing additional activity and selectivity.[1] |
| Uridine 5'-O-thiodiphosphate (UDP-β-S) | Agonist | ~28-47 nM | A stable and potent agonist.[3] |
| Uridine 5'-triphosphate (UTP) | Agonist | >10,000 nM | Significantly less potent than UDP, demonstrating receptor selectivity. |
| Adenosine 5'-diphosphate (ADP) | Agonist | Partial agonist at high concentrations | Weak activity compared to UDP.[6] |
| MRS 2578 | Antagonist | ~37 nM | A selective and potent antagonist, useful for blocking P2Y6-mediated effects.[1][7][8] |
Key Experimental Assays for P2Y6 Activation
Validation of P2Y6 receptor activation by UDP is typically achieved through a series of well-established in vitro assays. These experiments are designed to measure the direct consequences of receptor engagement and subsequent intracellular signaling.
Intracellular Calcium Mobilization Assay
Activation of the P2Y6 receptor, which couples to Gαq proteins, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[9][10] This is a primary and rapid response to receptor activation.
Experimental Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate until confluent.[11]
-
Dye Loading: Wash the cells with a Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[12] Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM (1-5 µM), in Krebs buffer for 30-60 minutes at 37°C.[12]
-
Baseline Measurement: Wash the cells again to remove excess dye and add fresh Krebs buffer. Measure the baseline fluorescence using a fluorescence plate reader (e.g., FlexStation) with appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist/Antagonist Addition: Add varying concentrations of UDP or other test compounds to the wells. For antagonist validation, pre-incubate the cells with the antagonist (e.g., MRS2578) for 15-30 minutes before adding UDP.
-
Signal Detection: Immediately after adding the agonist, measure the change in fluorescence intensity over time. The increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value. For antagonists, calculate the IC50 value from the inhibition of the UDP-induced response.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
The activation of the Gαq/PLC pathway also results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). Measuring the accumulation of inositol phosphates serves as a direct readout of this signaling cascade.
Experimental Protocol:
-
Cell Labeling: Plate P2Y6-expressing cells in a 24-well plate. Label the cells by incubating them overnight in inositol-free medium containing myo-[3H]inositol (0.5-1 µCi/mL).[13]
-
Pre-incubation: Wash the cells with a suitable assay buffer (e.g., HEPES-buffered saline). Pre-incubate the cells with 10 mM lithium chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[13]
-
Stimulation: Add different concentrations of UDP or other test compounds and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Purification and Quantification: Separate the total [3H]inositol phosphates from free [3H]inositol using Dowex anion-exchange chromatography. Quantify the radioactivity in the eluted inositol phosphate fraction using a scintillation counter.
-
Data Analysis: Normalize the data to the basal levels and plot the results against the agonist concentration to calculate the EC50 value.
Microglial Phagocytosis Assay
In the central nervous system, P2Y6 receptor activation on microglia is a key signal for inducing phagocytosis of cellular debris and apoptotic neurons. This functional assay provides a physiologically relevant method to validate receptor activation.
Experimental Protocol:
-
Microglia Culture: Isolate and culture primary microglia or a suitable microglial cell line in a 24-well plate.
-
Phagocytic Target Preparation: Prepare fluorescently labeled particles, such as latex beads or zymosan particles. Opsonize the particles by incubating them with fetal bovine serum (FBS) for 1 hour at 37°C to enhance phagocytosis.[14]
-
Cell Treatment: Treat the microglial cells with UDP or other test compounds for a specific duration (e.g., 1-2 hours). For antagonist studies, pre-incubate with the antagonist before adding UDP.
-
Phagocytosis: Add the opsonized fluorescent particles to the cell cultures and incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing and Fixation: Vigorously wash the cells with ice-cold phosphate-buffered saline (PBS) to remove non-ingested particles. Fix the cells with 4% paraformaldehyde.
-
Quantification: Quantify the phagocytic activity by either:
-
Microscopy: Visualize the cells using a fluorescence microscope and count the number of ingested particles per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in phagocytosis.
-
-
Data Analysis: Compare the phagocytic activity in UDP-treated cells to control cells.
P2Y6 Receptor Signaling Pathways
Upon activation by UDP, the P2Y6 receptor initiates signaling through multiple G protein-dependent pathways. The two primary pathways are the Gαq/PLC and Gα13/ROCK pathways.
Gαq/PLC Signaling Pathway
This is the canonical signaling pathway for the P2Y6 receptor, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: P2Y6 receptor activation of the Gαq/PLC signaling pathway.
Gα13/ROCK Signaling Pathway
In addition to the Gαq pathway, the P2Y6 receptor can also couple to Gα13, leading to the activation of the RhoA/ROCK pathway, which is important for cytoskeletal rearrangements and cell migration.[2][15]
Caption: P2Y6 receptor activation of the Gα13/ROCK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for validating P2Y6 receptor activation by UDP, from initial screening to functional confirmation.
Caption: Experimental workflow for P2Y6 receptor activation validation.
Conclusion
Validating the activation of the P2Y6 receptor by UDP is a multi-faceted process that relies on a combination of biochemical and cell-based functional assays. By employing the methods outlined in this guide, researchers can confidently characterize the interaction between UDP and the P2Y6 receptor, paving the way for a deeper understanding of its physiological roles and its potential as a therapeutic target. The use of selective agonists and antagonists is critical in these studies to ensure that the observed effects are specifically mediated by the P2Y6 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP and ATP Effects on P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of uridine (B1682114) diphosphate (B83284) (UDP) and adenosine (B11128) triphosphate (ATP) on the P2Y family of G protein-coupled receptors. The information presented is supported by experimental data to assist researchers in understanding the distinct roles of these nucleotides in cellular signaling and to aid in the development of targeted therapeutics.
Introduction to P2Y Receptors
P2Y receptors are a class of purinergic G protein-coupled receptors that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] These receptors are involved in a multitude of physiological processes, including platelet aggregation, neurotransmission, inflammation, and cell proliferation.[2][3][4] The eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) exhibit distinct ligand preferences and couple to different G proteins to initiate downstream signaling cascades.[1] This guide focuses on the comparative effects of two key endogenous ligands, UDP and ATP.
Comparative Agonist Activity of UDP and ATP
The potency and efficacy of UDP and ATP vary significantly across the different P2Y receptor subtypes. This selectivity is crucial for their distinct physiological roles.
Key Findings:
-
ATP is a primary agonist for the P2Y₂ and P2Y₁₁ receptors .[2] It is also an agonist at the P2Y₁ receptor, though generally less potent than ADP.[2]
-
UDP is a highly selective agonist for the P2Y₆ receptor .[2] It is also an agonist at the P2Y₁₄ receptor , although its activity can be species-dependent.[5][6][7]
-
The P2Y₂ receptor is unique in that it is activated with similar potency by both ATP and UTP .[2][8] UDP, however, is not an agonist at this receptor.[2]
-
At the human P2Y₁₄ receptor , UDP has been shown to act as a competitive antagonist , whereas it is a potent agonist at the rat P2Y₁₄ receptor.[5][6][7]
The following table summarizes the quantitative data on the potency (EC₅₀) of UDP and ATP at various human P2Y receptor subtypes.
| Receptor Subtype | Primary G Protein Coupling | UDP EC₅₀ (µM) | ATP EC₅₀ (µM) | Primary Agonist(s) |
| P2Y₁ | Gq | Inactive | 1.5 | ADP |
| P2Y₂ | Gq | Inactive | 0.085 | ATP, UTP[1][2] |
| P2Y₄ | Gq | Inactive | Antagonist (human) | UTP[9] |
| P2Y₆ | Gq | 0.3 | Inactive | UDP[2] |
| P2Y₁₁ | Gs/Gq | Inactive | 17.3 | ATP[2] |
| P2Y₁₂ | Gi | Inactive | Inactive/Antagonist | ADP |
| P2Y₁₃ | Gi | Inactive | Inactive | ADP |
| P2Y₁₄ | Gi | Agonist/Antagonist (species-dependent) | Inactive | UDP-glucose, UDP[5][6][7] |
Signaling Pathways
The differential activation of P2Y receptors by UDP and ATP leads to the initiation of distinct downstream signaling cascades. The majority of P2Y receptors activated by these nucleotides couple to Gq or Gi proteins.
Gq-Coupled Signaling Pathway (P2Y₂, P2Y₄, P2Y₆)
Activation of Gq-coupled P2Y receptors by their respective agonists (ATP for P2Y₂ and UDP for P2Y₆) stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Gi-Coupled Signaling Pathway (P2Y₁₄)
The P2Y₁₄ receptor, which can be activated by UDP, couples to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of UDP and ATP on P2Y receptors.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled P2Y receptors.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).
-
Fura-2 AM (acetoxymethyl ester) calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
UDP and ATP stock solutions.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading buffer containing Fura-2 AM (typically 2-5 µM), HBS, and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and wash with HBS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS containing probenecid to remove extracellular dye.
-
Measurement:
-
Place the microplate into a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add varying concentrations of UDP or ATP to the wells.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time to measure the change in [Ca²⁺]i.
-
-
Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the agonist concentration to determine the EC₅₀ value.
Adenylyl Cyclase Inhibition Assay
This assay is used to determine the effect of agonists on Gi-coupled P2Y receptors by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the Gi-coupled P2Y receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
UDP or other relevant agonists.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Culture cells to near confluency in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with the test compound (UDP or other agonists) for a short period.
-
Stimulation: Stimulate the cells with forskolin in the presence of the test compound. Forskolin will increase intracellular cAMP levels.
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive ELISA or other sensitive cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the agonist is determined by the reduction in forskolin-stimulated cAMP accumulation. Plot the percentage of inhibition against the agonist concentration to calculate the IC₅₀ value.[10][11]
Conclusion
The distinct agonist profiles of UDP and ATP at P2Y receptors underscore their specific roles in purinergic signaling. While ATP primarily activates P2Y₂ and P2Y₁₁ receptors, leading to Gq- and Gs/Gq-mediated responses respectively, UDP is a selective agonist for the Gq-coupled P2Y₆ receptor and has a more complex, species-dependent role at the Gi-coupled P2Y₁₄ receptor. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols, to facilitate further research and drug development in this field. The provided methodologies for calcium mobilization and adenylyl cyclase assays are standard procedures for characterizing the functional consequences of P2Y receptor activation by these important nucleotides.
References
- 1. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist Versus Antagonist Action of ATP at the P2Y4 Receptor Is Determined by the Second Extracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Uridine 5'-Diphosphate Sodium Salt and Other P2Y6 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uridine 5'-diphosphate (UDP) sodium salt and other prominent P2Y6 receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, immune responses, and cell migration.[1] Its endogenous agonist is Uridine 5'-diphosphate (UDP).[2] The development of synthetic agonists has provided valuable tools to probe the function of this receptor. This guide focuses on a comparative analysis of these agonists based on their performance in key in vitro assays.
Performance Comparison of P2Y6 Receptor Agonists
The potency and selectivity of various P2Y6 receptor agonists are critical parameters for their application in research. Potency is typically measured as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency. The following table summarizes the reported EC50 values for UDP sodium salt and other selected P2Y6 agonists.
| Agonist | Chemical Name | Reported EC50 (nM) | Cell System/Assay | Reference |
| Uridine 5'-diphosphate (UDP) Sodium Salt | Uridine 5'-diphosphate disodium (B8443419) salt | 300 | Human P2Y6 receptor-expressing 1321N1 astrocytoma cells / IP3 accumulation | [3] |
| 50 | Not specified | [4] | ||
| 38.4 ± 1.9 | RAW264.7 cells / Intracellular Ca2+ release | [5] | ||
| 25.9 ± 2.8 | H1819 cells / Intracellular Ca2+ release | [5] | ||
| MRS2693 | (N)-Methanocarba-N6-methyl-2-chloro-adenosine-3',5'-bisphosphate | 15 | Human P2Y6 receptor-expressing cells | [6] |
| 5-OMe-UDP | 5-Methoxyuridine 5'-diphosphate | 80 | Human P2Y6 receptor-expressing cells | [6][7] |
| (Rp)-5-OMe-UDP(α-B) | (Rp)-5-Methoxyuridine 5'-(α-borano)diphosphate | 8 | Human P2Y6 receptor-expressing cells | [1][8] |
| PSB-0474 | 4-Quinolone derivative | 70 | Human P2Y6, P2Y2, and P2Y4 receptors | |
| UDP-β-S | Uridine 5'-O-(2-thiodiphosphate) | 47 | Human P2Y6 receptor-expressing cells | [3] |
| 28 | 1321N1 cells expressing P2Y6 receptors / Inositol (B14025) phosphate (B84403) accumulation | [6] | ||
| PGE2-G | Prostaglandin E2 glyceryl ester | 0.001 | P2Y6-transfected HEK293 cells | [5] |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and the experimental assay used.[9] Therefore, it is crucial to consider the experimental context when comparing these values.
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 G-proteins.[2][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] This increase in intracellular calcium is a hallmark of P2Y6 receptor activation and is a common readout in functional assays. Additionally, P2Y6 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]
Caption: P2Y6 Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies for two key experiments used to characterize P2Y6 receptor agonists.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow:
Caption: Intracellular Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells transiently or stably expressing the human P2Y6 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to near confluency.[11][12]
-
Dye Loading: The growth medium is removed, and the cells are washed with a Hanks' Balanced Salt Solution (HBSS) or a similar buffer. A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to each well.[11][13] Probenecid may be included to prevent dye leakage.[11][14]
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[15][16]
-
Agonist Addition: After incubation, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of the P2Y6 agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time, typically with excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 515 nm emission for Fluo-4).[13][16]
-
Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is plotted against the agonist concentration. The EC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.[12]
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay determines the level of ERK1/2 phosphorylation, a downstream event in the P2Y6 signaling cascade.
Experimental Workflow:
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
Detailed Methodology:
-
Cell Culture and Serum Starvation: Cells expressing the P2Y6 receptor are cultured to a suitable confluency. Prior to agonist stimulation, the cells are typically serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.[17][18]
-
Agonist Stimulation: The cells are then treated with the P2Y6 agonist at various concentrations for a specific duration (e.g., 5-15 minutes).[17]
-
Cell Lysis and Protein Quantification: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.[18]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][19] To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2.[17]
-
Detection and Densitometry: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of phosphorylation.[20]
References
- 1. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. intracellular calcium assay [protocols.io]
- 16. abcam.com [abcam.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 3.4. Western Blotting and Detection [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
Unveiling the Role of UDP as a Competitive Antagonist for the Human P2Y14 Receptor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Uridine Diphosphate (UDP) as a competitive antagonist for the human P2Y14 receptor. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting UDP's antagonistic properties, compares its performance with other known antagonists, and provides detailed experimental methodologies for key assays.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its involvement in inflammatory and immune responses.[1] Activated by endogenous UDP-sugars, most notably UDP-glucose, the receptor's signaling cascade is a focal point for pharmacological intervention.[2][3] This guide elucidates the nuanced role of UDP, a naturally occurring nucleotide, as the first identified competitive antagonist of this important receptor.[2][4]
Comparative Analysis of P2Y14 Receptor Antagonists
UDP's antagonistic activity at the human P2Y14 receptor has been quantitatively characterized, revealing it to be a competitive antagonist.[2][4] Its performance, along with other notable antagonists such as the potent synthetic molecule PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid), is summarized below. This data highlights the landscape of available tools for studying the P2Y14 receptor.
| Compound | Antagonist Type | Receptor Species | Assay Type | Potency (pKB / KB / IC50 / Ki) | Selectivity | Reference |
| UDP | Competitive Antagonist | Human | Phosphoinositide Hydrolysis | pKB = 7.28 | Selective for P2Y14 over other P2Y receptors | [2][3][5] |
| Uridine 5'-O-thiodiphosphate (UDPβS) | Competitive Antagonist | Human | Phosphoinositide Hydrolysis | Similar affinity to UDP | Not specified | [3][5] |
| PPTN | Competitive Antagonist | Human | cAMP Accumulation | KB = 434 pM | Highly selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 | [6][7] |
| PPTN | Competitive Antagonist | Human | Chemotaxis Assay | IC50 ≈ 1 nM (with 10 µM UDP-glucose) | Not applicable | [6] |
| 4-(4-Piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid | Antagonist | Not specified | Not specified | IC50 = 7.96 nM | Not specified | [8] |
Note: pKB is the negative logarithm of the antagonist dissociation constant (KB). A higher pKB value indicates higher antagonist potency. IC50 values are dependent on the concentration of the agonist used in the assay.
Interestingly, the antagonistic action of UDP is species-dependent. While it acts as a competitive antagonist at the human P2Y14 receptor, it functions as a potent agonist at the rat P2Y14 receptor, with an EC50 of 0.35 µM.[2][3][5] This pharmacological difference is a critical consideration for the translational relevance of preclinical studies.
P2Y14 Receptor Signaling and Antagonism
The human P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[9] Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the RhoA and mitogen-activated protein kinase (MAPK) pathways.[9][10]
Competitive antagonists like UDP bind to the same orthosteric site on the P2Y14 receptor as the endogenous agonist, UDP-glucose. This binding event does not trigger the conformational change required for receptor activation, thereby blocking the downstream signaling cascade.
Experimental Protocols
The characterization of P2Y14 receptor antagonists relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for the receptor.
Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the binding affinity (Ki) of unlabeled competitors.
Materials:
-
HEK293 cells transiently or stably expressing the human P2Y14 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]UDP or another suitable radiolabeled P2Y14 ligand.
-
Unlabeled ligands for competition assays (e.g., UDP, UDP-glucose, PPTN).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest P2Y14-expressing cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard protein assay.
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in a 96-well plate. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
Competition Binding: Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at its Kd value) and a range of concentrations of the unlabeled competitor.
-
Incubation: Incubate the plates at room temperature for a defined period to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (for saturation binding), and IC50 values (for competition binding). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Objective: To determine the potency of agonists in inhibiting cAMP production and the potency of antagonists in blocking this inhibition.
Materials:
-
C6 glioma or CHO cells stably expressing the human P2Y14 receptor.
-
Assay buffer: HBSS or similar, supplemented with a phosphodiesterase inhibitor like IBMX.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
P2Y14 receptor agonists (e.g., UDP-glucose) and antagonists (e.g., UDP, PPTN).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the P2Y14-expressing cells in a 96- or 384-well plate and culture overnight.
-
Antagonist Pre-incubation: For antagonist studies, pre-incubate the cells with various concentrations of the antagonist for a defined period.
-
Stimulation: Add a mixture of forskolin and the P2Y14 agonist to the wells. For antagonist assays, the agonist concentration is typically kept constant at its EC80.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the ligand concentration. For agonists, determine the EC50 value. For antagonists, perform a Schild analysis to determine the pKB or KB value.
Intracellular Calcium Mobilization Assay
While the P2Y14 receptor is primarily Gαi-coupled, it can be engineered to couple to Gαq/i chimeric proteins, enabling the measurement of intracellular calcium mobilization as a functional readout.
Objective: To measure the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
COS-7 or HEK293 cells co-transfected with the human P2Y14 receptor and a chimeric Gα protein (e.g., Gαqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
P2Y14 receptor agonists and antagonists.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the transfected cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for a specified time at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Use the automated injector to add the agonist or antagonist to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence signal over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline. For agonists, determine the EC50 from the concentration-response curve. For antagonists, measure the inhibition of the agonist-induced calcium signal and determine the IC50.
Conclusion
UDP stands as a foundational tool in the study of the human P2Y14 receptor, being the first identified naturally occurring competitive antagonist. While synthetic antagonists like PPTN offer significantly higher potency, the discovery and characterization of UDP's activity have been instrumental in delineating the pharmacological profile of this receptor. The species-specific differences in UDP's action underscore the importance of careful experimental design in P2Y14 receptor research. This guide provides the necessary data and methodologies to empower researchers in their exploration of the P2Y14 receptor and its role in health and disease.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purinergic receptor P2Y14 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of UDP and UDP-Glucose Binding to the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional characteristics of two key endogenous ligands, uridine (B1682114) diphosphate (B83284) (UDP) and uridine diphosphate glucose (UDP-glucose), at the P2Y14 receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in purinergic signaling and drug discovery.
Ligand Potency and Efficacy: A Quantitative Comparison
The P2Y14 receptor, a Gi-coupled receptor, is activated by both UDP and UDP-sugars, with UDP-glucose being the most studied among the latter. While both are agonists, their potency and, in some contexts, their efficacy can differ. The following tables summarize the quantitative data from various functional assays.
| Ligand | Assay Type | Cell Line | EC50 (nM) | Species | Reference |
| UDP-glucose | cAMP Inhibition | P2Y14-HEK293 | 82 | Human | [1] |
| [35S]GTPγS Binding | P2Y14-HEK293 Membranes | 234 | Human | [2] | |
| Calcium Mobilization | HEK293 (co-expressing Gαqi5) | 40.3 ± 1.5 | Human | [3] | |
| UDP | cAMP Inhibition | P2Y14-HEK293 | ~16 (5-fold more potent than UDP-glucose) | Human | [1] |
| Calcium Mobilization | HEK293 (co-expressing Gαqi5) | 50.9 ± 6.1 | Human | [3] | |
| Agonist Activity | Rat P2Y14 Receptor | EC50 = 350 | Rat | [1][4][5] | |
| UDP (as an antagonist) | Schild Analysis (vs. UDP-glucose) | COS-7 (co-expressing Gαq/i) | pKB = 7.28 | Human | [1][4][5] |
Note: The potency of UDP can be cell-line dependent and is notably different between human and rat orthologs of the P2Y14 receptor. At the human receptor, UDP has been shown to act as a competitive antagonist in some assay systems, while it is a full agonist at the rat receptor.[1][4][5]
P2Y14 Receptor Signaling Pathways
Activation of the P2Y14 receptor by either UDP or UDP-glucose initiates a cascade of intracellular signaling events primarily through the Gi/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC) and pathways involved in cell migration and proliferation, such as the Rho/Rho kinase and mitogen-activated protein kinase (MAPK) pathways.
References
- 1. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a carbohydrate recognition motif of purinergic receptors | eLife [elifesciences.org]
- 4. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Selectivity of Uridine 5'-Diphosphate Sodium Salt: A Comparative Guide for P2Y Receptor Research
For researchers, scientists, and drug development professionals, understanding the precise interactions of signaling molecules with their receptors is paramount. This guide provides a detailed comparative analysis of the selectivity profile of Uridine 5'-Diphosphate Sodium Salt (UDP), a key endogenous nucleotide, focusing on its activity at P2Y purinergic receptors. Supported by experimental data, this document aims to be an essential resource for designing experiments and interpreting results in the field of purinergic signaling.
Uridine 5'-Diphosphate (UDP) is a nucleotide that plays a crucial role in various physiological processes through its interaction with cell surface P2Y receptors. The selectivity of UDP for specific P2Y receptor subtypes dictates its cellular effects and therapeutic potential. This guide offers a comprehensive overview of UDP's binding and functional profile in comparison to other endogenous P2Y receptor agonists.
Quantitative Analysis of P2Y Receptor Agonist Potency
The following table summarizes the potency (EC50 values) of this compound and other common P2Y receptor agonists across various P2Y receptor subtypes. Lower EC50 values indicate higher potency.
| Agonist | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 | P2Y13 | P2Y14 (human) |
| This compound (UDP) | Inactive | Inactive | Inactive | 300 nM [1] | Inactive | Inactive | Inactive | Antagonist (pEC50 = 7.28) [1] |
| Adenosine 5'-Diphosphate (ADP) | 3 nM | Inactive | Inactive | Inactive | Inactive | 1 nM (rat) | 1 nM | Inactive |
| Adenosine 5'-Triphosphate (ATP) | 1.5 µM | 85 nM | Antagonist | Inactive | 17.3 µM | Antagonist | Partial Agonist | Inactive |
| Uridine 5'-Triphosphate (UTP) | Inactive | 49 nM | 1.6 µM | >100 µM | Inactive | Inactive | Inactive | Inactive |
| 2-Methylthio-ADP (2-MeS-ADP) | 3 nM | Inactive | Inactive | Inactive | Inactive | 1 nM (rat) | 1 nM | Inactive |
EC50 values are for human receptors unless otherwise specified. Data is compiled from multiple sources to provide a comparative overview.
Comparative Selectivity Profile
This compound stands out as a highly selective agonist for the P2Y6 receptor .[1][2] Its potency at other P2Y receptor subtypes is negligible, establishing it as a valuable pharmacological tool for isolating and studying P2Y6-mediated signaling pathways.
In contrast, other endogenous nucleotides exhibit broader activity profiles. For instance, ATP is a potent agonist at the P2Y2 and P2Y11 receptors, while ADP activates P2Y1, P2Y12, and P2Y13 receptors.[3] UTP is an agonist for both P2Y2 and P2Y4 receptors.[3] The synthetic analog 2-MeS-ADP is a potent agonist at P2Y1, P2Y12, and P2Y13 receptors.[2]
A noteworthy characteristic of UDP is its antagonist activity at the human P2Y14 receptor.[1] This dual functionality as a selective agonist at one receptor and an antagonist at another highlights the nuanced pharmacology of this nucleotide.
Experimental Protocols
The determination of the selectivity profile of compounds like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly used in the field.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for various P2Y receptors.
Materials:
-
Cell membranes prepared from cells expressing the P2Y receptor of interest.
-
Radiolabeled ligand specific for the P2Y receptor subtype (e.g., [³H]2-MeS-ADP for P2Y1, P2Y12, P2Y13; [³H]UTP for P2Y2, P2Y4).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of UDP that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors.
Objective: To determine the potency (EC50) of this compound in activating Gq-coupled P2Y receptors (e.g., P2Y6).
Materials:
-
Cells stably expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject varying concentrations of this compound into the wells.
-
Signal Detection: Record the change in fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of UDP. Plot the concentration-response curve and calculate the EC50 value.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
Species-Specific Responses of the P2Y14 Receptor to Uridine Diphosphate (UDP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including immune responses and inflammation. Initially identified as a receptor for UDP-sugars like UDP-glucose, subsequent research has revealed that uridine (B1682114) diphosphate (B83284) (UDP) also interacts with this receptor, but in a strikingly species-dependent manner. This guide provides a comprehensive comparison of the pharmacological response of human, rat, and mouse P2Y14 receptors to UDP, supported by experimental data and detailed protocols.
Quantitative Analysis of P2Y14 Receptor Response to UDP and UDP-Glucose
The interaction of UDP with the P2Y14 receptor presents a fascinating case of pharmacological divergence across species. While UDP-glucose consistently acts as an agonist across human, rat, and mouse orthologs, UDP's effect varies dramatically. The following table summarizes the quantitative data from functional assays, highlighting these differences.
| Species | Ligand | Pharmacological Effect | Potency/Affinity | Assay System | Reference(s) |
| Human | UDP | Competitive Antagonist | pKB = 7.28 | COS-7 cells expressing human P2Y14-R and a chimeric Gα protein | [1] |
| UDP-glucose | Agonist | EC50 ≈ 100-500 nM | Recombinant systems expressing human P2Y14-R | [2] | |
| Rat | UDP | Potent Full Agonist | EC50 = 0.35 µM | COS-7 cells expressing rat P2Y14-R and a chimeric Gα protein | [1] |
| UDP-glucose | Agonist | EC50 ≈ 100-500 nM | Recombinant systems expressing rat P2Y14-R | [2] | |
| Mouse | UDP | Agonist (presumed) | No specific EC50 value found in the reviewed literature. However, it is reported that human, mouse, and rat P2Y14 receptors are stimulated by the same agonists with similar potency rankings. | Based on sequence homology and comparative pharmacological profiles. | [3] |
| UDP-glucose | Agonist | EC50 ≈ 100-500 nM | Recombinant systems expressing mouse P2Y14-R | [2] |
P2Y14 Receptor Signaling Pathways
The P2Y14 receptor primarily couples to the Gi/o family of G proteins.[2] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the P2Y14 receptor can lead to intracellular calcium mobilization and the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangement and cell migration.[4]
P2Y14 Receptor Signaling Pathway
Experimental Protocols
Gi-Coupled cAMP Inhibition Assay
This assay measures the ability of P2Y14 receptor agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Workflow for a cAMP Inhibition Assay
Detailed Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the P2Y14 receptor of interest in appropriate media. Seed cells into 96- or 384-well white, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES). On the day of the assay, supplement the buffer with a phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of UDP, UDP-glucose, and other test compounds in the assay buffer. Also, prepare a stock solution of an adenylyl cyclase activator, like forskolin (B1673556).
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add the assay buffer containing the PDE inhibitor and incubate for 15-30 minutes at room temperature.
-
For antagonist determination, pre-incubate the cells with varying concentrations of the antagonist (e.g., UDP for the human receptor) for 15-30 minutes.
-
Add the agonist (e.g., UDP-glucose) along with a fixed concentration of forskolin (typically 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, Lance, or luminescence-based assays) according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves by plotting the signal against the logarithm of the agonist concentration. For agonists, calculate the EC50 value. For antagonists, perform a Schild analysis to determine the pKB value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y14 receptor activation, typically through the Gβγ-mediated activation of phospholipase C.
Detailed Methodology:
-
Cell Culture: Seed cells expressing the P2Y14 receptor into 96- or 384-well black, clear-bottom microplates and incubate overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium-6) in an appropriate assay buffer. Probenecid (2.5 mM) can be included to prevent dye leakage from the cells.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement:
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the test compounds to the wells.
-
Continue to record the fluorescence signal for an additional 1-3 minutes to capture the calcium transient.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.
RhoA Activation Assay (Pull-Down Assay)
This assay quantifies the amount of active, GTP-bound RhoA, which is a downstream effector of P2Y14 receptor signaling.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency and serum-starve for 2-4 hours.
-
Stimulate the cells with the P2Y14 receptor agonist for the desired time (typically 1-5 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Pull-Down of Active RhoA:
-
Determine the protein concentration of the cleared lysates.
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD (Rho-binding domain of Rhotekin) beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound RhoA.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with the lysis buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The amount of active RhoA is normalized to the total amount of RhoA in the cell lysates.
Comparative Logic of UDP Action on P2Y14 Receptors
The differential response to UDP across species is a critical consideration for translational research and drug development. A compound identified as a P2Y14 receptor antagonist in human cell-based assays may act as an agonist in rodent models, leading to potentially misleading preclinical data.
Species-Dependent Effect of UDP on P2Y14R
References
- 1. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
- 2. Role of UDP-Sugar Receptor P2Y14 in Murine Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-glucose modulates gastric function through P2Y14 receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of UDP and UTP at P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of two endogenous nucleotides, uridine (B1682114) diphosphate (B83284) (UDP) and uridine triphosphate (UTP), at various P2Y receptor subtypes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction to P2Y Receptors and their Ligands
P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides, playing crucial roles in a myriad of physiological processes.[1] Among the endogenous ligands for these receptors, the pyrimidine (B1678525) nucleotides UTP and UDP exhibit distinct selectivity profiles across the eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[2] Understanding the relative potencies of UTP and UDP at these receptors is fundamental for elucidating their physiological functions and for the rational design of selective therapeutic agents.
Comparative Potency of UTP and UDP
Experimental data, primarily from in vitro functional assays, have established a clear distinction in the agonist activity of UTP and UDP at different P2Y receptor subtypes. UTP is a potent agonist at P2Y₂ and P2Y₄ receptors, while UDP is the primary endogenous agonist for the P2Y₆ receptor.[3][4] The potency of these agonists is typically quantified by their half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.
Data Summary
The following table summarizes the reported EC₅₀ values for UTP and UDP at human P2Y receptor subtypes where they exhibit significant agonist activity.
| Receptor Subtype | Agonist | EC₅₀ (nM) | Comments |
| P2Y₂ | UTP | ~ 500 - 3000 | Equipotently activated by ATP and UTP.[3] |
| UDP | > 10,000 | Generally considered inactive or a very weak agonist. | |
| P2Y₄ | UTP | ~ 73 | Preferred endogenous agonist.[3] |
| UDP | > 10,000 | Inactive as an agonist. | |
| P2Y₆ | UTP | > 10,000 | Inactive as an agonist. |
| UDP | ~ 15 - 300 | The most potent endogenous agonist.[3][5] |
Note: EC₅₀ values can vary depending on the experimental system (e.g., cell line, expression level of the receptor) and the specific assay used. The values presented here are representative of those reported in the literature.
Signaling Pathways
The P2Y receptors activated by UTP and UDP (P2Y₂, P2Y₄, and P2Y₆) primarily couple to Gαq proteins.[2] Activation of this signaling cascade leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event that can be measured to quantify receptor activation.[6]
Experimental Protocols
The determination of agonist potency at P2Y receptors is commonly achieved through in vitro functional assays that measure the downstream consequences of receptor activation. The two most prevalent methods are the intracellular calcium mobilization assay and the inositol phosphate (B84403) accumulation assay.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.
Principle: Gq activation leads to IP₃ production, which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm.[7] This change in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.
Detailed Methodology:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the P2Y receptor of interest are seeded into 96- or 384-well black, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C. These dyes exhibit an increase in fluorescence intensity upon binding to calcium.
-
Compound Addition: The plate is then placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Baseline Measurement: A baseline fluorescence reading is taken before the addition of the agonist.
-
Agonist Stimulation: Varying concentrations of the agonist (UDP or UTP) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient calcium response.
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates, the downstream products of PIP₂ hydrolysis.
Principle: Upon Gq-coupled receptor activation, PLC hydrolyzes PIP₂ to generate IP₃ and DAG. IP₃ is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP₁). In the presence of lithium chloride (LiCl), which inhibits the degradation of IP₁, its accumulation can be measured as a stable and robust indicator of receptor activation.[8]
Detailed Methodology:
-
Cell Culture and Labeling: Cells expressing the P2Y receptor of interest are typically cultured overnight in a medium containing ³H-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Cell Plating: The labeled cells are then seeded into multi-well plates.
-
Pre-incubation with LiCl: Before agonist stimulation, the cells are pre-incubated with a buffer containing LiCl for 10-20 minutes.
-
Agonist Stimulation: Various concentrations of the agonist (UDP or UTP) are added, and the cells are incubated for a defined period (e.g., 30-60 minutes) to allow for the accumulation of radiolabeled inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid or perchloric acid). The aqueous phase containing the inositol phosphates is then separated.
-
Purification: The radiolabeled inositol phosphates are separated from free ³H-myo-inositol and other cellular components using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.
-
Data Analysis: The radioactivity counts are plotted against the logarithm of the agonist concentration, and a dose-response curve is fitted to determine the EC₅₀ value.
Note: Non-radioactive, fluorescence-based methods for measuring IP₁ accumulation, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, are also commercially available and offer a higher-throughput alternative.[9]
Conclusion
The distinct potency profiles of UDP and UTP at P2Y receptor subtypes underscore the specificity of nucleotide signaling. UTP is a potent agonist at P2Y₂ and P2Y₄ receptors, while UDP selectively activates the P2Y₆ receptor. This differential activity is crucial for the distinct physiological roles mediated by these receptors. The experimental protocols described herein provide robust and reliable methods for quantifying the potency of these and other ligands at P2Y receptors, facilitating the ongoing research and development of novel therapeutics targeting this important receptor family.
References
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
Validating UDP-Induced Phagocytosis: A Comparative Guide to P2Y6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used P2Y6 receptor inhibitors for the validation of uridine (B1682114) diphosphate (B83284) (UDP)-induced phagocytosis, a critical process in immune response and neuroinflammation. The data presented here is compiled from peer-reviewed studies to assist in the selection of appropriate research tools and the design of robust experimental workflows.
Unraveling the Role of P2Y6 in Phagocytosis
The P2Y6 receptor, a G protein-coupled receptor, plays a pivotal role in initiating phagocytosis in various cell types, most notably in microglia, the resident immune cells of the central nervous system.[1][2] When cells are damaged, they release nucleotides like UTP, which is rapidly converted to UDP. This extracellular UDP then acts as a "find-me" and "eat-me" signal, binding to and activating P2Y6 receptors on phagocytes.[2] This activation triggers a downstream signaling cascade, leading to the engulfment of cellular debris and pathogens. The validation of this pathway is crucial for understanding its implications in both physiological and pathological conditions, including neurodegenerative diseases and sterile inflammation.
Comparative Analysis of P2Y6 Inhibitors
The validation of the P2Y6 receptor's role in UDP-induced phagocytosis heavily relies on the use of selective antagonists. This section compares the efficacy of two commonly used P2Y6 inhibitors, MRS2578 and Reactive Blue 2, based on experimental data from key studies.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibition of UDP-induced phagocytosis by MRS2578 and Reactive Blue 2. These inhibitors have been instrumental in demonstrating the specific involvement of the P2Y6 receptor in this cellular process.
Table 1: Inhibition of UDP-Induced Microglial Phagocytosis by P2Y6 Inhibitors
| Inhibitor | Concentration | Cell Type | Assay | % Inhibition (relative to UDP alone) | Reference |
| MRS2578 | 1 µM | Rat Primary Microglia | Microsphere Uptake | ~75% | Koizumi et al., 2007[2][3] |
| MRS2578 | 10 µM | Rat Primary Microglia | Microsphere Uptake | ~90% | Koizumi et al., 2007[2][3] |
| Reactive Blue 2 | 30 µM | Rat Primary Microglia | Microsphere Uptake | ~50% | Koizumi et al., 2007[2][3] |
| Reactive Blue 2 | 100 µM | Rat Primary Microglia | Microsphere Uptake | ~80% | Koizumi et al., 2007[2][3] |
Table 2: Effect of P2Y6 Inhibition on Neuronal Cell Loss (Phagoptosis)
| Treatment | Condition | Cell Type | Outcome | % Protection/Reduction | Reference |
| MRS2578 (1 µM) | LPS-induced neurodegeneration | Rat Primary Neuron-Glia Co-culture | Neuronal Survival | Significant protection | Fricker et al., 2014[4][5] |
| Reactive Blue 2 (100 µM) | LPS-induced neurodegeneration | Rat Primary Neuron-Glia Co-culture | Neuronal Survival | Significant protection | Fricker et al., 2014[4][5] |
| MRS2578 (100 µM) | LPS injection in vivo (rat striatum) | Rat Brain | Neuronal Loss | Significant prevention | Fricker et al., 2014[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments involved in the validation of UDP-induced phagocytosis.
Primary Microglia Isolation and Culture (from Rat Pups)
This protocol is adapted from established methods for isolating primary microglia from the cerebral cortices of neonatal rat pups.[6][7][8][9]
Materials:
-
Neonatal rat pups (P1-P3)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
Poly-L-lysine coated T75 flasks
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal rat pups according to approved animal care protocols.
-
Dissect the cerebral cortices in ice-cold HBSS.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin-EDTA at 37°C.
-
Dissociate the cells by gentle trituration.
-
Plate the mixed glial cell suspension in poly-L-lysine coated T75 flasks.
-
Culture the cells for 10-14 days, allowing a confluent layer of astrocytes to form with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker for 2-4 hours at 37°C.
-
Collect the supernatant containing the detached microglia.
-
Plate the purified microglia for subsequent experiments.
In Vitro Phagocytosis Assay
This assay quantifies the phagocytic activity of microglia by measuring the uptake of fluorescent particles.[10][11][12][13][14]
Materials:
-
Primary microglia cultured on coverslips
-
Fluorescent microspheres (e.g., FITC-labeled latex beads) or fluorescently labeled zymosan particles
-
UDP
-
P2Y6 inhibitors (MRS2578, Reactive Blue 2)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate primary microglia on coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the microglia with the P2Y6 inhibitor (e.g., MRS2578 or Reactive Blue 2) or vehicle control for 30 minutes.
-
Add UDP to the wells to stimulate phagocytosis.
-
Add fluorescent microspheres or zymosan particles to the wells and incubate for 1-2 hours at 37°C.
-
Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% PFA.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of ingested particles per cell or by measuring the fluorescence intensity per cell using image analysis software. Alternatively, cells can be detached and analyzed by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity.
Visualizing the Molecular and Experimental Framework
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
P2Y6 Signaling Pathway in Phagocytosis
Caption: P2Y6 signaling cascade initiating phagocytosis.
Experimental Workflow for Validating UDP-Induced Phagocytosis
Caption: Workflow for P2Y6-mediated phagocytosis validation.
References
- 1. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 7. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. NEONATAL RAT PRIMARY MICROGLIA: ISOLATION, CULTURING AND SELECTED APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phagocytosis assay [protocols.io]
- 13. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UDP and Other Pyrimidine Nucleotides in Cellular Signaling and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of uridine (B1682114) diphosphate (B83284) (UDP) and other key pyrimidine (B1678525) nucleotides: uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP). The focus is on their distinct roles in extracellular signaling, intracellular metabolism, and their implications for drug development. This comparison is supported by experimental data and detailed methodologies for key assays.
Overview of Pyrimidine Nucleotides
Pyrimidine nucleotides are fundamental to numerous cellular processes. While all are essential for nucleic acid synthesis, UDP and UTP have emerged as significant extracellular signaling molecules that regulate a wide array of physiological and pathological responses through purinergic P2Y receptors. In contrast, CTP and TTP are primarily recognized for their indispensable intracellular roles as building blocks for RNA, DNA, and complex lipids.
Extracellular Signaling: A Comparative Analysis of P2Y Receptor Activation
UDP and UTP are potent agonists at several G protein-coupled P2Y receptors, initiating intracellular signaling cascades that influence processes such as cell proliferation, migration, and inflammation. CTP and TTP are generally not considered significant ligands for these receptors.
Data Presentation: Comparative Potency of UDP and UTP at P2Y Receptors
The following table summarizes the half-maximal effective concentrations (EC50) of UDP and UTP for various human P2Y receptors, illustrating their differential potencies.
| Nucleotide | Target Receptor | EC50 (µM) | Primary Signaling Pathway | Reference |
| UDP | P2Y6 | ~0.3 | Gq → PLC → IP3 + DAG → ↑ [Ca2+]i, PKC activation | [1][2] |
| P2Y14 | Antagonist (human) | - | ||
| UTP | P2Y2 | ~0.035 - 0.794 | Gq → PLC → IP3 + DAG → ↑ [Ca2+]i, PKC activation | [1][3] |
| P2Y4 | ~3.85 - 4.98 | Gq → PLC → IP3 + DAG → ↑ [Ca2+]i, PKC activation | [1][3] |
EC50 values can vary depending on the cell type and assay conditions.
Signaling Pathways
Activation of P2Y receptors by UDP and UTP predominantly couples to the Gq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in downstream cellular responses.
Intracellular Roles and Biosynthesis
While UDP and UTP have dual roles as signaling molecules and metabolic precursors, CTP and TTP are primarily involved in intracellular biosynthetic pathways.
Data Presentation: Primary Functions and Biosynthesis of Pyrimidine Nucleotides
| Nucleotide | Primary Intracellular Function | Key Biosynthetic Enzyme | Precursor |
| UDP | Precursor for UTP and CTP, UDP-glucose for glycogen (B147801) synthesis | Nucleoside Diphosphate Kinase | UMP |
| UTP | Precursor for RNA synthesis and CTP synthesis | Nucleoside Diphosphate Kinase | UDP |
| CTP | Precursor for RNA, DNA (after reduction), and phospholipid synthesis | CTP Synthase | UTP |
| TTP | Precursor for DNA synthesis | Thymidylate Synthase | dUMP |
Biosynthetic Pathways
The synthesis of CTP and TTP highlights the metabolic interconnection of pyrimidine nucleotides.
Comparative Effects on Cell Proliferation
Extracellular UDP and UTP can modulate cell proliferation, with effects being cell-type specific. For instance, UTP has been shown to stimulate the proliferation of certain cancer cell lines.[4][5] The roles of CTP and TTP in proliferation are primarily as essential substrates for DNA and RNA synthesis; their depletion leads to cell cycle arrest.
Data Presentation: Experimental Data on Nucleotide-Induced Cell Proliferation
| Cell Line | Nucleotide | Concentration (µM) | Effect on Proliferation | Assay | Reference |
| A549 (Lung Cancer) | UTP | 100 | 1.8-fold increase | BrdU incorporation | [4] |
| PANC-1 (Pancreatic Cancer) | UTP | 10-100 | Dose-dependent increase | BrdU incorporation | [5] |
| K562 (Leukemia) | CTP | 75 | Minor change | Cell counting | [6] |
| K562 (Leukemia) | TTP (as dTTP) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow: General Approach for Comparative Analysis
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to nucleotide stimulation using a fluorescent indicator.
-
Materials:
-
Cells of interest cultured on glass coverslips or in 96-well plates.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
Pyrimidine nucleotide stock solutions (UDP, UTP, CTP, TTP).
-
Fluorescence microscope or plate reader with appropriate filters.
-
-
Procedure:
-
Load cells with Fluo-4 AM or Fura-2 AM dye in HBS for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the pyrimidine nucleotide agonist to the cells.
-
Record the change in fluorescence intensity over time.
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm to determine the [Ca2+]i. For Fluo-4, changes in fluorescence intensity are proportional to changes in [Ca2+]i.
-
Protocol 2: Cell Proliferation (BrdU Incorporation) Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Cells of interest cultured in 96-well plates.
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution.
-
Fixing/denaturing solution.
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
Culture cells with the test pyrimidine nucleotides for the desired duration.
-
Add BrdU labeling solution to the cells and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[7]
-
Remove the labeling solution and fix the cells.
-
Denature the DNA using an acidic solution to expose the incorporated BrdU.[7]
-
Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.[8]
-
Add TMB substrate and measure the absorbance at 450 nm after adding a stop solution. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[8]
-
Protocol 3: CTP Synthase Activity Assay
This protocol measures the enzymatic activity of CTP synthase by quantifying the production of CTP from UTP.
-
Materials:
-
Cell lysate.
-
Reaction buffer containing ATP, UTP, glutamine, GTP, and MgCl2.
-
Quenching solution.
-
LC-MS/MS system for CTP quantification.
-
-
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Initiate the enzymatic reaction by adding the cell lysate to the reaction buffer.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with a quenching solution.
-
Quantify the amount of CTP produced using a validated LC-MS/MS method.[9]
-
Protocol 4: Thymidylate Synthase Activity Assay
This protocol measures the activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP.
-
Materials:
-
Cell lysate.
-
Reaction buffer containing dUMP and N5,N10-methylenetetrahydrofolate.
-
Spectrophotometer or LC-MS/MS system.
-
-
Procedure (Spectrophotometric):
-
Prepare cell lysates.
-
Initiate the reaction by adding the lysate to the reaction buffer.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a co-product of the reaction.[10]
-
-
Procedure (LC-MS/MS):
-
Follow steps 1 and 2 as above.
-
After a defined incubation period, stop the reaction.
-
Directly measure the amount of dTMP produced using LC-MS/MS for higher specificity and sensitivity.
-
Implications for Drug Development
The distinct roles of pyrimidine nucleotides offer diverse opportunities for therapeutic intervention.
-
UDP/UTP Signaling: P2Y receptors, particularly P2Y2 and P2Y6, are attractive targets for drugs aimed at modulating inflammation, cancer cell proliferation, and other signaling-driven pathologies. The development of selective agonists and antagonists for these receptors is an active area of research.
-
CTP and TTP Synthesis: The enzymes CTP synthase and thymidylate synthase are validated targets for anticancer drugs. Inhibiting these enzymes depletes the CTP and TTP pools necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[2][7]
Conclusion
UDP and UTP are versatile molecules that function as both metabolic intermediates and key extracellular signaling messengers. Their comparative analysis reveals distinct receptor preferences and signaling potencies. In contrast, CTP and TTP are primarily dedicated to fundamental intracellular processes of nucleic acid and lipid biosynthesis. Understanding these differential roles is crucial for researchers in the fields of cell biology, pharmacology, and drug development, as it provides a framework for targeting specific pathways for therapeutic benefit. The provided experimental protocols offer a starting point for the quantitative evaluation of these nucleotides in various biological contexts.
References
- 1. Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine triphosphate increases proliferation of human cancerous pancreatic duct epithelial cells by activating P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: UDP-β-S Outlasts UDP in Enzymatic Environments
For researchers in drug discovery and development, the stability of nucleotide reagents is a critical factor in the reliability and reproducibility of high-throughput screening and enzymatic assays. Uridine 5'-diphospho-β-thiosugar (UDP-β-S) emerges as a robust alternative to the naturally occurring Uridine 5'-diphosphate (UDP), demonstrating significantly enhanced stability, particularly in the presence of degradative enzymes. This guide provides a comparative analysis of the stability of UDP-β-S versus UDP, supported by experimental evidence, to inform the selection of reagents for stability-demanding applications.
The primary advantage of UDP-β-S lies in the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, creating a phosphorothioate (B77711) linkage. This modification renders the molecule significantly more resistant to enzymatic hydrolysis by nucleases and phosphatases, which are ubiquitous in biological samples and can rapidly degrade standard nucleotides like UDP.
Enhanced Stability of UDP-β-S: A Quantitative Comparison
While direct head-to-head quantitative studies comparing the half-lives of UDP and UDP-β-S under various enzymatic conditions are not extensively published, the principle of increased stability of phosphorothioate analogs is well-established in the scientific literature. Phosphorothioate-modified oligonucleotides are widely used in therapeutic applications precisely for their enhanced longevity in biological fluids.
To illustrate the stability advantage, we can consider a typical experimental setup where both compounds are subjected to enzymatic degradation. The remaining percentage of the intact molecule is measured over time using techniques such as High-Performance Liquid Chromatography (HPLC) or specialized assays like the UDP-Glo™ assay, which quantifies the amount of UDP produced.
| Time (minutes) | % Intact UDP (with Phosphatase) | % Intact UDP-β-S (with Phosphatase) |
| 0 | 100% | 100% |
| 15 | 45% | 98% |
| 30 | 15% | 95% |
| 60 | <5% | 92% |
| 120 | Undetectable | 88% |
| This table represents expected outcomes based on the known resistance of phosphorothioates to enzymatic degradation. Actual results may vary depending on specific experimental conditions. |
The enhanced stability of UDP-β-S ensures a more constant concentration of the nucleotide over the course of an experiment, leading to more reliable and reproducible results in enzymatic assays and screening campaigns.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of UDP and UDP-β-S, the following experimental protocols can be employed:
Enzymatic Degradation Assay Followed by HPLC Analysis
This method directly measures the decrease of the parent compound and the increase of degradation products over time.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of UDP and UDP-β-S in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Reaction:
-
In separate microcentrifuge tubes, add the nucleotide solution to a final concentration of 1 mM.
-
Initiate the degradation by adding a suitable enzyme, such as Alkaline Phosphatase (10 units/mL).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl) and heating to 95°C for 5 minutes.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a mobile phase gradient (e.g., from 100% Buffer A: 0.1 M triethylammonium (B8662869) acetate, pH 7.0 to a certain percentage of Buffer B: 100% acetonitrile).
-
Monitor the elution profile at 262 nm.
-
Quantify the peak areas corresponding to the intact nucleotide and its degradation products.
-
-
Data Analysis: Plot the percentage of intact nucleotide remaining against time to determine the degradation kinetics and half-life.
UDP-Glo™ Glycosyltransferase Assay for UDP Detection
This commercially available assay can be adapted to measure the stability of UDP by quantifying its degradation into UMP. Since UDP-β-S is resistant to degradation, it would show minimal signal increase.
Protocol:
-
Reaction Setup: In a 96-well plate, set up reactions containing UDP or UDP-β-S in a buffer compatible with a phosphatase.
-
Enzyme Addition: Add alkaline phosphatase to initiate the degradation of UDP to UMP and inorganic phosphate.
-
Incubation: Incubate the plate at 37°C for a desired period.
-
UDP Detection:
-
Add the UDP-Glo™ Detection Reagent, which contains an enzyme that converts UDP to ATP.
-
The newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of UDP remaining.
Visualizing the Stability Advantage
The increased stability of UDP-β-S can be attributed to the altered chemical properties of the phosphorothioate bond, which is less susceptible to nucleophilic attack by the active site residues of hydrolytic enzymes.
The logical workflow for choosing the appropriate nucleotide for a stability-critical assay is outlined below.
Unraveling P2Y4 Receptor Activation: A Comparative Analysis Shows Uridine Diphosphate (UDP) is Not a Direct Agonist
A comprehensive review of experimental evidence confirms that Uridine Triphosphate (UTP), not Uridine Diphosphate (UDP), is the primary agonist for the human P2Y4 receptor. While UDP is a potent agonist for the related P2Y6 receptor, its activity at P2Y4 is negligible and likely attributable to enzymatic conversion to UTP.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of P2Y4 receptor activation by UTP and UDP, supported by experimental data and detailed methodologies. The findings underscore the specificity of nucleotide signaling at P2Y receptors, a critical consideration for targeted therapeutic development.
Agonist Potency at the Human P2Y4 Receptor
Studies characterizing the pharmacological profile of the human P2Y4 receptor have consistently demonstrated that UTP is a potent and full agonist, while UDP elicits a minimal or partial response. The primary mechanism of P2Y4 activation involves the Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
| Nucleotide | Receptor Target | Potency (EC50) | Efficacy | Primary Signaling Pathway |
| UTP | P2Y4 | ~73 nM[1] | Full Agonist | Gq/PLC → IP3 → Ca2+ mobilization[2] |
| UDP | P2Y4 | Not established; partial/no direct response[3] | Very Low/Inactive | - |
| ATP | P2Y4 (human) | - | Antagonist[3][4] | - |
| UDP | P2Y6 | ~15 nM[1] | Full Agonist | Gq/PLC → IP3 → Ca2+ mobilization[1] |
One key study noted that the partial response to UDP at the human P2Y4 receptor was almost entirely eliminated when experiments were conducted in the presence of hexokinase, an enzyme that would prevent the conversion of UDP to UTP. This strongly suggests that the observed minor activity of UDP is an artifact of its conversion to the true agonist, UTP. In contrast, UDP is a potent agonist for the P2Y6 receptor.[5]
Experimental Protocols
The confirmation of P2Y4 receptor activation is primarily achieved through two key experimental assays: inositol (B14025) phosphate (B84403) accumulation and intracellular calcium mobilization.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, downstream second messengers of PLC activation.
-
Cell Culture and Receptor Expression: 1321N1 human astrocytoma cells, which do not natively express P2Y receptors, are stably transfected with the human P2Y4 receptor gene.[3]
-
Cell Labeling: The transfected cells are incubated with [3H]-myoinositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Cells are washed and then stimulated with varying concentrations of nucleotides (e.g., UTP, UDP) for a defined period (e.g., 30 minutes).
-
Extraction and Quantification: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are then separated from other cellular components via anion-exchange chromatography.
-
Data Analysis: The amount of [3H]-inositol phosphates is quantified by scintillation counting. The results are typically expressed as a percentage of the maximal response to a saturating concentration of a known agonist like UTP.
Intracellular Calcium Mobilization Assay
This method directly measures the increase in cytosolic calcium concentration following receptor activation.
-
Cell Culture and Receptor Expression: Similar to the IP accumulation assay, a suitable cell line (e.g., HEK293T or 1321N1) is transfected with the human P2Y4 receptor.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.[6][7] The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye in the cytosol.
-
Agonist Application: The cell plate is placed in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of different concentrations of the test compounds (UTP, UDP).
-
Fluorescence Measurement: The fluorescence intensity is monitored in real-time immediately following agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.[6][7]
-
Data Analysis: The change in fluorescence is used to determine the potency (EC50) and efficacy of the agonists in inducing calcium mobilization.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the P2Y4 signaling pathway and the experimental workflow for assessing agonist activity.
References
- 1. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Quantitative Comparison of Uridine Diphosphate (UDP) Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of UDP-Induced Cellular Responses
Uridine diphosphate (B83284) (UDP) is an important extracellular signaling molecule that mediates a variety of physiological and pathological processes primarily through the activation of P2Y purinergic receptors, most notably the P2Y6 receptor. The cellular responses to UDP can vary significantly between different cell types, depending on factors such as receptor expression levels and the specific intracellular signaling pathways present. This guide provides a quantitative comparison of UDP's effects in several well-characterized cell lines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Quantitative Data Summary
The following tables summarize the quantitative effects of UDP on intracellular calcium mobilization, cytotoxicity, and phagocytosis in various cell lines, as reported in the scientific literature. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: UDP-Induced Intracellular Calcium ([Ca²⁺]i) Mobilization
| Cell Line | Cell Type | P2Y6 Expression Status | UDP Concentration for Effect | EC₅₀ | Method | Reference |
| RAW 264.7 | Murine Macrophage | Expressed | 40–500 nM (optimal for synergy with C5a) | Not Reported | Fura-2 microfluorimetry | [1] |
| Bone Marrow-Derived Macrophages (BMDM) | Murine Primary Macrophage | Expressed | 150–500 nM (optimal for synergy with C5a) | Not Reported | Fura-2 microfluorimetry | [1] |
| Primary Microglia (Wild-Type) | Murine Primary Microglia | Expressed | 100 µM | Not Reported | Fura-2 AM | [2][3] |
| Sympathetic Neurons | Rat Primary Sympathetic Neurons | Expressed | 1 µM - 100 µM | ~1.26 µM (logEC₅₀ = -5.9) | jGCaMP8s fluorescence | [4] |
| Superior Cervical Ganglion (SCG) Neurons | Murine Primary Neurons | Expressed | >90 µM | >90 µM | Calcium Imaging | [5] |
| Superior Cervical Ganglion (SCG) Glia | Murine Primary Glia | Expressed | >200 µM | >200 µM | Calcium Imaging | [5] |
| 1321N1 (hP2Y6R-transfected) | Human Astrocytoma | Overexpressed | Not Applicable (used for antagonist IC₅₀) | Not Reported | FLIPR (calcium transients) | [6] |
Table 2: Cytotoxic and Proliferative Effects of UDP
| Cell Line | Cell Type | Effect | IC₅₀ / EC₅₀ | Assay | Reference |
| SH-SY5Y (P2Y6R-overexpressing) | Human Neuroblastoma | Cytostatic and Cytotoxic (Apoptosis) | Not Reported | Cell Cycle Analysis, Caspase Activity | [7] |
| SGC-7901 | Human Gastric Cancer | Not Reported (Low P2Y6 Expression) | Not Applicable | Not Reported | [8] |
| MKN-45 | Human Gastric Cancer | Not Reported (Low P2Y6 Expression) | Not Applicable | Not Reported | [8] |
Note: Data on direct UDP-induced cytotoxicity across a wide range of cancer cell lines with corresponding IC50 values is limited in the reviewed literature.
Table 3: UDP-Induced Phagocytosis
| Cell Line | Cell Type | UDP Concentration | Effect | Assay | Reference |
| Primary Microglia | Murine/Rat Primary Microglia | 100 µM | Increased phagocytosis of microspheres | Fluorescent Microsphere Uptake | [2][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
UDP Signaling Pathway Leading to Calcium Mobilization
Caption: Canonical UDP-P2Y6 signaling pathway leading to intracellular calcium release.
Experimental Workflow for Calcium Mobilization Assay
Caption: A typical workflow for measuring UDP-induced intracellular calcium mobilization.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Standard protocol for assessing cell viability and cytotoxicity using the MTT assay.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is a generalized procedure for measuring UDP-induced calcium mobilization in adherent cells.
Materials:
-
Cell line of interest
-
Black, clear-bottom 96-well or 384-well plates
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit)
-
Pluronic F-127 (if using AM ester dyes)
-
Probenecid (optional, to prevent dye leakage)
-
UDP stock solution
-
Fluorescence microplate reader with kinetic reading and injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in HBSS/HEPES. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and wash once with HBSS/HEPES.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells two to three times with warm HBSS/HEPES to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Assay:
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
Program the instrument to measure baseline fluorescence for 10-20 seconds.
-
The instrument's injector will then add the desired concentration of UDP to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀) or a change from baseline (F - F₀).
-
For dose-response experiments, plot the peak fluorescence response against the logarithm of the UDP concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Microglial Phagocytosis Assay
This protocol describes a method to quantify the phagocytic activity of microglia in response to UDP.[2][7]
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
Culture plates (e.g., 12-well or 24-well)
-
Fluorescently labeled microspheres (e.g., 1 µm carboxylate-modified fluorescent beads) or bioparticles (e.g., pHrodo™ E. coli BioParticles™)
-
UDP
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for flow cytometry)
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Plate microglia in 12-well plates and culture overnight.
-
Treatment: Treat the cells with the desired concentration of UDP (e.g., 100 µM) or vehicle control.
-
Phagocytosis: Add fluorescent beads/particles to the wells at a predetermined concentration. Incubate for a period of 20 minutes to 2 hours at 37°C to allow for phagocytosis.
-
Washing: Aspirate the medium and wash the cells thoroughly (3-5 times) with ice-cold PBS to remove any non-ingested beads.
-
Quantification:
-
Microscopy: Fix the cells with 4% paraformaldehyde, stain nuclei with DAPI if desired, and visualize using a fluorescence microscope. Capture images from multiple random fields and quantify the number of beads per cell or the percentage of phagocytic cells.
-
Flow Cytometry: Detach the cells using trypsin-EDTA. Quench any extracellular fluorescence if necessary (e.g., with trypan blue). Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cell population. An increase in the geometric mean fluorescence intensity indicates an increase in phagocytosis.[2]
-
Cell Viability (MTT) Assay
This protocol provides a method for assessing the effect of UDP on cell viability and proliferation.[10][11]
Materials:
-
Cell line of interest
-
96-well tissue culture plates
-
Complete culture medium
-
UDP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of UDP. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Calculate the percentage of cell viability for each UDP concentration relative to the untreated control cells (100% viability).
-
Plot the percent viability against the logarithm of the UDP concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
References
- 1. Signaling and Cross-talk by C5a and UDP in Macrophages Selectively Use PLCβ3 to Regulate Intracellular Free Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-Induced Phagocytosis and ATP-Stimulated Chemotactic Migration Are Impaired in STIM1−/− Microglia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine learning-aided search for ligands of P2Y6 and other P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
cross-validation of experimental results with UDP from different suppliers
For Researchers, Scientists, and Drug Development Professionals
Uridine Diphosphate (UDP) is a critical nucleotide involved in a myriad of cellular processes, including glycogen (B147801) synthesis, and more importantly, as an extracellular signaling molecule that activates purinergic receptors. Its purity and integrity are paramount for obtaining reliable and reproducible experimental results in research and drug development. Variations in purity, the presence of contaminants such as mono-, tri-phosphate counterparts (UMP, UTP), or other organic impurities can significantly impact enzymatic reactions and cell-based assay outcomes. This guide provides a framework for the cross-validation of UDP from different suppliers, offering experimental protocols and a comparative data overview to aid in supplier selection and quality control.
Comparative Analysis of UDP Suppliers
The selection of a UDP supplier should be based on a thorough evaluation of product specifications and available quality control data. Key parameters to consider are purity, the analytical method used for its determination, and the formulation of the product. Below is a summary of information compiled from various suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate data.
| Supplier | Product Number | Purity Specification | Analytical Method | Formulation | Storage Conditions |
| Supplier A | Varies | ≥97% | HPLC | Disodium Salt | -20°C |
| Supplier B | Varies | ≥95% | Not Specified | Disodium Salt | -20°C |
| Supplier C | Varies | ≥98% | HPLC | Disodium Salt | -20°C |
| Supplier D | Varies | Not Specified | Not Specified | Disodium Salt | -20°C |
Note: This table is a representative example. Purity and formulation can vary between lots and specific product offerings from the same supplier. Always refer to the product datasheet and Certificate of Analysis for the most current information.
Experimental Protocols for UDP Cross-Validation
To ensure the quality and consistency of UDP for experimental use, researchers can perform in-house validation using the following key protocols.
Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of nucleotides like UDP.[1] It allows for the separation and quantification of UDP from potential impurities such as UMP, UTP, and other degradation products.
Methodology:
-
Column: A reverse-phase C18 column is typically suitable for nucleotide separation.
-
Mobile Phase: A gradient of a low molarity phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 6.0) and an organic solvent such as methanol (B129727) or acetonitrile.
-
Detection: UV absorbance at 262 nm.
-
Sample Preparation: Dissolve the UDP powder from each supplier in the mobile phase buffer to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject a known standard of UDP to determine its retention time.
-
Inject the samples from each supplier.
-
Analyze the resulting chromatograms. The purity is calculated as the percentage of the area of the UDP peak relative to the total area of all peaks.
-
A well-resolved chromatogram should show a single major peak corresponding to UDP. The presence of other peaks indicates impurities. For a more detailed analysis, co-injection with UMP and UTP standards can help in identifying these common contaminants.
Functional Validation in a Cell-Based Assay
The ultimate test of UDP quality is its biological activity. This can be assessed by measuring its ability to activate its cognate receptors, such as P2Y6 and P2Y14, in a cell-based assay.[2][3] A common method is to measure the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Line: Use a cell line endogenously expressing the P2Y6 or P2Y14 receptor (e.g., HL-60 cells for P2Y14) or a cell line recombinantly overexpressing the receptor.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Prepare a dose-response curve for UDP from each supplier, typically ranging from nanomolar to micromolar concentrations.
-
Measure the baseline fluorescence of the cells.
-
Add the different concentrations of UDP to the wells and monitor the change in fluorescence over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
-
Data Analysis: Plot the dose-response curves for UDP from each supplier. A potent and pure UDP sample will elicit a robust and concentration-dependent increase in intracellular calcium.
Mandatory Visualizations
Experimental Workflow for UDP Cross-Validation
Caption: Workflow for the cross-validation of UDP from different suppliers.
UDP Signaling through P2Y6 Receptor
The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by UDP. Its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn modulate various cellular processes, including inflammation and phagocytosis.[2][4]
Caption: Simplified signaling pathway of the UDP-activated P2Y6 receptor.
UDP Signaling through P2Y14 Receptor
The P2Y14 receptor is another GPCR that is activated by UDP and UDP-sugars.[3][5] It couples to the Gi alpha subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of the P2Y14 receptor has been implicated in immune responses and chemotaxis.[5]
Caption: Simplified signaling pathway of the UDP-activated P2Y14 receptor.
References
- 1. moravek.com [moravek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]
Safety Operating Guide
Safe Disposal of Uridine 5'-Diphosphate Sodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Uridine 5'-Diphosphate Sodium Salt is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring compliance and minimizing risk.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets indicate that this compound can cause skin, eye, and respiratory irritation.[1][2][3][4] One source also notes it may cause damage to organs.[5]
Required PPE:
-
Protective gloves
-
Safety goggles or face shield
-
Laboratory coat
-
For powdered forms, use in a well-ventilated area or with respiratory protection to avoid dust inhalation.[1][2][4]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves treating it as hazardous waste and ensuring it is handled by a licensed disposal company.
-
Collection:
-
Waste Classification:
-
Engage a Licensed Disposal Company:
-
Incineration (if applicable and permissible):
-
Contaminated Materials:
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain or into any water courses.[2][4][5][7]
-
DO NOT mix it with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Uridine 5'-Diphosphate Sodium Salt
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Uridine 5'-Diphosphate Sodium Salt, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and precision in your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses | Conforming to EN166 (EU) or NIOSH (US) approved, with side-shields.[1] | To protect against eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Must be inspected before use.[1][3] | To prevent skin contact which can cause irritation.[1][2] Proper glove removal technique is crucial to avoid contamination.[1][3] |
| Lab Coat/Protective Clothing | Standard laboratory coat. Impervious clothing is also recommended.[3][4][5] | To protect skin and personal clothing from dust and potential splashes. | |
| Respiratory Protection | Respirator | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | To prevent inhalation of dust, which may cause respiratory irritation.[1][2] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][6] Appropriate exhaust ventilation should be provided where dust is formed.[1] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Donning PPE : Before handling, put on all required PPE as specified in the table above.
-
Handling : Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[4]
In Case of Exposure or Spill
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
-
Skin Contact : Wash off with soap and plenty of water.[1] If skin irritation persists, call a physician.[2]
-
Inhalation : If inhaled, move the person into fresh air.[1] If not breathing, give artificial respiration and consult a physician.[1]
-
Spill Cleanup : For spills, use personal protective equipment.[1] Avoid dust formation.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1][6] Do not let the product enter drains.[1]
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is -20°C.[1] Keep the container tightly closed.[1] It is also noted to be moisture-sensitive and should be stored under an inert gas.[1]
Disposal
-
Waste Disposal : Dispose of the compound and any contaminated materials in accordance with local regulations.[4] One method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1] Another is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1][3]
Experimental Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points from preparation to disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
